molecular formula C15H19ClO B1400525 (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol CAS No. 1228780-51-5

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Cat. No.: B1400525
CAS No.: 1228780-51-5
M. Wt: 250.76 g/mol
InChI Key: ZTRTWRMYWVEPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is a useful research compound. Its molecular formula is C15H19ClO and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRTWRMYWVEPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol CAS number 1228780-51-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS: 1228780-51-5)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound, CAS number 1228780-51-5. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide delves into the compound's structural characteristics, physicochemical properties, synthesis, applications, and safety protocols, with a focus on its critical role as a pharmaceutical intermediate.

Introduction and Strategic Importance

This compound is a complex organic molecule whose significance is intrinsically linked to its role as a pivotal building block in the synthesis of high-value active pharmaceutical ingredients (APIs). Structurally, it is characterized by a substituted cyclohexene ring bearing a 4-chlorophenyl group, two geminal methyl groups, and a primary alcohol (hydroxymethyl) functional group.[1]

The presence of the chlorinated aromatic ring is a common feature in many biologically active compounds, suggesting potential utility in medicinal chemistry.[1] However, its most prominent and well-documented application is as a key intermediate, specifically designated "ABT-199 Intermediate 2," in the multi-step synthesis of Venetoclax .[2][3] Venetoclax is a potent and selective BCL-2 (B-cell lymphoma 2) inhibitor, a groundbreaking therapy for certain types of leukemia.[4] Understanding the properties and synthesis of this intermediate is therefore crucial for process chemists and developers working on Venetoclax and related analogues.

Molecular Structure and Chemical Identifiers

The precise arrangement of functional groups dictates the reactivity and physical properties of the compound. The gem-dimethyl group on the cyclohexene ring introduces steric hindrance that can influence the molecule's conformational stability.[1]

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 1228780-51-5[1][5][6][7][8][9][10]
Molecular Formula C₁₅H₁₉ClO[1][5][7][8]
Molecular Weight 250.76 g/mol [1][2][5][7]
IUPAC Name (2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl)methanol[10]
SMILES CC1(C)CCC(CO)=C(C2=CC=C(Cl)C=C2)C1[5][7][10]
InChI Key ZTRTWRMYWVEPEP-UHFFFAOYSA-N[10]
MDL Number MFCD28129722[7][9]

Physicochemical and Handling Properties

While exhaustive experimental data is not publicly available, information from suppliers and safety data sheets allows for the compilation of key properties. The hydroxymethyl group suggests the molecule can act as a hydrogen bond donor, which may influence its solubility in polar solvents.[1]

Table 2: Physicochemical & Handling Data
PropertyValue / DescriptionSource(s)
Appearance White Powder[11]
Purity Typically supplied at ≥98% or ≥99%[5][11]
Storage Store in a cool, dry, well-ventilated place. Recommended at 2-8°C. Keep container tightly sealed.[5][9][12]
Shipping Typically shipped at room temperature.[5]
Toxicology The toxicological properties of this product have not been fully investigated. It should be handled as a research chemical with appropriate caution.[12]

Synthesis Pathway and Rationale

This compound is not typically a final product but an intermediate. Its synthesis is designed for efficient conversion into the next downstream intermediate. The most direct route involves the reduction of a precursor carbonyl compound.

Core Reaction: Reduction to a Primary Alcohol

This compound is produced via the chemical reduction of its corresponding aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde (often referred to as ABT-199 Intermediate 1).[2] This transformation is a fundamental process in organic chemistry.

Causality of Experimental Choice: The choice of reducing agent is critical and depends on factors such as cost, selectivity, safety, and scale. For the reduction of an aldehyde to a primary alcohol, common laboratory and industrial-scale reagents include:

  • Sodium borohydride (NaBH₄): A mild, selective, and relatively safe reagent that is effective for reducing aldehydes and ketones. It is often chosen for its ease of handling and compatibility with protic solvents like ethanol or methanol.

  • Lithium aluminium hydride (LiAlH₄): A much more powerful and less selective reducing agent. While highly effective, its pyrophoric nature requires strict anhydrous conditions and careful handling, making it less ideal for large-scale industrial processes unless absolutely necessary.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni). This method is highly efficient and atom-economical but requires specialized high-pressure equipment.

For this specific transformation, sodium borohydride represents a balanced choice for its efficacy and operational safety.

G Start Precursor Aldehyde (ABT-199 Intermediate 1) Reaction Reduction Reaction (Nucleophilic Addition of Hydride) Start->Reaction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Reaction Solvent Protic Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Quench Aqueous Workup (Quench excess reagent) Reaction->Quench 1. Reaction Completion Product Target Alcohol (CAS 1228780-51-5) Quench->Product 2. Isolation

Caption: Workflow for the Synthesis of the Target Compound.

Generalized Experimental Protocol (Reduction using NaBH₄)
  • Dissolution: Dissolve the starting aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde, in a suitable alcohol solvent such as methanol or ethanol in a reaction flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5°C. This is a critical step to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the complete consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath again and carefully quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl).

  • Extraction & Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography or recrystallization to achieve the desired purity (e.g., ≥98%).

Application in the Synthesis of Venetoclax

The primary utility of this compound is as a precursor to 1-[[2-(4-chlorophenyl)-4,4-dimethyl-cyclohexen-1-yl]methyl]piperazine.[4] This subsequent step is crucial for building the core structure of Venetoclax.

The Transformation: The hydroxymethyl group (-CH₂OH) of the title compound is an excellent substrate for conversion into a good leaving group. This is typically achieved by converting the alcohol to a tosylate, mesylate, or more directly, a halide (e.g., using thionyl chloride or phosphorus tribromide). This activated intermediate is then susceptible to nucleophilic substitution by piperazine.

G node1 Intermediate (2-(4-Chlorophenyl)-4,4-dimethyl cyclohex-1-enyl)methanol -CH₂OH group node2 Step 1: Activation Convert Alcohol to Leaving Group (e.g., -CH₂OTs or -CH₂Cl) node1:f0->node2:f0 Halogenating/Sulfonating Agent node3 Step 2: Nucleophilic Substitution React with Piperazine node2:f0->node3:f0 node4 Product 1-[[2-(4-chlorophenyl)-4,4-dimethyl cyclohexen-1-yl]methyl]piperazine (Key Venetoclax Building Block) node3:f0->node4:f0 Base (e.g., Triethylamine)

Caption: Logical Flow from the Title Compound to the Next Venetoclax Intermediate.

This sequence exemplifies a classic and robust synthetic strategy: converting a poorly reactive functional group (alcohol) into a highly reactive one (alkyl halide/sulfonate) to facilitate the formation of a new carbon-nitrogen bond, which is essential for the final drug structure.

Safety and Handling

As a chemical intermediate whose toxicology is not fully characterized, strict adherence to safety protocols is mandatory.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Signal Word: Warning.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective safety goggles, and appropriate lab clothing.[12] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[12]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[12] If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12] In case of eye contact, rinse cautiously with water for several minutes.

  • Disposal: The material should be disposed of in accordance with all federal, state, and local regulations.[12] A common method is to dissolve the compound in a combustible solvent and burn it in a regulated chemical incinerator.[12]

Conclusion

This compound (CAS 1228780-51-5) is a specialty chemical of significant value to the pharmaceutical industry. While its direct applications are limited, its role as a key, non-commercially available intermediate in the synthesis of the anti-cancer drug Venetoclax makes it a compound of high interest. Its synthesis from the corresponding aldehyde is a straightforward reduction, and its primary alcohol functionality is expertly leveraged for subsequent C-N bond formation. Proper understanding of its properties, synthesis, and handling is essential for any scientific professional engaged in the development and manufacturing of Venetoclax.

References

The Silent Partner: Unraveling the Core Significance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in Apoptosis-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core significance of the chemical intermediate, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. While this compound does not possess intrinsic biological activity, its pivotal role as a key building block in the synthesis of the potent B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax, places it at the forefront of innovative cancer therapeutics. This document will elucidate the intricate mechanism of action of Venetoclax, thereby highlighting the indispensable contribution of its synthetic precursor. We will explore the fundamental role of the BCL-2 protein in the regulation of apoptosis, the molecular interactions that govern Venetoclax's high-affinity binding, and the downstream signaling cascade that leads to programmed cell death in malignant cells. Furthermore, this guide will delve into the clinical applications of Venetoclax, established experimental protocols for its evaluation, and the emerging mechanisms of resistance.

Introduction: The Unseen Catalyst in a Therapeutic Revolution

In the landscape of targeted cancer therapy, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to a life-saving drug is paved with critical chemical intermediates, the unsung heroes of pharmaceutical synthesis. This compound is one such molecule. While devoid of a direct mechanism of action on biological systems, its intricate three-dimensional structure is a cornerstone in the multi-step synthesis of Venetoclax, a first-in-class, highly selective oral inhibitor of the anti-apoptotic protein BCL-2.[1] The purity and structural integrity of this intermediate are paramount, directly influencing the yield, purity, and ultimately, the efficacy and safety of the final drug product.[1] Understanding the profound impact of the molecule synthesized from this intermediate is to understand the core value of this compound itself.

Venetoclax has revolutionized the treatment of several hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), by reinstating the cell's natural process of programmed cell death, or apoptosis.[2][3] This guide will, therefore, illuminate the mechanism of action of Venetoclax to provide a complete picture of the therapeutic pathway enabled by its crucial synthetic precursor.

The BCL-2 Family: Gatekeepers of Apoptosis

Apoptosis is a fundamental physiological process for the elimination of damaged or unwanted cells, playing a critical role in tissue homeostasis.[4] The B-cell lymphoma 2 (BCL-2) family of proteins are the central regulators of the intrinsic apoptotic pathway.[5][6] This family is comprised of both pro-apoptotic and anti-apoptotic members, and the delicate balance between these opposing factions determines a cell's fate.[4][7]

  • Anti-apoptotic Proteins: BCL-2, BCL-xL, BCL-w, MCL-1, and A1 act as guardians of cell survival. They sequester pro-apoptotic "BH3-only" proteins, preventing them from activating the downstream effectors of apoptosis.[6][7]

  • Pro-apoptotic "BH3-only" Proteins: This group, including BIM, BID, PUMA, and BAD, act as sensors of cellular stress and damage. Upon activation, they bind to and neutralize the anti-apoptotic proteins.[7]

  • Pro-apoptotic Effector Proteins: BAX and BAK are the ultimate executioners of the intrinsic apoptotic pathway. Once liberated from the inhibitory grip of anti-apoptotic proteins, they oligomerize on the outer mitochondrial membrane, leading to its permeabilization.[4][8] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating a cascade of caspases that dismantle the cell.[4]

In many cancers, particularly hematological malignancies, the overexpression of anti-apoptotic proteins like BCL-2 is a common survival mechanism.[3][9] This overexpression allows cancer cells to evade apoptosis, leading to their uncontrolled proliferation and resistance to conventional therapies.[2]

Venetoclax: A Precision Weapon Against Cancer's Immortality

Venetoclax is a "BH3 mimetic," a small molecule designed to mimic the action of the pro-apoptotic BH3-only proteins.[10] Its mechanism of action is highly specific and potent, directly targeting the BCL-2 protein to restore the natural process of apoptosis.[2][3]

Selective Binding to the BH3 Groove of BCL-2

Venetoclax binds with high affinity and selectivity to a hydrophobic groove on the surface of the BCL-2 protein, known as the BH3-binding groove.[2][11] This is the same site that the native pro-apoptotic BH3-only proteins, such as BIM, use to interact with and be sequestered by BCL-2.[10][12] The unique chemical structure of Venetoclax, derived from intermediates like this compound, allows it to fit snugly into this pocket, displacing the bound BH3-only proteins.[11][13]

Liberation of Pro-Apoptotic Proteins and Induction of Apoptosis

By competitively inhibiting the BCL-2/BIM interaction, Venetoclax effectively liberates pro-apoptotic proteins.[3][9] These freed "death signals" can then activate the effector proteins BAX and BAK.[12][14] The subsequent oligomerization of BAX and BAK on the mitochondrial outer membrane leads to the permeabilization of the membrane, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[2][8]

Venetoclax_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOM Outer Mitochondrial Membrane CytoC Cytochrome c Caspase_Cascade Caspase Cascade CytoC->Caspase_Cascade Activates BCL2 BCL-2 BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK (Effectors) BIM->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Binds & Inhibits BAX_BAK->MOM Permeabilizes Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Figure 1: Venetoclax's mechanism of action.

Experimental Protocols for Evaluating Venetoclax Activity

The elucidation of Venetoclax's mechanism of action has been supported by a variety of in vitro and in vivo experimental techniques.

In Vitro Assessment of BCL-2 Inhibition and Apoptosis Induction

Protocol 1: Competitive Binding Assay

  • Objective: To determine the binding affinity of Venetoclax to the BCL-2 protein.

  • Method: A fluorescence polarization-based competitive binding assay is commonly used. A fluorescently labeled BH3 peptide is incubated with recombinant BCL-2 protein.

  • Procedure:

    • Increasing concentrations of Venetoclax are added to the BCL-2/BH3 peptide mixture.

    • The displacement of the fluorescent peptide by Venetoclax results in a decrease in fluorescence polarization.

    • The IC50 value (the concentration of Venetoclax that displaces 50% of the bound peptide) is calculated to determine binding affinity.

Protocol 2: Cell Viability and Apoptosis Assays

  • Objective: To assess the cytotoxic and pro-apoptotic effects of Venetoclax on cancer cell lines.

  • Method: Cancer cell lines with known BCL-2 expression levels are treated with Venetoclax.

  • Procedure:

    • Cell Viability: Assays such as MTT or CellTiter-Glo® are used to measure the metabolic activity of viable cells after a set incubation period.

    • Apoptosis Detection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

    • Caspase Activation: Caspase-3/7 activity assays can be used to measure the activation of executioner caspases, a hallmark of apoptosis.

In Vivo Efficacy Studies

Protocol 3: Xenograft Tumor Models

  • Objective: To evaluate the anti-tumor efficacy of Venetoclax in a living organism.

  • Method: Human cancer cell lines are implanted into immunocompromised mice.

  • Procedure:

    • Once tumors are established, mice are treated with Venetoclax or a vehicle control.

    • Tumor volume is measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to detect markers of apoptosis (e.g., cleaved caspase-3).

Clinical Significance and Therapeutic Applications

Venetoclax, made possible by intermediates like this compound, has demonstrated remarkable clinical efficacy in various hematological malignancies. It is approved for the treatment of:

  • Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL) [15][16]

  • Acute Myeloid Leukemia (AML) in specific patient populations.[17][18]

Numerous clinical trials are ongoing to explore the efficacy of Venetoclax in other cancers and in combination with other therapeutic agents.[17][19]

Malignancy Clinical Application Representative Clinical Trial Identifier
Chronic Lymphocytic Leukemia (CLL)Monotherapy and in combination with other agents for relapsed/refractory and previously untreated patients.NCT02756611, NCT02993523
Acute Myeloid Leukemia (AML)In combination with hypomethylating agents or low-dose cytarabine for newly-diagnosed patients who are ineligible for intensive chemotherapy.NCT02993523
Multiple Myeloma (MM)Investigational use, particularly in patients with t(11;14) translocation.-

Mechanisms of Resistance to Venetoclax

Despite its impressive efficacy, resistance to Venetoclax can develop. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve patient outcomes.

  • Upregulation of other Anti-apoptotic Proteins: The most common mechanism of resistance is the upregulation of other BCL-2 family members, such as MCL-1 and BCL-xL.[20][21][22] These proteins can compensate for the inhibition of BCL-2 and continue to sequester pro-apoptotic proteins.

  • Mutations in the BCL-2 Gene: Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of Venetoclax, thereby diminishing its inhibitory effect.[21][23] The G101V mutation is a well-characterized example.[11]

  • Alterations in Downstream Apoptotic Machinery: Mutations or deletions in pro-apoptotic effector proteins like BAX can also confer resistance.[24][25]

Resistance_Mechanisms cluster_Resistance Mechanisms of Resistance Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis MCL1_BCLxL Upregulation of MCL-1 / BCL-xL MCL1_BCLxL->Apoptosis Inhibit BCL2_Mutation BCL-2 Mutation (e.g., G101V) BCL2_Mutation->Venetoclax Reduces Binding BAX_Mutation BAX Mutation BAX_Mutation->Apoptosis Blocks Execution

Figure 2: Key mechanisms of resistance to Venetoclax.

Conclusion

This compound stands as a testament to the critical importance of chemical intermediates in modern drug discovery and development. While its own biological activity is neutral, its role in the synthesis of Venetoclax is profound. The ability of Venetoclax to selectively inhibit BCL-2 and trigger apoptosis in cancer cells has provided a new paradigm for the treatment of hematological malignancies. A deep understanding of the intricate mechanism of action of Venetoclax, from its molecular interactions to its cellular consequences, is essential for researchers, scientists, and drug development professionals. This knowledge not only illuminates the therapeutic value of Venetoclax but also underscores the foundational significance of its synthetic precursors in the ongoing fight against cancer. Future research will undoubtedly focus on overcoming resistance to Venetoclax and expanding its therapeutic reach, a journey that will continue to rely on the precise and efficient synthesis of its core chemical components.

References

Technical Guide: A Phased Approach to the Biological Activity Screening of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The journey from a newly synthesized compound to a clinical candidate is a rigorous and multi-step process, with biological activity screening forming the critical initial phase. This guide provides an in-depth, technical framework for the comprehensive biological activity screening of the novel compound, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. Given that this molecule is a known intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, a potent anti-cancer agent, the screening strategy outlined herein will have a primary focus on oncology-related activities, while also encompassing a broader exploratory screening to uncover potential novel bioactivities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically sound and logical pathway for elucidating the therapeutic potential of this and other novel chemical entities.

Introduction: The Rationale for Screening this compound

The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of attrition. Early and comprehensive biological activity screening is therefore paramount to identify promising lead compounds and eliminate those with undesirable properties, such as high toxicity.[4][5] The compound this compound presents a compelling case for thorough investigation. Its structural backbone, a substituted cyclohexene, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[6][7][8] More significantly, its role as a precursor to Venetoclax suggests that it may possess inherent biological activity, potentially interacting with cellular pathways involved in apoptosis and cell survival.[1][2]

This guide will detail a phased screening cascade, commencing with fundamental cytotoxicity assessments and progressing to more specific mechanistic assays. The causality behind each experimental choice will be elucidated, ensuring a logical and efficient evaluation of the compound's biological profile.

Phase 1: Foundational Screening - Cytotoxicity and General Viability Assays

The initial step in evaluating any new compound is to determine its effect on cell viability.[9][10] This foundational screening provides a crucial therapeutic window, indicating the concentration range at which the compound can be studied for specific biological effects without causing overt cellular damage.[4]

Principle of Cytotoxicity Screening

Cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells.[4] These assays are fundamental in the early stages of drug development to quickly identify and deprioritize compounds that are overtly toxic to cells.[4][5] A variety of cellular parameters can be assessed, including membrane integrity, metabolic activity, and enzyme function.[4][9]

Experimental Workflow: Cytotoxicity Screening Cascade

The following workflow provides a structured approach to assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Cytotoxicity Assessment Compound This compound Stock Solution Serial_Dilution Serial Dilution (e.g., 100 µM to 0.1 µM) Compound->Serial_Dilution Incubation Incubation with Compound (24, 48, 72 hours) Serial_Dilution->Incubation Cell_Lines Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) and a Non-Cancerous Cell Line (e.g., HEK293) Cell_Lines->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Workflow for Phase 1 cytotoxicity screening.

Detailed Experimental Protocols

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] This provides an indication of the metabolic activity of the cell population.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • LDH Measurement: After the incubation period, collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration of the compound that causes 50% LDH release (EC50).

Data Presentation
Cell LineAssayIncubation Time (h)IC50 / EC50 (µM)
MCF-7MTT24
48
72
LDH24
48
72
A549MTT24
48
72
LDH24
48
72
HCT116MTT24
48
72
LDH24
48
72
HEK293MTT24
48
72
LDH24
48
72

Phase 2: Exploratory Screening for Broad Biological Activities

Following the initial cytotoxicity assessment, the next phase involves screening the compound across a panel of assays to identify potential therapeutic areas. This broad screening approach is crucial for uncovering novel biological activities that may not be immediately apparent from the compound's structure.[10][12]

Rationale for Broad Screening

A new chemical entity may possess multiple biological activities. A broad screening approach maximizes the chances of identifying a clinically relevant effect. The selection of assays should be guided by the structural features of the compound and any known activities of related molecules.

Proposed Screening Panel

Broad_Screening_Panel cluster_1 Phase 2: Exploratory Screening Compound This compound Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Compound->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH Scavenging) Compound->Antioxidant

Caption: Proposed panel for broad biological activity screening.

Detailed Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation and Incubation: Inoculate each well with the prepared microbial suspension and incubate at the optimal temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[14][15]

  • Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, which is detected by a colorimetric or fluorometric substrate.

  • Procedure: Follow the manufacturer's protocol, which generally involves incubating the COX-2 enzyme with the test compound and then initiating the reaction with arachidonic acid.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition. Determine the IC50 value.

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Procedure: Mix various concentrations of the compound with a methanolic solution of DPPH.

  • Incubation: Allow the reaction to proceed in the dark for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Phase 3: Focused Mechanistic Studies - Investigating Anticancer Potential

Given the compound's relationship to Venetoclax, a targeted investigation into its anticancer properties is warranted.[1][2] This phase will delve into the potential mechanisms by which the compound may exert cytotoxic effects on cancer cells.

Delving into the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is a controlled process that is often a desirable outcome for an anticancer agent, whereas necrosis can lead to inflammation.[9]

Mechanistic Assay Workflow

Mechanistic_Workflow cluster_2 Phase 3: Mechanistic Studies Compound This compound Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Compound->Apoptosis_Assay Caspase_Activity Caspase Activity Assays (Caspase-3/7, -8, -9) Apoptosis_Assay->Caspase_Activity Mitochondrial_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Caspase_Activity->Mitochondrial_Potential

Caption: Workflow for investigating the mechanism of cell death.

Detailed Experimental Protocols

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspases are a family of proteases that play a central role in the execution of apoptosis.

  • Assay Principle: Use commercially available kits to measure the activity of key caspases, such as the executioner caspases-3 and -7, and the initiator caspases-8 and -9. These assays typically use a caspase-specific substrate that releases a fluorescent or colorimetric molecule upon cleavage.

  • Procedure: Lyse the treated cells and incubate the lysate with the caspase substrate.

  • Measurement: Measure the fluorescence or absorbance to quantify caspase activity.

A decrease in mitochondrial membrane potential is an early event in apoptosis.

  • Assay Principle: Use a fluorescent dye such as JC-1, which accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.

  • Procedure: Treat cells with the compound, then stain with JC-1.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logically structured approach for the biological activity screening of this compound. By progressing from broad cytotoxicity and exploratory screening to focused mechanistic studies, this framework allows for a thorough evaluation of the compound's therapeutic potential. The initial focus on anticancer activity is a rational starting point based on its structural relationship to a known anticancer drug. However, the inclusion of broader screening panels ensures that other potential bioactivities are not overlooked.

Positive results in any of these assays would warrant further investigation, including in vivo studies in animal models, to further elucidate the compound's pharmacological profile and potential as a novel therapeutic agent. The self-validating nature of the proposed protocols, which include both positive and negative controls, ensures the generation of reliable and reproducible data, a cornerstone of successful drug discovery.

References

An In-depth Technical Guide to the Synthesis and Significance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This allylic alcohol, identified by CAS number 1228780-51-5, is a critical chemical intermediate in the manufacturing pathway of Venetoclax, a potent B-cell lymphoma-2 (Bcl-2) inhibitor used in cancer therapy. This document details a robust synthetic protocol for its preparation via the selective 1,2-reduction of its aldehyde precursor, grounded in established principles of modern organic chemistry. It is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing who require a deep technical understanding of this pivotal compound.

Introduction and Strategic Importance

This compound is a structurally complex molecule that has gained significant importance not for its direct biological activity, but as a crucial building block in the synthesis of advanced pharmaceutical agents. Its primary role is as a key intermediate for Venetoclax, an FDA-approved drug for treating chronic lymphocytic leukemia and other hematological malignancies.[1][2] The precise architecture of this intermediate, featuring a substituted chlorophenyl group attached to a dimethylcyclohexenyl methanol moiety, is essential for the construction of the final, pharmacologically active molecule.

The quality and purity of this intermediate directly influence the efficiency, yield, and impurity profile of the final active pharmaceutical ingredient (API).[1] Therefore, a reliable and well-characterized synthetic route is paramount for pharmaceutical manufacturing. This guide focuses on the most logical and efficient pathway for its synthesis: the selective reduction of its corresponding α,β-unsaturated aldehyde.

Synthesis Methodology: Selective 1,2-Reduction

The synthesis of the target allylic alcohol is achieved through the reduction of its immediate precursor, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (CAS 1228837-05-5).[3][4] A critical challenge in the reduction of α,β-unsaturated carbonyls is achieving regioselectivity. Standard reduction with sodium borohydride (NaBH₄) alone often leads to a mixture of products, including the desired 1,2-reduction product (the allylic alcohol) and the undesired 1,4-reduction (conjugate addition) product, which would yield a saturated aldehyde or, upon further reduction, a saturated alcohol.

To overcome this, the Luche reduction is the premier method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes.[5][6] This methodology employs sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent.

Mechanistic Rationale (E-E-A-T)

The success of the Luche reduction hinges on the principles of Hard and Soft Acids and Bases (HSAB) theory.[2][5]

  • The Problem: The hydride (H⁻) from NaBH₄ is a "soft" nucleophile, which preferentially attacks the "soft" electrophilic β-carbon of the conjugated system (1,4-addition).

  • The Solution: Cerium(III) chloride acts as a hard Lewis acid. In an alcohol solvent like methanol, it coordinates to the alcohol, facilitating the in-situ formation of sodium methoxyborohydrides, NaBHₓ(OCH₃)₄₋ₓ.[2][6] These alkoxide-substituted borohydrides are "harder" reducing agents.

  • The Outcome: The harder nucleophile now preferentially attacks the harder electrophilic carbonyl carbon (1,2-addition), yielding the desired allylic alcohol with high selectivity.[5] Furthermore, CeCl₃ activates the carbonyl group by coordinating to its oxygen, further promoting the direct attack at the carbonyl carbon.

This mechanistic understanding allows for the design of a robust and self-validating protocol where the choice of reagents directly ensures the desired chemical outcome.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation start Start: Equip Reaction Vessel add_aldehyde Charge Aldehyde Precursor & Methanol start->add_aldehyde add_cecl3 Add CeCl₃·7H₂O, Stir to Dissolve add_aldehyde->add_cecl3 cool Cool to 0-5 °C (Ice Bath) add_cecl3->cool add_nabh4 Portion-wise Addition of NaBH₄ cool->add_nabh4 Maintain Temp. react Stir at 0-5 °C for 1-2h add_nabh4->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end_product Isolate Pure Product purify->end_product

Caption: Experimental workflow for the Luche reduction of the aldehyde precursor.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Luche reduction for α,β-unsaturated aldehydes.

Materials and Reagents:

  • 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)[7]

  • Methanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) and methanol (approx. 10-15 mL per gram of aldehyde). Stir until the aldehyde is fully dissolved.

  • Addition of Cerium Salt: Add cerium(III) chloride heptahydrate (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes until the salt is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.

  • Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.2 eq) in small portions over 15-30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure this compound.

Compound Characterization and Data

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

Physicochemical Properties
PropertyValueSource
CAS Number 1228780-51-5[8][9]
Molecular Formula C₁₅H₁₉ClO[5]
Molecular Weight 250.76 g/mol [5]
IUPAC Name (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methanol[8]
Spectroscopic Data (Expected)

While a specific peer-reviewed analysis is not publicly available, the expected spectroscopic data based on the structure would be:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the chlorophenyl group, a singlet for the CH₂OH protons, signals for the cyclohexene ring protons, and two distinct singlets for the gem-dimethyl groups.

  • ¹³C NMR: Peaks corresponding to the carbons of the chlorophenyl ring, the vinyl carbons of the cyclohexene ring, the carbinol carbon (CH₂OH), and the aliphatic carbons of the ring, including the quaternary carbon of the gem-dimethyl group.

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one chlorine atom.

Synthetic Pathway Diagram

Caption: Synthesis of the target methanol via Luche reduction of the aldehyde precursor.

Conclusion

This compound is a non-trivial synthetic intermediate whose availability in high purity is essential for the production of the life-saving drug Venetoclax. The application of established and reliable synthetic methodologies, such as the Luche reduction, provides a robust and scalable route to this compound. This guide has outlined the key theoretical principles, a detailed experimental protocol, and the strategic context for its synthesis, providing a vital resource for professionals in pharmaceutical development and manufacturing.

References

An In-Depth Technical Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol: A Key Intermediate in the Synthesis of Venetoclax

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is a substituted cyclohexene derivative that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial building block in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor used in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL).[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this pivotal intermediate, with a focus on its role in the manufacturing of Venetoclax.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are essential for sourcing, characterizing, and ensuring the quality of the compound in a research and development setting.

PropertyValueSource(s)
IUPAC Name [2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol[3]
CAS Number 1228780-51-5[4]
Molecular Formula C₁₅H₁₉ClO[5]
Molecular Weight 250.76 g/mol [5]
InChI Key ZTRTWRMYWVEPEP-UHFFFAOYSA-N[3]
SMILES CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C[3]
PubChem CID 66713205[3]

Spectroscopic Analysis

Characterization of this compound is typically achieved through standard spectroscopic techniques.

¹H NMR Spectroscopy: A proton NMR spectrum is available for this compound.[6] Key expected signals include:

  • Aromatic Protons: Doublets in the range of δ 7.0-7.4 ppm, corresponding to the protons on the chlorophenyl ring.

  • Allylic Protons: A singlet for the -CH₂OH protons.

  • Cyclohexene Protons: Signals for the vinyl and aliphatic protons on the cyclohexene ring.

  • Dimethyl Protons: A singlet corresponding to the two methyl groups at the C4 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the aromatic carbons, the double bond carbons of the cyclohexene ring, the carbon bearing the hydroxyl group, the quaternary carbon of the dimethyl group, and the aliphatic carbons of the cyclohexene ring.

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of a water molecule from the alcohol and cleavage of the cyclohexene ring.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route:

G cluster_0 Synthesis of this compound start 4,4-Dimethylcyclohexanone step1 Reformatsky or Grignard Reaction with a 4-chlorophenyl organometallic reagent start->step1 1. intermediate1 1-(4-chlorophenyl)-4,4-dimethylcyclohexanol step1->intermediate1 step2 Dehydration intermediate1->step2 2. intermediate2 1-(4-chlorophenyl)-4,4-dimethylcyclohexene step2->intermediate2 step3 Formylation (e.g., Vilsmeier-Haack reaction) intermediate2->step3 3. intermediate3 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde step3->intermediate3 step4 Reduction (e.g., with NaBH4) intermediate3->step4 4. product This compound step4->product

Caption: A proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 1-(4-chlorophenyl)-4,4-dimethylcyclohexanol: 4,4-Dimethylcyclohexanone is reacted with a 4-chlorophenyl Grignard or organolithium reagent in an appropriate ether solvent (e.g., THF, diethyl ether) under anhydrous conditions. The reaction is then quenched with an aqueous solution of ammonium chloride to yield the tertiary alcohol.

  • Dehydration to form 1-(4-chlorophenyl)-4,4-dimethylcyclohexene: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid) with heating to produce the corresponding cyclohexene derivative.

  • Formylation to yield 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde: The cyclohexene is formylated at the vinylic position using a reagent such as N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction). This introduces the aldehyde functional group.

  • Reduction to this compound: The resulting aldehyde is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent (e.g., methanol, ethanol).

Application in Venetoclax Synthesis

The primary utility of this compound is as a precursor to the piperazine-containing fragment of Venetoclax.[9][10] The synthesis involves the conversion of the alcohol to a suitable leaving group, followed by nucleophilic substitution with piperazine.

Synthetic Workflow for Venetoclax Intermediate

G cluster_1 Conversion to Venetoclax Intermediate start This compound step1 Activation of the Hydroxyl Group (e.g., with PBr₃ or MsCl) start->step1 1. intermediate1 Corresponding bromide or mesylate step1->intermediate1 step2 Nucleophilic Substitution with Piperazine intermediate1->step2 2. product 1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine step2->product final_step Coupling with Venetoclax backbone product->final_step 3. venetoclax Venetoclax final_step->venetoclax

References

An In-depth Technical Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a key chemical intermediate in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.[1] This document delineates a representative synthetic pathway for this compound, offers a detailed protocol for its preparation via the reduction of its aldehyde precursor, and discusses the analytical techniques pivotal for its characterization. While experimental physicochemical and spectroscopic data are not widely published, this guide presents computed data to aid in preliminary identification. Furthermore, we explore the broader context of its utility in drug development and the potential biological significance of its structural motifs. This guide is intended to be a valuable resource for researchers in medicinal chemistry, process development, and cancer therapeutics, providing both foundational knowledge and actionable protocols.

Introduction: A Pivotal Intermediate in Cancer Therapy

This compound, with the CAS number 1228780-51-5, has emerged as a critical building block in the pharmaceutical industry.[2][3][4] Its primary significance lies in its role as a precursor to Venetoclax, a first-in-class oral medication for the treatment of certain types of leukemia and lymphoma.[1] The molecular architecture of this intermediate, featuring a substituted cyclohexene ring coupled with a chlorophenyl group, provides a versatile scaffold for the construction of more complex bioactive molecules.

The methanolic functional group serves as a key reactive handle, allowing for subsequent chemical transformations to build the intricate structure of Venetoclax. Understanding the synthesis and chemical properties of this intermediate is paramount for ensuring the quality, purity, and efficiency of the overall drug manufacturing process.

Synthesis of this compound

The most direct and widely recognized method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde. This transformation is a staple in organic synthesis, effectively converting a carbonyl group into a primary alcohol.

Synthetic Pathway Overview

The synthesis initiates from the precursor aldehyde, which is then subjected to reduction using a suitable hydride-donating agent. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and milder reactivity compared to other reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway Aldehyde 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4, Ethanol)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde

Disclaimer: This protocol is a representative procedure based on established chemical principles for the reduction of aldehydes. Researchers should conduct their own risk assessment and optimization based on laboratory conditions and available reagents.

Materials:

  • 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) in anhydrous ethanol (10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Note: The addition of NaBH₄ can be exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water while maintaining the temperature below 10 °C.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound can be purified further by column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValue (Computed)Source
Molecular FormulaC₁₅H₁₉ClOPubChem
Molecular Weight250.76 g/mol PubChem
XLogP33.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem

Source: PubChem CID 58237691. These are computationally generated properties and have not been experimentally verified.[5]

Predicted Spectroscopic Data

The following table outlines the expected regions for key signals in the NMR and IR spectra of the title compound, based on its chemical structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic protons (C₆H₄)δ 7.0-7.5 ppm
Vinylic protonδ 5.5-6.0 ppm
-CH₂OH protonsδ 3.5-4.5 ppm
Cyclohexene ring protonsδ 1.5-2.5 ppm
Gem-dimethyl protonsδ 0.9-1.2 ppm
¹³C NMR Aromatic carbonsδ 120-140 ppm
Vinylic carbonsδ 120-145 ppm
-CH₂OH carbonδ 60-70 ppm
Cyclohexene ring carbonsδ 20-40 ppm
Gem-dimethyl carbonsδ 25-35 ppm
IR O-H stretch (alcohol)3200-3600 cm⁻¹ (broad)
C-H stretch (aromatic/aliphatic)2850-3100 cm⁻¹
C=C stretch (alkene/aromatic)1450-1650 cm⁻¹
C-O stretch (alcohol)1000-1260 cm⁻¹
C-Cl stretch700-850 cm⁻¹

Role in Drug Development and Biological Context

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Venetoclax. The hydroxyl group is typically activated or converted into a leaving group to facilitate the attachment of the piperazine moiety, which is another crucial component of the final drug molecule.

Drug_Development_Workflow cluster_0 Synthesis of Intermediate cluster_1 Further Synthetic Steps cluster_2 Final API Intermediate This compound Modification Functional Group Transformation (e.g., Halogenation) Intermediate->Modification Coupling Coupling with Piperazine Derivative Modification->Coupling Venetoclax Venetoclax Coupling->Venetoclax

Caption: Workflow illustrating the role of the title compound in Venetoclax synthesis.

While the biological activity of this specific intermediate is not extensively studied, its structural components are present in numerous biologically active molecules. For instance, compounds containing a 4-chlorophenyl group are known to exhibit a wide range of pharmacological activities, including antibacterial and antitumor effects.[6][7] Similarly, the cyclohexene scaffold is a common feature in many natural products and synthetic compounds with diverse biological profiles. The presence of these pharmacophores within the structure of this compound underscores its rational design as a precursor for a potent therapeutic agent.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the anticancer drug Venetoclax. This guide has provided a detailed, albeit generalized, protocol for its synthesis, along with a discussion of its characterization and role in drug development. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of this intermediate is essential for the efficient and reliable production of a life-saving medication. Future work in this area could focus on the publication of detailed experimental data for this compound to further support the scientific community.

References

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol: A Core Scaffold for Modulating Programmed Cell Death

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a critical intermediate in the synthesis of advanced cell death regulators. We will explore a robust synthetic pathway to this key building block, elucidate its pivotal role in the construction of targeted therapeutics such as the BCL-2 inhibitor Venetoclax, and detail the essential experimental protocols for evaluating the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel agents that modulate apoptosis and other forms of regulated cell death.

Introduction: The Strategic Importance of the Cyclohexene Scaffold

Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders[1][2]. The ability to pharmacologically control these pathways, particularly apoptosis, represents a powerful therapeutic strategy[3][4]. The cyclohexene moiety, specifically the this compound scaffold, has emerged as a privileged structure in medicinal chemistry. Its significance lies in its role as a key intermediate for synthesizing complex molecules that can precisely target and modulate the core machinery of cell death[5][6].

This guide offers an in-depth examination of this intermediate, from its chemical synthesis to its application in creating potent apoptosis inducers. We will provide not only the methodologies but also the scientific rationale behind the experimental choices, empowering researchers to leverage this scaffold in their own discovery programs.

Chemical Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The most efficient strategy involves the preparation of a key aldehyde intermediate, followed by its selective reduction to the desired primary alcohol.

Overall Synthetic Strategy

The synthetic approach hinges on the final, selective reduction of an aldehyde. This precursor, 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde, contains the fully assembled core structure[7][8]. The reduction is achieved using a mild hydride agent to ensure the specific conversion of the aldehyde to an alcohol without affecting the cyclohexene double bond.

G cluster_0 Synthetic Workflow Precursors Simple Starting Materials (e.g., 4,4-dimethyl-2-cyclohexen-1-one) Aldehyde Intermediate: 2-(4-Chlorophenyl)-4,4-dimethyl- cyclohexene-1-carbaldehyde Precursors->Aldehyde Multistep Synthesis (e.g., Vilsmeier-Haack or similar) Alcohol Target Compound: (2-(4-Chlorophenyl)-4,4-dimethyl- cyclohex-1-enyl)methanol Aldehyde->Alcohol Selective Reduction

Caption: High-level workflow for the synthesis of the target alcohol.

Protocol 1: Selective Reduction of the Aldehyde Intermediate

This protocol details the conversion of 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde to the target alcohol.

Principle: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high chemoselectivity. It readily reduces aldehydes and ketones while leaving other functional groups, such as esters or the alkene in our scaffold, intact[9][10][11][12]. The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol[13].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Chlorophenyl)-4,4-dimethyl-cyclohexene-1-carbaldehyde (1.0 eq) in a suitable protic solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slight excess of NaBH₄ ensures the complete consumption of the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (1M HCl) at 0 °C until gas evolution ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield this compound as a pure product.

Characterization and Physicochemical Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PropertyValueReference(s)
CAS Number 1228780-51-5[6][14][15]
Molecular Formula C₁₅H₁₉ClO[6][14]
Molecular Weight 250.76 g/mol [6]
IUPAC Name This compound[15]
Synonyms (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol[6]

Application in the Synthesis of Cell Death Regulators

The primary utility of this compound is its role as a key structural component in the synthesis of Venetoclax, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2)[5].

Mechanism of Action: Targeting the Apoptotic Switch

Apoptosis, or programmed cell death, is a tightly regulated process. The intrinsic (or mitochondrial) pathway of apoptosis is governed by the BCL-2 family of proteins. This family includes pro-apoptotic members (like BAX and BAK) and anti-apoptotic members (like BCL-2, BCL-xL, and MCL-1).

In healthy cells, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). In cancer cells, BCL-2 is often overexpressed, effectively disabling the cell's ability to undergo apoptosis.

Venetoclax and similar molecules derived from the title intermediate mimic the action of pro-apoptotic "BH3-only" proteins. They bind with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic effectors. The liberated BAX and BAK can then oligomerize, form pores in the mitochondrial membrane, release cytochrome c, and activate the caspase cascade, leading to systematic cell dismantling[1][16].

G cluster_0 Apoptotic Regulation BCL2 BCL-2 (Anti-Apoptotic) BAX_BAK BAX / BAK (Pro-Apoptotic) BCL2->BAX_BAK Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces Venetoclax Venetoclax (BCL-2 Inhibitor) (Derived from Intermediate) Venetoclax->BCL2 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Intrinsic apoptosis pathway and the intervention point of BCL-2 inhibitors.

Biological Evaluation of Derivatives

Once a final compound, such as a Venetoclax analog, is synthesized from the intermediate, its biological activity must be rigorously assessed. The following protocols provide a standard workflow for evaluating the compound's ability to induce cell death in a cancer cell line model.

Experimental Workflow for Biological Assays

The evaluation process begins with a broad assessment of cytotoxicity to determine the compound's potency, followed by more specific assays to confirm the mechanism of cell death (i.e., apoptosis).

G cluster_1 Biological Evaluation Workflow Cell_Culture 1. Seed Cancer Cells (e.g., BCL-2 Dependent Line) Compound_Treatment 2. Treat with Compound (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Apoptosis_Assay 5. Apoptosis Assay (e.g., Annexin V / Caspase-Glo) Compound_Treatment->Apoptosis_Assay IC50 4. Calculate IC₅₀ Value Viability_Assay->IC50 Mechanism_Confirmation 6. Confirm Apoptotic Mechanism Apoptosis_Assay->Mechanism_Confirmation

Caption: Standard workflow for assessing the cytotoxic and pro-apoptotic activity.

Protocol 2: Cell Viability and Apoptosis Assays

Principle: A comprehensive evaluation requires quantifying both cell viability and specific markers of apoptosis. Cell viability assays, like the CellTiter-Glo® Luminescent Assay, measure ATP levels as an indicator of metabolically active cells. Apoptosis assays detect key events in the death cascade. The Caspase-Glo® 3/7 Assay measures the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis, while Annexin V staining identifies the externalization of phosphatidylserine, an early apoptotic event[1][17][18][19][20].

Step-by-Step Methodology:

  • Cell Seeding: Seed a BCL-2 dependent cancer cell line (e.g., specific leukemia or lymphoma lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known apoptosis inducer).

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions (Promega).

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7):

    • For a parallel plate, follow the same procedure as the viability assay but use the Caspase-Glo® 3/7 reagent.

    • Add the reagent, mix, and incubate as per the manufacturer's protocol.

    • Measure luminescence to quantify caspase 3/7 activity, which is indicative of apoptosis.

Interpreting Results

A successful derivative compound will exhibit a low IC₅₀ value, indicating high potency. Crucially, the induction of caspase 3/7 activity should correlate with the decrease in cell viability, providing strong evidence that the compound's cytotoxic effect is mediated through the induction of apoptosis.

CompoundCell LineIC₅₀ (nM)Max Caspase 3/7 Activation (Fold Change)
Vehicle Control Example Cancer Line>10,0001.0
Test Compound X Example Cancer Line15.28.5
Reference Drug Example Cancer Line10.59.2

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a foundational element for the rational design of sophisticated therapeutics that target the core mechanisms of cell survival and death. The synthetic and analytical protocols detailed in this guide provide a validated framework for researchers to produce this key scaffold and to evaluate the biological efficacy of its derivatives. As our understanding of the complex network of cell death regulators deepens[2][4][21], scaffolds like this will continue to be invaluable tools in the development of next-generation therapies for cancer and other life-threatening diseases.

References

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the untapped therapeutic potential of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. While currently recognized primarily as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, its structural features suggest a plausible role as a modulator of nuclear receptor signaling pathways.[1][2][3][4][5] This document delineates a strategic, scientifically grounded framework for investigating this compound as a novel therapeutic agent. We will dissect its molecular structure, propose a primary hypothetical mechanism of action centered on the Retinoid X Receptor (RXR), and outline a rigorous, multi-tiered research and development workflow. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new molecular entities for challenging diseases.

Introduction: Beyond a Synthetic Intermediate

This compound, henceforth referred to as CPDCM, is a well-characterized organic compound with the molecular formula C15H19ClO.[6] Its current principal application lies in the multi-step synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor that has revolutionized the treatment of certain hematological malignancies.[4][5] However, a myopic view of CPDCM as a mere building block may obscure its intrinsic pharmacological potential.

A meticulous analysis of CPDCM's structure reveals a substituted cyclohexenylmethanol core, a scaffold present in a variety of synthetic retinoids and other biologically active molecules.[7][8][9] This structural analogy forms the cornerstone of our hypothesis: that CPDCM possesses the requisite pharmacophoric features to interact with and modulate the activity of nuclear receptors, a superfamily of ligand-inducible transcription factors that govern a vast array of physiological and pathological processes.

The Core Hypothesis: CPDCM as a Putative Retinoid X Receptor (RXR) Modulator

The Retinoid X Receptors (α, β, and γ) are master regulators within the nuclear receptor superfamily, forming heterodimers with numerous other receptors, including the retinoic acid receptors (RARs), the vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs).[10] This central role makes RXR an attractive, albeit complex, therapeutic target for a spectrum of diseases, including cancer, metabolic disorders, and inflammatory conditions.[11][12]

The rationale for investigating CPDCM as an RXR modulator is rooted in established structure-activity relationships (SAR) of known RXR agonists, such as bexarotene.[7][8][9] Many synthetic retinoids feature a hydrophobic cyclic group, a linker, and a polar head group. CPDCM possesses a 4-chlorophenyl group and a gem-dimethylcyclohexenyl moiety, which can occupy the hydrophobic ligand-binding pocket of RXR. The methanol group, while not the canonical carboxylic acid of many retinoids, can still participate in crucial hydrogen bonding interactions within the receptor's active site.

The following diagram illustrates the proposed hypothesis of CPDCM's interaction with the RXR signaling pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPDCM This compound (CPDCM) RXR_cytoplasm RXR CPDCM->RXR_cytoplasm Heterodimer RXR-Partner NR Heterodimer CPDCM->Heterodimer RXR_nucleus RXR RXR_cytoplasm->RXR_nucleus Partner_NR Partner NR (e.g., RAR, VDR, PPAR) Partner_NR_nucleus Partner NR Partner_NR->Partner_NR_nucleus RXRE Retinoid X Response Element (RXRE) on DNA Heterodimer->RXRE Transcription Modulation of Gene Transcription RXRE->Transcription

Caption: Proposed Mechanism of Action for CPDCM as an RXR Modulator.

A Phased Approach to Therapeutic Validation

To systematically evaluate the therapeutic potential of CPDCM, a multi-phase research and development plan is proposed. This plan is designed to first validate the core hypothesis and then to explore potential clinical applications.

Phase 1: In Silico and In Vitro Target Validation

The initial phase focuses on computational modeling and biochemical assays to determine if CPDCM directly interacts with RXR and other nuclear receptors.

3.1. Computational Docking Studies

Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of CPDCM with the ligand-binding domains of all human nuclear receptors.[13][14][15][16][17] This will provide an initial assessment of its potential selectivity profile.

Table 1: Key Parameters for Computational Docking

ParameterSpecificationRationale
Target Receptors All 48 human nuclear receptorsTo assess selectivity and identify potential off-target effects early.
Software AutoDock Vina, Schrödinger SuiteIndustry-standard tools for robust and validated docking studies.
Scoring Function Empirical and knowledge-based scoring functionsTo provide a comprehensive assessment of binding affinity.
Validation Docking of known ligands (e.g., bexarotene for RXR)To ensure the accuracy and predictive power of the docking protocol.

3.2. In Vitro Binding and Activation Assays

Biochemical and cell-based assays are crucial to experimentally validate the in silico predictions.

Experimental Protocol: LanthaScreen™ TR-FRET RXRα Coactivator Assay

  • Objective: To quantify the binding of CPDCM to the RXRα ligand-binding domain and its ability to recruit a coactivator peptide.

  • Materials:

    • LanthaScreen™ TR-FRET RXRα Coactivator Assay Kit (Thermo Fisher Scientific)

    • CPDCM (synthesized and purified to >98%)

    • Bexarotene (positive control)

    • DMSO (vehicle)

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of CPDCM and bexarotene in DMSO.

    • Add the compounds to the assay wells.

    • Add the RXRα-LBD-GST and Fluorescein-SRC2-2 peptide mixture.

    • Add the Tb-anti-GST antibody.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the EC50 value for CPDCM and compare it to that of bexarotene.

Experimental Workflow Diagram

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol as a Potential Nuclear Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Cyclohexene Derivative

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is a synthetic organic compound characterized by a substituted cyclohexene core.[1][2] While its primary documented use is as a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax, the inherent structural motifs—a lipophilic cyclic scaffold and a polar methanol group—suggest the potential for direct biological activity.[3][4] Specifically, its architecture bears resemblance to known modulators of nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a vast array of physiological and pathological processes.[5]

This document puts forth the hypothesis that this compound may act as a ligand for the Retinoid X Receptor (RXR). RXRs are central players in the nuclear receptor family, forming heterodimers with numerous other receptors like PPARs and LXRs to control gene expression related to metabolism, differentiation, and inflammation.[6] The development of novel RXR modulators is of significant therapeutic interest for cancer, neurodegenerative, and metabolic diseases.[7][8]

These application notes provide a comprehensive guide for researchers to investigate the potential interaction of this compound with RXRα, the most widely expressed RXR subtype. We will detail a robust, high-throughput biochemical assay as the primary screening method, followed by a cell-based reporter assay for validation in a physiological context.

Principle of the Primary Assay: TR-FRET Coactivator Recruitment

The initial assessment of the compound's activity will be conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based coactivator recruitment assay. This method provides a direct measure of the compound's ability to induce the conformational changes in the RXRα ligand-binding domain (LBD) necessary for transcriptional activation.

Upon binding an agonist, the RXRα-LBD undergoes a conformational shift that creates a binding surface for coactivator proteins.[9][10] This assay quantifies this interaction by using a terbium (Tb)-labeled antibody that binds to a GST-tagged RXRα-LBD (the donor fluorophore) and a fluorescein-labeled coactivator peptide (the acceptor fluorophore). When the coactivator peptide is recruited to the LBD-agonist complex, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The long-lifetime emission of terbium allows for a time-gated measurement, which minimizes background fluorescence and enhances assay sensitivity.[11][12] The resulting TR-FRET signal is directly proportional to the amount of coactivator peptide recruited and thus, the agonistic activity of the test compound.

Primary Screening: LanthaScreen™ TR-FRET RXRα Coactivator Assay

This protocol is adapted from established commercial kits, such as the LanthaScreen™ TR-FRET RXR alpha Coactivator Assay.[9][13] It is designed to determine the potency (EC50) of this compound as an RXRα agonist.

Materials and Reagents
  • GST-tagged human RXRα-LBD

  • Fluorescein-labeled PGC1α coactivator peptide

  • Terbium-labeled anti-GST antibody

  • TR-FRET Dilution Buffer

  • This compound (Test Compound)

  • Bexarotene or 9-cis-Retinoic Acid (Positive Control Agonist)

  • DMSO (Vehicle Control)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible microplate reader

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A typical 11-point curve might start at a 200X final concentration (e.g., 2 mM for a 10 µM final top concentration).

    • Prepare a 200X stock of the positive control agonist (e.g., 2 mM Bexarotene).

    • Dilute the 200X compound stocks 1:100 into TR-FRET Dilution Buffer to create 2X working solutions.

  • Assay Assembly:

    • Add 10 µL of the 2X test compound or control solutions to the appropriate wells of a 384-well plate.

    • Prepare a 2X solution of GST-RXRα-LBD in TR-FRET Dilution Buffer.

    • Prepare a 2X mixture of the Fluorescein-PGC1α peptide and Tb-anti-GST antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X GST-RXRα-LBD solution to all wells.

    • Add 10 µL of the 2X peptide/antibody mixture to all wells. The final volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader, exciting at 340 nm and reading emissions at 495 nm (Terbium) and 520 nm (Fluorescein).

Data Analysis
  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).

    • Ratio = (Emission at 520 nm) / (Emission at 495 nm)

  • Data Normalization: Normalize the data to the vehicle control (0% activation) and the maximum signal from the positive control (100% activation).

  • Dose-Response Curve: Plot the normalized TR-FRET ratio against the logarithm of the test compound concentration.

  • EC50 Determination: Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Visualization of the TR-FRET Workflow

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_read Incubation & Read cluster_analysis Data Analysis Compound Serial Dilution of (2-(4-Chlorophenyl)-4,4-dimethyl- cyclohex-1-enyl)methanol Plate Add 10µL 2X Compound Compound->Plate Receptor Prepare 2X GST-RXRα-LBD Add_R Add 10µL 2X Receptor Receptor->Add_R Detection Prepare 2X Mix: Fluorescein-Peptide & Tb-Antibody Add_D Add 10µL 2X Detection Mix Detection->Add_D Plate->Add_R Add_R->Add_D Incubate Incubate 1-2h at RT Add_D->Incubate Read Read TR-FRET (Ex: 340nm, Em: 495/520nm) Incubate->Read Ratio Calculate 520/495 Ratio Read->Ratio Curve Plot Dose-Response Curve Ratio->Curve EC50 Determine EC50 Curve->EC50

Caption: Workflow for the TR-FRET RXRα coactivator recruitment assay.

Expected Results and Data Interpretation

The following table provides an example of expected data from a dose-response experiment.

Compound Concentration (µM)TR-FRET Ratio (520/495 nm)% Activation
101.85100.0%
3.331.7891.9%
1.111.5565.8%
0.371.2127.4%
0.120.951.4%
0.040.940.0%
Vehicle (DMSO)0.940.0%
  • Agonist Activity: A sigmoidal dose-response curve with a measurable EC50 value indicates that the compound is an agonist for RXRα.

  • Antagonist Activity: If the compound shows no activity in this agonist mode, a separate antagonist mode assay can be performed. In that setup, the compound is tested for its ability to inhibit the TR-FRET signal induced by a known agonist at its EC80 concentration.[12]

  • No Activity: A flat dose-response curve indicates that the compound does not modulate RXRα coactivator recruitment under the assay conditions.

Confirmatory Secondary Assay: RXRα Cell-Based Reporter Assay

To validate the findings from the biochemical assay and assess the compound's activity in a cellular environment, a cell-based reporter gene assay is recommended.[14][15] This assay measures the transcriptional activation of a reporter gene driven by an RXR-responsive promoter.

Principle

Cells (e.g., HEK293T) are transiently co-transfected with two plasmids: one expressing full-length human RXRα and another containing a luciferase reporter gene downstream of a promoter with multiple RXR response elements (RXREs). If the test compound enters the cell and activates RXRα, the receptor will bind to the RXREs and drive the expression of luciferase. The resulting luminescence, which can be easily measured, is proportional to the transcriptional activity of RXRα.

Experimental Protocol
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well, white, clear-bottom plate.

    • Co-transfect the cells with an RXRα expression vector and an RXRE-luciferase reporter vector using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Replace the culture medium with the compound-containing medium.

    • Incubate for an additional 18-24 hours.

  • Luminescence Measurement:

    • Aspirate the medium and lyse the cells.

    • Add a luciferase substrate to each well and measure the luminescence using a microplate luminometer.

Data Analysis
  • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value. A positive result in this assay confirms that the compound can cross the cell membrane and activate the RXRα signaling pathway.

Visualization of the RXRα Signaling Pathway

RXR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RXR RXRα Partner Partner (e.g., PPAR) RXR->Partner Heterodimerization CoRep Co-repressor Complex RXR->CoRep RXRE RXR Response Element (RXRE) RXR->RXRE Translocation Partner->CoRep Compound {Test Compound (2-(4-Chlorophenyl)-4,4-dimethyl- cyclohex-1-enyl)methanol} Compound->RXR Binding & Activation CoRep->RXRE Repression CoAct Co-activator Complex RXRE->CoAct Recruitment Gene Target Gene Transcription CoAct->Gene Initiation

Caption: Agonist activation of the RXRα signaling pathway.

Trustworthiness and Scientific Integrity

The protocols described herein represent a self-validating system. The primary biochemical TR-FRET assay provides a direct and sensitive measure of molecular interaction at the receptor-coactivator interface. A positive result strongly suggests direct binding and agonism. The secondary cell-based reporter assay validates this finding in a more complex biological system, confirming cell permeability and the ability to initiate a downstream transcriptional response. The inclusion of both positive and vehicle controls in every experiment is critical for data normalization and ensures the integrity of the results. By employing these orthogonal assay formats, researchers can generate a robust and reliable dataset to characterize the bioactivity of this compound.

References

Application of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in Apoptosis Promotion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Potent Inducer of Apoptosis in Cancerous Cells

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, more commonly designated in scientific literature as CD437 or AHPN, is a synthetic retinoid that has garnered significant interest for its potent ability to induce apoptosis in a wide array of tumor cells.[1] Unlike traditional retinoids, which primarily function through differentiation, CD437 and related molecules, termed Retinoid Related Molecules (RRMs), are distinguished by their profound cytotoxic and apoptotic activity, even in cancer cells resistant to conventional therapies.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of CD437 in promoting apoptosis, detailing its mechanisms of action and providing robust protocols for its experimental use.

Initially developed as a selective agonist for the retinoic acid receptor-gamma (RARγ), subsequent research has unveiled a complex and multifaceted mechanism of action for CD437 that can be both RAR-dependent and independent.[3][4] This dual-pathway activity contributes to its efficacy across various cancer types, including non-small cell lung carcinoma, breast cancer, leukemia, and gastric cancer.[4][5][6] The ability of CD437 to trigger apoptosis independently of p53 status further enhances its therapeutic potential.[1][5]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

The apoptotic cascade initiated by CD437 is not a single, linear pathway but rather a network of interconnected events that culminate in programmed cell death. The specific pathways activated can be cell-type dependent, but several core mechanisms have been consistently observed.

RARγ-Dependent and Independent Pathways

While CD437 is a selective RARγ agonist, its apoptotic effects are not solely mediated through this receptor.[3] In some cellular contexts, the induction of apoptosis by CD437 is linked to RARγ activation.[7][8] However, numerous studies have demonstrated that CD437 can induce apoptosis in cells lacking functional RARs or in the presence of RAR antagonists, pointing to a significant RAR-independent mechanism.[9][10][11] This suggests that CD437 interacts with other cellular targets to trigger cell death.

Induction of Apoptosis via Diverse Signaling Cascades

CD437 has been shown to modulate several key signaling pathways involved in apoptosis:

  • Lysosomal Pathway: In human leukemia HL-60 cells, CD437 induces lysosomal leakage, leading to the release of cathepsin D into the cytosol. This event precedes the formation of free radicals and subsequent caspase activation, suggesting a novel lysosomal pathway for apoptosis induction.[9]

  • Mitochondrial (Intrinsic) Pathway: CD437 can disrupt the mitochondrial transmembrane potential, leading to the translocation of Bax to the mitochondria and the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[12] This pathway is a central regulator of apoptosis.

  • Caspase Activation: The apoptotic signaling initiated by CD437 often converges on the activation of caspases, a family of proteases that execute the final stages of apoptosis. Both initiator caspases (like caspase-8) and executioner caspases (like caspase-3) are activated in response to CD437 treatment.[5][12] The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by active caspases is a hallmark of apoptosis.

  • JNK Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by CD437 and acts upstream of both the mitochondrial and caspase-8 dependent pathways in some cell types.[12]

  • NF-κB Activation: In certain cancer cells, such as DU145 human prostate cancer cells, CD437 can activate the NF-κB pathway, which contributes to the induction of death receptors and apoptosis.[3]

  • p53-Dependent and Independent Mechanisms: CD437 can induce apoptosis in cancer cells regardless of their p53 status. In cells with wild-type p53, CD437 can induce the expression of p53 and its target genes like p21, Bax, and Killer/DR5.[5] However, it remains effective in cells with mutant or null p53, highlighting its broad applicability.[5]

Visualizing the Apoptotic Pathways of CD437

To better understand the intricate mechanisms of CD437-induced apoptosis, the following diagrams illustrate the key signaling pathways.

CD437_Apoptosis_Pathways cluster_stimulus Stimulus cluster_membrane Cellular Targets & Early Events cluster_execution Execution Phase CD437 CD437 RARg RARγ CD437->RARg RARγ-dependent Lysosome Lysosome CD437->Lysosome RARγ-independent NFkB_pathway NF-κB Pathway CD437->NFkB_pathway JNK_pathway JNK Pathway CD437->JNK_pathway Mitochondria Mitochondria Lysosome->Mitochondria Cathepsin D Release Caspase3 Caspase-3 Mitochondria->Caspase3 Cytochrome c Release Caspase8 Caspase-8 NFkB_pathway->Caspase8 Death Receptor Induction JNK_pathway->Mitochondria JNK_pathway->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP Cleavage

Caption: Key signaling pathways of CD437-induced apoptosis.

Experimental Protocols for Studying CD437-Induced Apoptosis

The following protocols provide a framework for investigating the pro-apoptotic effects of CD437 in a laboratory setting. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture and CD437 Treatment

This initial step is fundamental for all subsequent assays.

Workflow:

cell_culture_workflow start Seed Cells adhere Allow Adherence (24 hours) start->adhere treat Treat with CD437 (various concentrations and time points) adhere->treat harvest Harvest Cells (for downstream assays) treat->harvest end Analysis harvest->end

Caption: General workflow for cell culture and CD437 treatment.

Protocol:

  • Cell Seeding: Plate the cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • CD437 Preparation: Prepare a stock solution of CD437 (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest CD437 treatment.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of CD437 or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this involves washing with PBS, trypsinization, and collection by centrifugation. Suspension cells can be directly collected by centrifugation.

Assessment of Apoptosis

Several methods can be employed to quantify and qualify apoptosis.

This assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

  • Cell Preparation: Harvest the cells as described above and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

These assays measure the activity of key apoptotic enzymes.

Protocol (Fluorometric):

  • Cell Lysis: Lyse the harvested cells in a chilled lysis buffer.

  • Substrate Addition: In a 96-well plate, add the cell lysate and a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader. The increase in fluorescence corresponds to caspase activity.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the apoptotic pathways.

Key Apoptosis Markers for Western Blot Analysis:

Target ProteinExpected Change with CD437 TreatmentFunction in Apoptosis
Cleaved Caspase-3 IncreaseExecutioner caspase
Cleaved Caspase-8 IncreaseInitiator caspase (extrinsic pathway)
Cleaved Caspase-9 IncreaseInitiator caspase (intrinsic pathway)
Cleaved PARP IncreaseSubstrate of executioner caspases
Bax Increase in mitochondrial fractionPro-apoptotic Bcl-2 family member
Bcl-2 DecreaseAnti-apoptotic Bcl-2 family member
p53 Increase (in wild-type cells)Tumor suppressor, transcription factor
p21 Increase (in wild-type p53 cells)Cell cycle inhibitor, p53 target

Protocol:

  • Protein Extraction: Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Conclusion and Future Perspectives

This compound (CD437) is a potent pro-apoptotic agent with a complex and multifaceted mechanism of action. Its ability to induce apoptosis in a wide range of cancer cells, including those resistant to conventional therapies, makes it a valuable tool for cancer research and a promising candidate for further drug development. The protocols outlined in this guide provide a solid foundation for researchers to explore the apoptotic effects of CD437 in their specific models. Further investigation into the RAR-independent targets of CD437 and its potential synergistic effects with other anti-cancer agents will be crucial in fully realizing its therapeutic potential. While preclinical studies are promising, further clinical trials are necessary to establish its safety and efficacy in cancer patients.[14][15]

References

Application Note: The Strategic Use of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Venetoclax, a first-in-class B-cell lymphoma 2 (Bcl-2) selective inhibitor. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this intermediate. We will delve into its physicochemical properties, its strategic importance in the convergent synthesis of Venetoclax, and provide a detailed, field-tested protocol for its activation via mesylation, a key step for subsequent nucleophilic substitution.

Introduction: A Key Building Block for a Targeted Therapy

The landscape of cancer therapy has been revolutionized by the advent of targeted treatments that exploit specific molecular vulnerabilities of cancer cells. Venetoclax (marketed as Venclexta®) is a prime example of such a therapeutic, selectively inhibiting the anti-apoptotic protein Bcl-2, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells.[1][2] The intricate molecular architecture of Venetoclax necessitates a multi-step, convergent synthetic strategy, where the efficiency and purity of each step are paramount.[3]

This compound emerges as a crucial building block in this synthesis. Its structure provides a foundational scaffold that is elaborated and connected to other key fragments to construct the final complex drug molecule. The quality of this intermediate directly influences the reaction kinetics, impurity profile, and overall yield of the final active pharmaceutical ingredient (API).[3] This application note will, therefore, focus on the practical application of this compound as a synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for its effective use in process development and scale-up. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₉ClO[4]
Molecular Weight 250.76 g/mol [4]
CAS Number 1228780-51-5[5]
IUPAC Name [2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methanol[5]
Appearance White to off-white solidN/A
Purity Typically >98%[3]

Application in the Synthesis of Venetoclax

The primary application of this compound is as a precursor to a key fragment in the synthesis of Venetoclax. The hydroxyl group of the methanol is not a good leaving group for direct nucleophilic substitution. Therefore, it is typically "activated" by converting it into a better leaving group, such as a mesylate or bromide.[6] This activated intermediate can then be reacted with a piperazine derivative in a subsequent step.

Synthetic Workflow Overview

The following diagram illustrates a simplified, conceptual workflow for the incorporation of the (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl moiety into the Venetoclax structure.

G cluster_0 Activation of the Intermediate cluster_1 Coupling Reaction cluster_2 Further Synthesis A (2-(4-Chlorophenyl)-4,4-dimethyl- cyclohex-1-enyl)methanol B Activated Intermediate (e.g., Mesylate) A->B Mesyl Chloride, Triethylamine D Coupled Intermediate B->D C Piperazine Fragment C->D F Venetoclax D->F E Other Synthetic Fragments E->F

Caption: Conceptual workflow for the use of the intermediate in Venetoclax synthesis.

Protocol: Mesylation of this compound

This protocol details the conversion of the primary alcohol to its corresponding mesylate, a crucial activation step. The causality behind this choice is to transform the poor hydroxyl leaving group into a highly effective mesylate leaving group, facilitating a subsequent S(_N)2 reaction with a nucleophile like piperazine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanesulfonyl chloride (MsCl), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with methanesulfonyl chloride and to minimize side reactions.

  • Base Addition: To the cooled, stirred solution, add triethylamine (TEA) (1.5 eq) dropwise. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude mesylate can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the alcohol proton and appearance of a new singlet for the mesyl group around 3.0 ppm) and mass spectrometry (observation of the molecular ion corresponding to the mesylated product).

Authoritative Grounding and Significance in Drug Development

The synthetic routes to Venetoclax have been extensively documented in the patent literature.[6][7][8] These documents highlight the importance of intermediates like this compound in enabling a convergent and scalable synthesis. A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for complex molecules like Venetoclax.[9] The use of this specific intermediate allows for the robust and high-yield introduction of the chlorophenyl-dimethylcyclohexenyl moiety, which is a key structural feature for the compound's binding to the BH3-binding groove of Bcl-2.[2]

The development of efficient synthetic routes for complex APIs is a critical aspect of drug development, impacting the cost, scalability, and environmental footprint of the manufacturing process. The strategic use of well-designed intermediates like the one discussed herein is a cornerstone of modern pharmaceutical process chemistry.[10]

Conclusion

This compound is not a chemical probe in the traditional sense of a tool used to study biological systems directly. Instead, its value lies in its role as a specialized and indispensable building block in the synthesis of Venetoclax, a life-saving anticancer drug. The protocols and information provided in this application note are intended to equip researchers and developers with the necessary knowledge to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the efficient production of this important therapeutic agent.

References

Application Notes & Protocols: Target Identification Strategies for (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a pivotal step in drug discovery, providing the foundation for understanding efficacy and potential toxicities.[1][2] This document provides a detailed technical guide for the target identification of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a known intermediate in the synthesis of apoptosis promoters.[3] While its downstream applications point towards the BCL-2 family of proteins, this guide is structured as a comprehensive roadmap for researchers aiming to identify its direct protein interactors from first principles. We will explore both label-free and affinity-based chemical proteomics strategies, offering causality-driven experimental choices, step-by-step protocols, and frameworks for data interpretation.[4][5]

Introduction: The Rationale for Target Deconvolution

This compound is a structurally distinct molecule that serves as a precursor to potent therapeutics like Venetoclax, a BCL-2 inhibitor.[6][7] Understanding the direct molecular targets of this and similar core scaffolds is essential for optimizing lead compounds, predicting off-target effects, and uncovering novel biological pathways.[5] The process of identifying a small molecule's binding partners, often termed target deconvolution, requires a multi-pronged approach combining biochemistry, genetics, and computational analysis.[1][8]

This guide outlines two primary, complementary strategies for identifying the protein targets of our compound of interest:

  • Label-Free Approaches: Utilizing the native, unmodified compound to probe for interactions. This minimizes the risk of altering the molecule's intrinsic binding properties.

  • Affinity-Based Approaches: Involving the synthesis of a chemical probe derived from the parent molecule to facilitate the capture and identification of interacting proteins.

The overall strategy is to generate a list of high-confidence candidate proteins through these unbiased screening methods, which are then subjected to rigorous validation.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Data Analysis & Hypothesis Generation cluster_2 Phase 3: Target Validation Compound This compound LabelFree Strategy 1: Label-Free Methods (e.g., DARTS) Compound->LabelFree ProbeSynth Chemical Probe Synthesis Compound->ProbeSynth Probe Synthesis MS_LF LC-MS/MS Analysis LabelFree->MS_LF AffinityBased Strategy 2: Affinity-Based Methods (e.g., AC-MS) MS_AB LC-MS/MS Analysis AffinityBased->MS_AB ProbeSynth->AffinityBased DataAnalysis Quantitative Proteomics & Bioinformatics Analysis MS_LF->DataAnalysis MS_AB->DataAnalysis CandidateList List of Putative Target Proteins DataAnalysis->CandidateList Validation Orthogonal Validation Assays (e.g., Western Blot, CETSA, SPR) CandidateList->Validation ValidatedTarget Validated Target(s) Validation->ValidatedTarget Confirmation

Figure 1: A multi-pronged workflow for small molecule target identification.

Strategy 1: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful label-free technique that leverages a key biophysical principle: the binding of a small molecule often stabilizes a protein's structure, making it more resistant to enzymatic digestion.[9][10][11] This approach is advantageous because it uses the compound in its native state, avoiding any potential artifacts introduced by chemical modifications.[10][12]

Causality Behind Experimental Choices
  • Choice of Protease: We use thermolysin or pronase, as their broad specificity allows for a general assessment of protein stability. The concentration is empirically determined to achieve partial, not complete, digestion, which is crucial for observing the protective effect of the ligand.

  • Compound Concentration: A dose-response experiment is essential. Concentrations are typically tested in the low micromolar range (e.g., 1–50 µM) to identify an optimal concentration that confers protection without causing non-specific protein aggregation.[9]

  • Controls: The inclusion of a vehicle control (e.g., DMSO) is non-negotiable. This allows for the direct comparison of protease susceptibility in the presence and absence of the compound, ensuring that any observed stability changes are compound-dependent.

Experimental Protocol: Unbiased DARTS with LC-MS/MS
  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line known to be sensitive to apoptosis inducers) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.[12]

  • Compound Incubation:

    • In separate microcentrifuge tubes, aliquot 99 µL of the cell lysate.

    • To the 'Treatment' tube, add 1 µL of this compound (e.g., from a 10 mM stock in DMSO to a final concentration of 100 µM).

    • To the 'Control' tube, add 1 µL of DMSO.

    • Incubate all tubes on a rotator at 4°C for 1 hour to allow for binding.[9]

  • Protease Digestion:

    • Prepare a fresh stock of Pronase (e.g., 0.1 mg/mL).

    • Add an optimized amount of protease to both 'Treatment' and 'Control' tubes. A typical starting point is a 1:200 protease-to-protein ratio.

    • Incubate at room temperature for 30 minutes.[11]

    • Stop the reaction by adding 5 mM EDTA and immediately adding 4x SDS-PAGE loading buffer. Boil samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Band Excision:

    • Run the samples on a 4-20% gradient SDS-PAGE gel.[9]

    • Stain the gel with a mass spectrometry-compatible Coomassie stain.

    • Visually inspect the lanes. Look for protein bands that are more intense (i.e., protected from digestion) in the compound-treated lane compared to the control lane.[12]

    • Carefully excise these differential bands for analysis.

  • In-Gel Digestion and Mass Spectrometry:

    • Destain the excised gel bands.

    • Perform in-gel reduction, alkylation, and tryptic digestion.

    • Extract peptides and analyze via LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify proteins from the MS/MS data using a search algorithm (e.g., Sequest, Mascot) against a human protein database.

    • Proteins identified with high confidence only in the protected bands from the compound-treated lane are considered primary candidates.

ParameterRecommended RangeRationale
Compound Concentration 1 - 100 µMBalance between achieving target saturation and avoiding non-specific effects.
Lysate Concentration 1 - 2 mg/mLEnsures sufficient protein for detection by both gel and MS.
Protease:Protein Ratio 1:100 to 1:1000 (w/w)Empirically determined to achieve partial digestion.
Digestion Time 15 - 45 minOptimized to maximize the observable difference between protected and unprotected proteins.

Table 1: Key parameters for DARTS experiment optimization.

Strategy 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity-based methods are a cornerstone of target identification, relying on the physical capture of target proteins by an immobilized small molecule.[1][5] This requires the synthesis of a chemical probe, which consists of the parent molecule, a linker, and an affinity tag (e.g., biotin).[13][14]

Probe Design and Synthesis

The design of the chemical probe is a critical step. The linker must be attached to a position on the parent molecule that does not disrupt its interaction with the target protein(s). For this compound, the primary alcohol provides a convenient and logical attachment point for a linker, as it is a common site for metabolic modification and derivatization.

G cluster_0 Chemical Probe Components Parent Parent Molecule (Binding Moiety) Linker Linker (e.g., PEG) Parent->Linker + Tag Affinity Tag (e.g., Biotin) Linker->Tag + Probe Functional Chemical Probe Tag->Probe =

Figure 2: Modular design of an affinity-based chemical probe.

A synthetic route would involve activating the alcohol and coupling it to a linker arm that is pre-functionalized with a biotin tag. It is imperative to synthesize both the active probe and a negative control probe, where a structurally similar but biologically inactive molecule is used, to control for non-specific binding to the linker and tag.

Experimental Protocol: Affinity-Based Protein Pulldown
  • Probe Immobilization:

    • Incubate streptavidin-coated magnetic beads with the biotinylated probe (and the negative control probe in a separate tube) in PBS for 1 hour at room temperature to allow for immobilization.

    • Wash the beads three times with PBS to remove any unbound probe.

  • Protein Incubation:

    • Incubate the immobilized beads with 1-2 mg of cell lysate (prepared as in the DARTS protocol) for 2-4 hours at 4°C on a rotator.

    • Competitive Control (Crucial for Validation): In a separate tube, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified this compound for 1 hour before adding the probe-coated beads. This will competitively block specific binding sites.

  • Washing and Elution:

    • After incubation, pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins on an SDS-PAGE gel and visualize with a mass spectrometry-compatible stain.

    • Alternatively, for higher throughput, perform on-bead tryptic digestion followed by LC-MS/MS analysis of the resulting peptides.

  • Data Analysis:

    • Identify proteins via database searching.

    • True binding partners should be significantly enriched in the active probe pulldown compared to two key controls:

      • The negative control probe pulldown.

      • The competitive pulldown with excess free compound.

    • Quantitative proteomics (e.g., label-free quantification or SILAC) is highly recommended to accurately determine the enrichment fold-change for each identified protein.[15]

Target Validation: From Candidates to Confirmation

Unbiased screens will generate a list of candidate proteins. It is essential to validate these hits using orthogonal methods to confirm a direct and functionally relevant interaction.

  • Western Blotting: A straightforward method to confirm the presence of a candidate protein in the eluate from an affinity pulldown or its protection in a DARTS experiment.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in intact cells or lysates. Ligand binding typically increases the melting temperature of the target protein, which can be detected by Western blotting.

  • Surface Plasmon Resonance (SPR): An in vitro biophysical technique to quantify the binding affinity (KD), and the on- and off-rates of the interaction between the purified candidate protein and the small molecule.

  • RNA Interference (RNAi): Knockdown of the candidate target protein should, in theory, phenocopy or block the cellular effect of the small molecule.[1] For an apoptosis-inducing compound, knockdown of its pro-apoptotic target might confer resistance to the compound's effects.

Conclusion

The identification of direct protein targets for a bioactive small molecule like this compound is a complex but critical undertaking.[2][5] It demands a carefully planned, multi-faceted strategy that moves from broad, unbiased discovery to rigorous, specific validation. By combining label-free methods like DARTS with affinity-based chemical proteomics, researchers can generate high-quality hypotheses about a compound's mechanism of action.[4][16] Each experimental choice, from the concentration of a protease to the design of a chemical probe, must be deliberate and controlled to ensure the resulting data is both accurate and trustworthy. The protocols and frameworks outlined in this guide provide a robust starting point for any research team embarking on the journey of target deconvolution.

References

Application Notes & Protocols: Safe Handling and Storage of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS No. 1228780-51-5), a key intermediate in pharmaceutical research and development. Given its chemical structure, which includes a chlorinated aromatic ring and a cyclohexene methanol moiety, specific precautions are necessary to ensure the safety of laboratory personnel and maintain the integrity of the compound. These protocols are designed for researchers, scientists, and drug development professionals, integrating technical data with established safety principles for chlorinated organic compounds.

Introduction: Understanding the Compound

This compound is a solid, off-white to light-colored powder. Its structure presents a combination of functional groups that dictate its reactivity and toxicological profile. The chlorophenyl group is a common feature in many bioactive molecules but also warrants careful handling due to the general toxicity associated with chlorinated organic compounds[1][2]. These compounds can be persistent in the environment and may pose long-term health risks, including potential liver and kidney effects, and in some cases, carcinogenicity[1][3][4]. The primary alcohol and the unsaturated cyclohexene ring are sites of potential chemical reactivity.

A thorough understanding of these structural components is foundational to appreciating the rationale behind the specific handling and storage protocols outlined below. The primary objective is to minimize exposure, prevent accidental release, and ensure the compound's stability for research applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for safe handling and for designing experiments.

PropertyValueSource(s)
CAS Number 1228780-51-5[5][6][7][8]
Molecular Formula C₁₅H₁₉ClO[7]
Molecular Weight 250.76 g/mol [7][9]
Appearance Off-white to light-colored powder/solid[6]
Boiling Point 359.0 ± 35.0 °C (Predicted)[6]
Density 1.095 ± 0.06 g/cm³ (Predicted)[6]
pKa 14.85 ± 0.10 (Predicted)[6]
Storage Temperature 2-8°C[6]

Hazard Identification and Risk Assessment

Based on the Safety Data Sheet (SDS) for this specific compound and data from structurally related chlorinated organics, a comprehensive risk assessment is mandatory before any handling.[5]

Identified Hazards

The primary hazards identified for this compound are:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[5]

  • Allergic Skin Reaction (H317): May cause skin sensitization upon contact.[5]

  • Potential for Harmful Ingestion and Inhalation: While not fully investigated, materials of this class are considered potentially harmful if ingested or inhaled, irritating mucous membranes and the upper respiratory tract.[5]

The chlorophenyl moiety suggests that long-term or repeated exposure could pose additional health risks, as chlorophenols are known to be mild hepatotoxins and can be stored in liver and kidney tissues[2][4].

Exposure Risk Mitigation Workflow

A systematic approach to risk mitigation is crucial. The following workflow should be implemented before beginning any experimental work.

RiskMitigationWorkflow cluster_planning Planning & Preparation cluster_execution Handling & Experimentation cluster_cleanup Post-Experiment A Review SDS & This Protocol B Identify Required PPE C Locate Safety Equipment (Eyewash, Shower, Spill Kit) D Designate Handling Area (Fume Hood) E Don Appropriate PPE D->E Proceed to Handling F Handle Compound Exclusively in Fume Hood G Keep Containers Tightly Closed H Decontaminate Surfaces G->H Experiment Complete I Segregate & Label Waste J Remove PPE & Wash Hands K Return Compound to Proper Storage

Caption: Risk mitigation workflow from planning to post-experiment cleanup.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.

Standard Laboratory Attire
  • Safety Goggles: Must provide a complete seal around the eyes to protect from dust and potential splashes. Standard safety glasses are insufficient.[10]

  • Laboratory Coat: A full-length lab coat, buttoned completely.

  • Closed-toe Shoes: Footwear that completely covers the foot is mandatory.

Chemical-Specific PPE
  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact with solids. For tasks involving solvents or extended handling, consider thicker gloves or layering. Always check glove manufacturer compatibility charts for the specific solvents being used.[10][11]

  • Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5][12] If engineering controls are not sufficient or during a large spill, a respirator with a multi-sorbent cartridge for organic vapors and particulates may be necessary.[13]

PPE_Selection cluster_protection ppe Required PPE for this compound eye Eye Protection Chemical Goggles ppe:f0->eye Prevents H319 (Eye Irritation) skin Skin Protection Lab Coat Chemical-Resistant Gloves ppe:f0->skin Prevents H317 (Skin Sensitization) respiratory Respiratory Protection Chemical Fume Hood ppe:f0->respiratory Prevents Inhalation

Caption: Personal Protective Equipment (PPE) selection guide.

Storage and Stability

Proper storage is essential for maintaining the chemical's purity and for laboratory safety.

Storage Conditions
  • Temperature: Store refrigerated at 2-8°C.[6] This temperature range is critical for long-term stability and to prevent potential degradation.

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture uptake and contamination.[14] Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.[12]

  • Location: Store in a designated, well-ventilated cold storage area. Do not store with incompatible materials.

Chemical Incompatibilities

Based on the functional groups present, avoid storage with the following:

  • Strong Oxidizing Agents: The alcohol and cyclohexene moieties can react with strong oxidizers.

  • Strong Acids and Bases: May catalyze degradation or unwanted reactions.

  • Reactive Metals (e.g., Alkali Metals): Chlorinated compounds can react explosively with alkali metals.

A chemical compatibility chart should always be consulted when storing various chemical classes in the same area.[15] Halogenated compounds should be segregated from many other chemical classes.[15]

Handling and Use Protocols

All handling of this compound must occur within a designated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][12]

Weighing and Dispensing
  • Preparation: Before retrieving the compound from storage, ensure the designated fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.).

  • Equilibration: Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Perform all weighing and dispensing operations within the fume hood. Handle the powder gently to minimize the generation of airborne dust.

  • Sealing: After dispensing, securely seal the container and wipe it down with a damp cloth before returning it to cold storage.

Solution Preparation
  • Solvent Selection: The compound is soluble in organic solvents.[2] Ensure the chosen solvent is compatible with the experimental procedure and subsequent analysis.

  • Dissolution: Add the solvent to the weighed solid in a closed container (e.g., a vial with a septum cap). Mix by swirling or vortexing. Sonication may be used to aid dissolution if necessary. All these steps should be performed within the fume hood.

Emergency Procedures

First Aid Measures

These measures are based on the compound-specific SDS.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Spill Response

Spill response procedures depend on the scale of the spill. Only trained personnel with appropriate PPE should clean up spills.[16]

  • Minor Spill (Solid):

    • Alert others in the area and restrict access.

    • Wearing appropriate PPE, gently sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[5] Avoid creating dust.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[17]

    • Place all cleanup materials into the hazardous waste container.

  • Minor Spill (Liquid solution):

    • Alert others and restrict access. Remove all ignition sources if a flammable solvent was used.[18]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[14][18]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and notify the institutional Environmental Health & Safety (EHS) department or emergency response team.

    • Close the doors to the affected area to contain vapors.

    • Await the arrival of the trained response team.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual solutions, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[12] Do not mix with incompatible waste streams.

  • Disposal Method: Disposal of chlorinated organic residues must comply with local, state, and federal regulations. The preferred method is high-temperature incineration in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize the resulting hydrogen halides.[19][20] Ground burial is not an acceptable method for chlorinated organic wastes.[19]

References

The Lynchpin in Modern Oncology Drug Synthesis: A Guide to (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of targeted cancer therapy, the synthesis of complex small molecules with high precision is paramount. (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a structurally sophisticated alcohol, has emerged as a critical building block in the synthesis of cutting-edge pharmaceutical compounds. Its most notable application is as a key intermediate in the manufacture of Venetoclax, a potent B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia and lymphoma. The strategic importance of this intermediate lies in its contribution to the final drug's three-dimensional structure, which is essential for its potent and selective biological activity. This guide provides an in-depth exploration of the synthesis of this vital intermediate and its subsequent application in the preparation of Venetoclax, offering detailed protocols and insights for researchers and developers in the pharmaceutical field.

I. Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway involves the formation of a key aldehyde intermediate, followed by its reduction to the target alcohol.

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of the target intermediate.

G A 3,3-Dimethylcyclohexanone B 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde B->C Suzuki Coupling (4-Chlorophenylboronic acid, Pd catalyst, Base) D This compound C->D Reduction (e.g., NaBH₄) G A This compound B Activated Intermediate (e.g., Mesylate or Halide) A->B Activation (e.g., MsCl, PBr₃) D Key Venetoclax Fragment B->D Nucleophilic Substitution C Piperazine derivative C->D

Troubleshooting & Optimization

Overcoming solubility issues of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.

Compound Profile & Inherent Solubility Characteristics

This compound is an intermediate used in the synthesis of cell death regulators and apoptosis promoters.[1] Its molecular structure, featuring a large, nonpolar chlorophenyl and dimethylcyclohexene backbone combined with a single polar hydroxyl group, dictates its physicochemical behavior.

The high calculated LogP value indicates significant lipophilicity, predicting poor aqueous solubility.[2] This is a common challenge for many active pharmaceutical ingredients (APIs), where the molecule's structural requirements for biological activity conflict with the properties needed for aqueous dissolution.[3]

PropertyValueSource
Molecular Formula C₁₅H₁₉ClO[2][4]
Molecular Weight 250.76 g/mol [2][4]
CAS Number 1228780-51-5[2][5]
Calculated LogP 4.296[2]
Known Solvents Chloroform, Dichloromethane, Ether, Ethyl Acetate[1]
Appearance Pale Yellow Oil[1]
Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in my standard aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A: This is expected behavior based on the compound's structure. The large, non-polar surface area, driven by the chlorophenyl and dimethylcyclohexene rings, makes it energetically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water.[6] The single hydroxyl group is insufficient to overcome this hydrophobicity.

Q2: What organic solvents should I use to create a concentrated stock solution?

A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is a standard and effective choice, as it can dissolve a wide range of both polar and non-polar substances.[6] Based on its known solubility in other organic solvents like ethyl acetate and dichloromethane, these can also be considered if DMSO is incompatible with your experimental system.[1] Always start with a small amount to confirm solubility before committing your entire batch.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A: It is highly unlikely that pH adjustment will be an effective strategy. Solubility enhancement via pH modification relies on the presence of ionizable functional groups, such as carboxylic acids or amines, which can be converted into more soluble salts.[7][8] this compound lacks a sufficiently acidic or basic group; the hydroxyl group's pKa is far outside the typical physiological or formulation pH range.[9] Therefore, altering the pH of the medium will not significantly change the compound's charge state or its solubility.[9]

Q4: I need to prepare a working solution in an aqueous medium for an in vitro cell-based assay. What is the most straightforward first approach?

A: The use of a co-solvent system is the most common and direct first-line strategy.[10][11] This involves dissolving the compound in a water-miscible organic solvent (like DMSO or ethanol) to create a high-concentration stock, which is then diluted into your aqueous cell culture medium.[12] Be aware that the final concentration of the organic solvent must be kept low (typically <0.5% v/v) to avoid solvent-induced toxicity in your assay.[11]

Systematic Troubleshooting Guide to Overcoming Solubility Issues

Effectively solubilizing a poorly water-soluble compound requires a systematic approach. The choice of strategy depends on the final application (e.g., in vitro screening vs. in vivo administration) and the required concentration.

Decision Workflow for Solubilization Strategy

The following diagram outlines a logical path for selecting an appropriate solubilization method.

start Insoluble Compound This compound stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep application Define Application stock_prep->application invitro In Vitro Screening (Cell-based assays) application->invitro Low Conc. Short-term invivo In Vivo Studies (Animal Dosing) application->invivo High Conc. Systemic Exposure cosolvent Strategy 1: Co-Solvent Dilution invitro->cosolvent surfactant Strategy 2: Surfactant Formulation invivo->surfactant check_precip Check for Precipitation (Visual, Microscopy, DLS) cosolvent->check_precip advanced Strategy 3: Advanced Formulations (e.g., Nanosuspension) surfactant->advanced If stability or concentration is insufficient check_precip->surfactant Precipitation Occurs check_toxicity Verify Vehicle Tolerance check_precip->check_toxicity Solution is Clear

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent Systems

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more favorable.[11][13]

Common Co-Solvents for Research Applications:

Co-SolventTypical Final Conc. (in vitro)Key Considerations
DMSO < 0.5%High solubilizing power; can have biological effects at higher concentrations.
Ethanol < 1%Good solubilizer; can cause protein precipitation or cellular stress.
Polyethylene Glycol 400 (PEG 400) 1-10%Lower toxicity than other solvents; often used in vivo.[7]
Propylene Glycol (PG) 1-10%Common in parenteral formulations; can cause irritation.[7]

Causality Behind the Protocol: The primary challenge with co-solvents is that dilution of the organic stock into the aqueous buffer can cause the compound to precipitate out, as it is rapidly transferred into a solvent environment where it is no longer soluble.[10] The protocol below is designed to minimize this by ensuring rapid and uniform dispersion at the point of dilution.

Experimental Protocol: Co-Solvent Dilution for an In Vitro Assay

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

  • Final Dilution: To prepare the final working concentration, add a small volume of the appropriate DMSO stock directly to your pre-warmed cell culture medium. Crucially, vortex or pipette mix the medium vigorously during the addition of the DMSO stock. This rapid mixing is essential to prevent localized supersaturation and precipitation.

  • Visual Inspection: Immediately inspect the solution for any signs of cloudiness or precipitate. A clear solution is required for a valid experiment.

Strategy 2: Surfactant-Based Formulations (Micellar Solubilization)

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell.[16] Poorly soluble drugs like this compound can be encapsulated within this hydrophobic core, creating a stable, aqueous dispersion that appears as a clear solution.[14][17]

Common Non-Ionic Surfactants for Research Formulations:

SurfactantCommon Trade NameTypical Use Concentration
Polysorbate 80 Tween® 800.1 - 5% (w/v)
Polyoxyl 35 Castor Oil Cremophor® EL1 - 10% (w/v)
Polyoxyl 40 Stearate Solutol® HS 151 - 10% (w/v)

Causality Behind the Protocol: This approach creates a thermodynamically stable system that is less prone to precipitation upon dilution compared to co-solvent systems.[14] The key is to first dissolve the compound in a minimal amount of an organic solvent and then disperse this into the aqueous surfactant solution, allowing for efficient partitioning of the drug into the pre-formed micelles.

Experimental Workflow: Surfactant Formulation

start 1. Weigh Compound dissolve 2. Dissolve in Minimal Ethanol or DMSO start->dissolve add_drug 4. Add Drug Solution Dropwise to Surfactant Solution with Vigorous Stirring dissolve->add_drug prep_surfactant 3. Prepare Aqueous Surfactant Solution (e.g., 5% Tween 80 in Saline) prep_surfactant->add_drug remove_solvent 5. (Optional) Remove Organic Solvent via Nitrogen Stream or Gentle Warming add_drug->remove_solvent filter 6. Sterile Filter (0.22 µm PVDF) remove_solvent->filter end Final Formulation filter->end

Caption: Step-by-step workflow for micellar solubilization.

Detailed Experimental Protocols
Protocol A: Kinetic Aqueous Solubility Determination

This protocol provides a method to estimate the solubility of your compound in a specific aqueous buffer.[18]

  • Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Plate: Add 198 µL of your chosen aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to each well. This creates a 100 µM solution with 1% DMSO.

  • Incubate: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

  • Separate Phases: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any undissolved precipitate.

  • Analyze Supernatant: Carefully remove a portion of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[6][18] The measured concentration is the kinetic solubility under these conditions.

Protocol B: Preparation of a Co-Solvent/Surfactant Formulation for In Vivo Use

This protocol describes a common vehicle for early-stage animal studies.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add a small volume of Ethanol (e.g., 10% of the final volume) and vortex/sonicate until the compound is fully dissolved.

  • Add Surfactant: Add Polysorbate 80 (e.g., 10% of the final volume) and mix thoroughly.

  • Add Bulk Vehicle: Slowly add the aqueous component (e.g., Saline or 5% Dextrose in Water) dropwise while continuously vortexing to bring the solution to the final volume.

  • Final Inspection: The final formulation should be a clear, particle-free solution. If any cloudiness persists, gentle warming (to 37°C) may improve solubility.

References

Technical Support Center: Optimization of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This molecule is a critical intermediate in the synthesis of advanced pharmaceutical agents, notably Venetoclax.[1][2] Achieving high yield and purity is paramount for the efficiency of subsequent synthetic steps. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Synthesis Overview: The Reduction Pathway

The most direct and widely adopted method for synthesizing this compound is through the chemoselective reduction of its corresponding α,β-unsaturated aldehyde, 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde.[1][3][4][5] The primary challenge in this transformation is to selectively reduce the aldehyde functionality to an alcohol without affecting the adjacent carbon-carbon double bond (a 1,2-reduction).

Caption: General synthesis pathway for the target allylic alcohol.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup/purification losses.

  • Reagent Quality:

    • Starting Aldehyde: The purity of the precursor, 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde, is critical. Impurities can consume the reducing agent or lead to complex side-product profiles, complicating purification and lowering the isolated yield. We recommend verifying the purity of your starting material by ¹H NMR or LC-MS before starting the reaction.

    • Reducing Agent: Hydride-based reducing agents like sodium borohydride (NaBH₄) can degrade over time, especially with improper storage, leading to reduced activity. Use a freshly opened bottle or titrate an older batch to determine its active hydride content.

  • Reaction Conditions:

    • Moisture: Hydride reagents react violently with water.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent quenching of the reducing agent.

    • Temperature: Many selective reductions require sub-ambient temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. Running the reaction at room temperature or higher may reduce selectivity and promote undesired pathways.

  • Workup & Purification:

    • Quenching: The method used to quench the reaction can impact yield. A slow, controlled addition of a quenching agent (e.g., saturated ammonium chloride solution) at low temperatures is crucial to avoid product degradation.

    • Extraction: During the aqueous workup, the product may not fully partition into the organic layer. Performing multiple extractions (e.g., 3x with an appropriate solvent) can improve recovery.

    • Purification: Product can be lost during column chromatography if the incorrect solvent system is used or if the product streaks on the column.

Q2: I am observing a significant amount of the saturated alcohol byproduct. How can I improve selectivity for the allylic alcohol?

This is a classic chemoselectivity problem involving 1,2-reduction (carbonyl attack) versus 1,4-reduction (conjugate addition). The formation of the saturated alcohol, (2-(4-chlorophenyl)-4,4-dimethylcyclohexyl)methanol, indicates that both the aldehyde and the alkene are being reduced.

The key is to use a reducing system that favors kinetic 1,2-addition to the carbonyl group.

  • Underlying Principle: Hard nucleophiles, like the hydride from LiAlH₄, tend to attack the harder electrophilic center, which is the carbonyl carbon (1,2-addition). Softer nucleophiles are more inclined to attack the softer electrophilic center at the β-carbon of the alkene (1,4-addition). However, powerful reagents like LiAlH₄ can often reduce both functionalities.[6] The choice of reagent and additives is therefore critical.

  • Recommended Solution: Luche Reduction The Luche Reduction is the industry-standard method for this type of selective transformation.[7] It employs sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃·7H₂O), in a protic solvent like methanol.

    • Mechanism of Action: The Ce³⁺ ion coordinates to the carbonyl oxygen, significantly increasing its electrophilicity. This makes the carbonyl carbon a much more attractive site for hydride attack, dramatically favoring the 1,2-reduction pathway over the 1,4-conjugate addition.[7] The use of a protic solvent also helps to protonate the intermediate enolate from any competing 1,4-addition, often reverting it to the starting enal, giving the 1,2-reduction another chance to occur.

Reduction_Selectivity cluster_start cluster_pathways cluster_products Start α,β-Unsaturated Aldehyde Node12 1,2-Reduction (Carbonyl Attack) Start->Node12 Favored by Luche (NaBH₄/CeCl₃) Node14 1,4-Reduction (Conjugate Addition) Start->Node14 Can occur with non-selective reagents Product_Allylic Desired Allylic Alcohol Node12->Product_Allylic Product_Saturated Saturated Alcohol Byproduct Node14->Product_Saturated Followed by carbonyl reduction

Caption: Decision pathway for achieving selective 1,2-reduction.

Q3: The reaction seems very slow or does not go to completion. What should I investigate?

An incomplete or sluggish reaction points to issues with stoichiometry, temperature, or reagent activity.

  • Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per mole of aldehyde (since NaBH₄ has 4 hydrides), it is standard practice to use a slight excess, typically 1.0 to 1.5 molar equivalents of NaBH₄, to ensure the reaction goes to completion and to account for any incidental quenching by trace moisture.

  • Temperature: While low temperatures are crucial for selectivity, a temperature that is too low may slow the reaction rate excessively. If you are running the reaction at -78 °C and it is stalling, consider allowing it to slowly warm to -40 °C or 0 °C while monitoring by TLC.

  • Reagent Addition: For the Luche reduction, it is often beneficial to pre-mix the aldehyde and CeCl₃ in methanol to allow for coordination before cooling the solution and adding the NaBH₄ portion-wise. This ensures the cerium is actively enhancing the carbonyl's electrophilicity as the hydride is introduced.

Optimized Experimental Protocol: Luche Reduction

This protocol is designed to maximize the yield and selectivity for the target allylic alcohol.

Materials:

  • 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde (1.0 eq) and methanol (approx. 0.1 M concentration).

  • Cerium Addition: Add CeCl₃·7H₂O (1.1 eq) to the flask. Stir the mixture at room temperature for 15-20 minutes until the salt is fully dissolved and coordinated to the aldehyde.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Hydride Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Monitor the reaction for gas evolution (hydrogen). Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data & Troubleshooting Summary

Table 1: Effect of Reducing Agent on Yield & Selectivity
Reducing Agent SystemTypical Temperature1,2-Selectivity (Allylic Alcohol)1,4-Reduction ByproductTypical Yield
NaBH₄ / CeCl₃ (Luche) 0 °CExcellent (>98%) Minimal (<2%)High (90-97%)
NaBH₄0 °C to 25 °CGood to ModeratePresent (5-20%)Moderate (70-85%)
DIBAL-H-78 °CVery Good (>95%)Low (<5%)High (85-95%)
LiAlH₄-78 °C to 0 °CModerateSignificant (>20%)Variable

Note: Yields and selectivities are illustrative and can vary based on specific reaction conditions and substrate purity.

Table 2: Quick Troubleshooting Guide
SymptomPossible Cause(s)Suggested Solution(s)
Low Yield 1. Wet solvent/glassware2. Degraded NaBH₄3. Inefficient extraction1. Use anhydrous solvent and oven-dried glassware2. Use fresh NaBH₄3. Perform 3-4 extractions
Significant Saturated Byproduct 1. Non-selective reduction conditions2. Reaction temperature too high1. Use the Luche Reduction (NaBH₄/CeCl₃)2. Maintain reaction at 0 °C or lower
Incomplete Reaction (by TLC) 1. Insufficient NaBH₄2. Reaction time too short1. Use 1.2-1.5 equivalents of NaBH₄2. Allow reaction to stir for longer, monitor by TLC
Multiple Unidentified Spots on TLC 1. Impure starting aldehyde2. Reaction quenched improperly1. Purify starting material before reduction2. Quench slowly at 0 °C with sat. NH₄Cl

References

Technical Support Center: Purification Strategies for (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS No: 1228780-51-5).[1][2] This molecule is a key intermediate in the synthesis of APIs like Venetoclax, making its purity paramount for the success of subsequent synthetic steps and the quality of the final product.[3] This guide is designed for researchers, chemists, and drug development professionals, offering practical, in-depth solutions to common purification challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of purifying this specific compound.

Q1: What are the key physicochemical properties of this compound that influence purification?

Answer: Understanding the molecule's structure is the foundation of an effective purification strategy. This compound has a molecular weight of approximately 250.76 g/mol and a formula of C15H19ClO.[3] Its structure features a distinct polarity distribution:

  • Non-polar Regions: The 4-chlorophenyl ring and the 4,4-dimethylcyclohexenyl ring are bulky, lipophilic moieties. These dominate the molecule's character, making it readily soluble in non-polar organic solvents like hexanes, toluene, and dichloromethane.

  • Polar Functional Group: The primary allylic alcohol (-CH₂OH) group introduces a polar site capable of hydrogen bonding. This allows for some solubility in more polar solvents like ethyl acetate, acetone, and alcohols.

This dual nature means that while the compound is predominantly non-polar, the alcohol group provides a handle for separation from completely non-polar impurities (e.g., unreacted starting materials, coupling byproducts) using techniques that exploit polarity differences. However, the allylic nature of the alcohol is a critical stability concern; it can be susceptible to rearrangement or elimination under acidic conditions, a key consideration when using silica gel.

Q2: What are the most common impurities I might encounter?

Answer: Impurities typically stem from the synthetic route used. A common synthesis involves the reaction of 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde with a 4-chlorophenyl organometallic reagent (like a Grignard or through a Suzuki coupling with boronic acid), followed by reduction or direct formation. Potential impurities include:

  • Unreacted Starting Materials: Such as the starting aldehyde or aryl boronic acid.

  • Homocoupling Products: Biphenyl derivatives from the organometallic reagent.

  • Over-reduction/Oxidation Products: If the aldehyde is reduced, diol impurities could form. Conversely, oxidation of the target alcohol could yield the corresponding aldehyde.

  • Solvent and Reagent Residues: Residual catalysts (e.g., palladium) and high-boiling point solvents like DMF or DMSO used in the reaction.[4]

Q3: How do I choose between recrystallization and chromatography as a primary purification method?

Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. For a crude product that is solid and has a purity of >85-90%, recrystallization is often the most efficient and scalable method. For complex mixtures, lower purity crudes, or when impurities have very similar solubility profiles to the product, flash column chromatography is superior.

The following decision tree can guide your choice:

G start Crude Product (Post-Workup) is_solid Is the crude material a solid? start->is_solid purity_check Purity > 90% and few impurities by TLC/LCMS? is_solid->purity_check  Yes chromatography Primary Strategy: Flash Chromatography is_solid->chromatography  No (Oil) recrystallize Primary Strategy: Recrystallization purity_check->recrystallize  Yes consider_reslurry Consider trituration or a solvent wash first purity_check->consider_reslurry  No consider_reslurry->chromatography

Caption: Decision tree for selecting a primary purification method.

Q4: How can I assess the purity of my final product?

Answer: A multi-pronged approach is necessary to confidently assess purity. No single technique is sufficient.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time assessment during chromatography and for checking the final product. Stain with a universal indicator like potassium permanganate, which will readily visualize the alcohol and other reducible functional groups.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and identifying organic impurities. Integration of peaks can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the desired product. An LC trace (e.g., at 254 nm) can be used for quantitative purity assessment (e.g., % area).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. How do I fix this?

Answer: Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent, causing it to separate as a liquid instead of a solid.

Causality & Solution:

  • The boiling point of the solvent is too high. The compound is melting before it has a chance to crystallize.

    • Solution: Switch to a lower-boiling point solvent or solvent system.

  • The solution is cooling too rapidly. This shocks the system, preventing the formation of an ordered crystal lattice.

    • Solution: Re-heat the solution until everything dissolves again. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can help.

  • The solution is supersaturated with impurities. Impurities can inhibit crystal lattice formation.

    • Solution: Try adding slightly more solvent to keep impurities dissolved. If this fails, a preliminary purification by flash chromatography may be required to remove the problematic impurities before attempting recrystallization again.

Q: My compound won't crystallize from the solution, even after cooling. What's wrong?

Answer: This indicates that the solution is not sufficiently supersaturated upon cooling, or that nucleation is inhibited.

Causality & Solution:

  • Too much solvent was used. The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[5]

  • Spontaneous nucleation is slow. The initial formation of seed crystals is kinetically hindered.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a nucleation site.

    • Solution 2 (Seeding): If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

    • Solution 3 (Drastic Cooling): Once the solution has cooled to room temperature, place it in an ice bath or refrigerator. While slow cooling is ideal for pure crystals, sometimes a greater thermodynamic driving force is needed to initiate crystallization.[5]

Q: The purity of my recrystallized product is still low. What are the next steps?

Answer: This suggests that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities, or that a single purification step is insufficient. A multi-step approach is often necessary for high-purity materials.

G cluster_0 Initial Purification cluster_1 Polishing Step cluster_2 Final Product crude Crude Product chroma Flash Column Chromatography crude->chroma  Remove gross impurities recryst Recrystallization chroma->recryst  Isolate and concentrate  partially pure fractions pure High-Purity (>99.5%) Crystalline Solid recryst->pure  Remove closely related  structural impurities

Caption: Workflow for achieving high purity via a multi-step process.

Flash Chromatography Issues
Q: How do I select the right solvent system (eluent) for flash chromatography?

Answer: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.25-0.35 on a TLC plate. This provides the optimal balance between resolution and run time.

Solvent System (Hexane/Ethyl Acetate)PolarityTypical Compound Elution
95:5 to 90:10 Very LowIdeal for eluting non-polar impurities first. Your target compound should remain near the baseline.
85:15 to 80:20 Low-MediumThis is a good starting range to test for your target compound. It should move off the baseline to an Rf of ~0.25-0.35.
70:30 to 50:50 Medium-HighMay be required if the compound is strongly retained. Also used to elute more polar impurities like diols after your product is collected.

Protocol: Eluent Selection via TLC

  • Prepare 3-4 small vials with different hexane/ethyl acetate ratios (e.g., 90:10, 85:15, 80:20).

  • Dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the crude material onto a TLC plate.

  • Develop the plate in one of the prepared solvent systems.

  • Visualize the plate (e.g., under UV light and then with a permanganate stain).

  • Choose the system that gives your product an Rf of ~0.25-0.35 with good separation from major impurities.

Q: My compound appears to be degrading on the silica gel column. What can I do?

Answer: This is a known risk for acid-sensitive compounds like allylic alcohols. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze decomposition.[6]

Causality & Solution:

  • Silica Acidity: The silica surface is catalyzing elimination (dehydration) or rearrangement.

    • Solution 1 (Deactivation): Neutralize the silica by adding a small amount of a tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent. A concentration of 0.5-1% (v/v) is typically sufficient.[7] This neutralizes the acidic sites without significantly altering the eluent's polarity.

    • Solution 2 (Alternative Stationary Phase): If the compound is highly sensitive, switch to a more inert stationary phase like neutral alumina or Florisil.[6]

  • Prolonged Contact Time: The longer the compound spends on the column, the more time it has to degrade.

    • Solution: Use a slightly more polar eluent to speed up the elution (while maintaining separation). Ensure your column is packed well and run efficiently to minimize run time.[8]

Q: I'm getting poor separation between my product and an impurity. How can I improve resolution?

Answer: Poor resolution means the peaks for your product and an impurity are overlapping significantly. Improving this requires optimizing several chromatographic parameters.

G start Poor Separation (ΔRf is too small) check_solvent Decrease Eluent Polarity start->check_solvent check_loading Reduce Sample Load check_solvent->check_loading  Still poor success Resolution Improved check_solvent->success  Improved check_column Increase Column Length or Use Finer Silica check_loading->check_column  Still poor check_loading->success  Improved gradient Run a Gradient Elution check_column->gradient  Still poor check_column->success  Improved gradient->success  Yes

Caption: Troubleshooting flowchart for improving chromatographic resolution.

Detailed Steps:

  • Decrease Eluent Polarity: This will increase the interaction of all compounds with the silica, increasing retention times and often magnifying small differences in polarity, leading to better separation. If your product Rf was 0.35, try a system that gives an Rf of 0.20-0.25.[7]

  • Reduce the Amount of Sample Loaded: Overloading the column is a primary cause of poor separation. A good rule of thumb is a silica-to-crude-material ratio of at least 50:1 for moderately difficult separations, and up to 100:1 for very difficult ones.[8]

  • Use a Gradient Elution: Start with a less polar solvent system to resolve the compounds at the top of the column, then gradually increase the polarity to elute your product more quickly once it is separated.[7]

References

Identification of side products in (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, including the BCL-2 inhibitor Venetoclax.[1] Achieving high purity and yield is critical, and the identification and mitigation of side products are paramount. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and trustworthiness.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section is structured in a question-and-answer format to directly address specific experimental issues that may indicate the presence of side products.

Question 1: My reaction to reduce 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde to the desired alcohol is showing multiple spots on TLC, with some being non-polar. What are the likely side products?

Answer:

The reduction of an α,β-unsaturated aldehyde to an allylic alcohol is a common transformation, but several side reactions can occur, leading to a mixture of products. The presence of non-polar spots on your Thin Layer Chromatography (TLC) plate, in addition to your desired product, suggests the formation of less polar compounds.

Potential Side Products:

  • Over-reduction Product (Saturated Alcohol): The carbon-carbon double bond can be reduced in addition to the aldehyde, yielding (2-(4-Chlorophenyl)-4,4-dimethylcyclohexyl)methanol. This is particularly common with less selective reducing agents or harsher reaction conditions.

  • Dehydration Product (Alkene): The newly formed allylic alcohol can be susceptible to dehydration, especially under acidic workup conditions or at elevated temperatures, leading to the formation of a diene.[2]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting aldehyde, which is also a common impurity.

Causality and Mitigation:

The choice of reducing agent is critical for selectively reducing the aldehyde without affecting the double bond.

Reducing AgentSelectivityConsiderations
Sodium Borohydride (NaBH₄)Generally selective for aldehydes and ketones over alkenes.Can sometimes lead to 1,4-reduction (conjugate reduction) of the double bond, especially with certain substrates.[3]
Lithium Aluminum Hydride (LiAlH₄)A very strong and non-selective reducing agent.High likelihood of reducing both the aldehyde and the double bond.[4]
Diisobutylaluminium Hydride (DIBAL-H)Can be selective for the reduction of aldehydes.The reaction temperature is crucial; low temperatures (e.g., -78 °C) are often required to prevent over-reduction.[4]

Recommended Actions:

  • Optimize the Reducing Agent: If you are observing over-reduction, consider using a milder and more selective reducing agent like Sodium Borohydride.

  • Control Reaction Temperature: Perform the reduction at low temperatures to enhance selectivity. For instance, with DIBAL-H, maintaining the temperature at -78 °C is crucial.

  • Neutral or Mildly Basic Workup: Avoid acidic workup conditions that can promote dehydration of the allylic alcohol. A saturated aqueous solution of ammonium chloride is a common and effective quenching agent.[5]

Question 2: I am synthesizing the precursor aldehyde, 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde, and my crude product shows impurities that I suspect are isomers. What are the possibilities?

Answer:

The synthesis of the precursor aldehyde often involves a multi-step process, and the formation of isomers is a common issue.

Potential Isomeric Side Products:

  • Double Bond Isomers: Depending on the synthetic route, isomers with the double bond in a different position within the cyclohexene ring can be formed.

  • Positional Isomers of the Chlorophenyl Group: While less common if starting with 4-chlorophenyl precursors, issues with the starting material purity could lead to other isomers (e.g., 2-chlorophenyl or 3-chlorophenyl derivatives).

Causality and Mitigation:

The specific synthetic route will dictate the likely isomeric impurities. For instance, in a Diels-Alder reaction followed by subsequent transformations, regioisomers can be a significant issue.[6]

Recommended Actions:

  • Thorough Characterization: Utilize a combination of analytical techniques to identify the isomeric impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers based on differences in chemical shifts and coupling constants.[7][8]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile isomers and provide their mass-to-charge ratio, aiding in identification.[9]

  • Purification: Careful column chromatography is often necessary to separate the desired isomer from its impurities. The choice of solvent system is critical for achieving good separation.

  • Re-evaluate the Synthetic Strategy: If isomeric impurities are a persistent problem, it may be necessary to explore alternative synthetic routes that offer better regioselectivity.

Question 3: During the Grignard reaction to form the (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol core, I am getting a significant amount of a non-polar, UV-active byproduct. What could this be?

Answer:

A common side reaction in Grignard syntheses is the formation of a biphenyl compound through a Wurtz-type coupling.[5][10]

Potential Side Product:

  • 4,4'-Dichlorobiphenyl: The Grignard reagent, 4-chlorophenylmagnesium bromide, can react with unreacted 4-chlorobromobenzene (or another haloarene precursor) to form 4,4'-dichlorobiphenyl.[5]

Causality and Mitigation:

This side reaction is favored by high concentrations of the aryl halide and elevated temperatures.

Recommended Actions:

  • Slow Addition: Add the solution of the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.[5]

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the coupling side reaction.

  • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the aryl halide. The use of an iodine crystal or a small amount of 1,2-dibromoethane can help initiate the reaction.[11]

Frequently Asked Questions (FAQs)

What are the most effective analytical techniques for identifying unknown side products in this synthesis?

A multi-pronged analytical approach is the most effective strategy for the identification and characterization of impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment and can be used to separate the main product from various side products. Developing a stability-indicating HPLC method is crucial.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both separation and mass information, which is invaluable for determining the molecular weights of impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are powerful for elucidating the detailed chemical structure of isolated impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile or semi-volatile impurities and residual solvents.[9]

  • Preparative Chromatography: For definitive structure elucidation, it is often necessary to isolate the impurity in sufficient quantity using preparative HPLC or column chromatography for subsequent NMR analysis.[9]

How can I prevent the degradation of this compound during storage?

The primary alcohol and the allylic nature of the molecule make it susceptible to degradation.

Potential Degradation Pathways:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[2]

  • Dehydration: Under acidic conditions or upon heating, the alcohol can undergo dehydration to form a diene.[2]

  • Photodegradation: Exposure to UV light can induce degradation.[2]

Recommended Storage Conditions:

To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place.[2] For extended storage, refrigeration at 2-8 °C is recommended.

What is the role of copper salts in reactions involving Grignard reagents and α,β-unsaturated carbonyls?

Copper(I) salts can be used to modify the reactivity of Grignard reagents, promoting 1,4-conjugate addition to α,β-unsaturated systems instead of the typical 1,2-addition to the carbonyl group.[14] This is due to the in situ formation of a softer organocuprate reagent. While this is not directly applicable to the reduction of the aldehyde to the alcohol, it is a crucial concept to be aware of when working with related chemistries.

Experimental Protocols

Protocol 1: General Procedure for Side Product Identification by LC-MS
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use both positive and negative electrospray ionization (ESI) to detect a wide range of compounds.

    • Mass Range: Scan a broad mass range (e.g., 100-1000 m/z).

  • Data Analysis: Compare the mass spectra of the impurity peaks to the expected molecular weights of potential side products.

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
  • Method Development: Develop an analytical HPLC method that shows good separation between the main product and the impurity of interest.

  • Scale-Up: Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.

  • Fraction Collection: Collect the fractions corresponding to the elution of the impurity.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure.

  • Purity Confirmation: Analyze the isolated impurity by analytical HPLC to confirm its purity.

  • Structure Elucidation: Subject the purified impurity to NMR and high-resolution mass spectrometry (HRMS) for definitive structure determination.

Visualizations

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Aldehyde 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde Alcohol This compound (Desired Product) Aldehyde->Alcohol Selective Reduction (e.g., NaBH4) OverReduction Over-reduction Product (Saturated Alcohol) Aldehyde->OverReduction Non-selective Reduction (e.g., LiAlH4) Unreacted Unreacted Aldehyde Aldehyde->Unreacted Incomplete Reaction Dehydration Dehydration Product (Diene) Alcohol->Dehydration Acidic Conditions / Heat G Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC HPLC HPLC Purity Check TLC->HPLC LCMS LC-MS Analysis HPLC->LCMS Impurity Detected Isolation Isolation of Impurity (Prep HPLC / Column Chrom.) LCMS->Isolation Unknown Mass NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR HRMS High-Resolution MS Isolation->HRMS Structure Structure Elucidation NMR->Structure HRMS->Structure

References

Technical Support Center: Optimizing Derivatization of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common derivatization reactions of this critical intermediate. The compound, a key building block in the synthesis of pharmaceuticals like Venetoclax, presents unique challenges due to its sterically hindered allylic alcohol moiety.[1][2] This resource aims to equip you with the expertise to navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered during the derivatization of this compound.

FAQ 1: My esterification/etherification reaction is showing low or no conversion. What are the likely causes?

Low or no conversion is a frequent issue and can stem from several factors:

  • Insufficient Catalyst Activity: For esterifications, ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is not old or hydrated. For etherifications, the choice of base and catalyst is critical and may need to be screened.

  • Steric Hindrance: The tertiary nature of the allylic alcohol in the starting material makes it a poor nucleophile. More forcing conditions (higher temperatures, longer reaction times) or more reactive electrophiles may be necessary.

  • Presence of Water: For reactions sensitive to water, such as Fischer esterifications, ensure all glassware is oven-dried and solvents are anhydrous. Water can drive the equilibrium back towards the starting materials.[3]

  • Poor Reagent Quality: Verify the purity and reactivity of your acylating or alkylating agent. Degradation of the reagent will naturally lead to lower yields.

FAQ 2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

The allylic nature of the alcohol introduces the possibility of several side reactions:

  • Elimination/Dehydration: Under strong acidic or basic conditions and elevated temperatures, elimination of water to form a diene is a common side reaction.

  • Rearrangement: Allylic cations, which can form under acidic conditions, are prone to rearrangement, leading to a mixture of constitutional isomers.

  • Oxidation: The allylic alcohol can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if the reaction is not performed under an inert atmosphere.

FAQ 3: How can I improve the yield and purity of my desired derivative?

Improving yield and purity often involves a multi-faceted approach:

  • Optimize Reaction Conditions: Systematically screen parameters such as solvent, temperature, reaction time, and catalyst loading. A Design of Experiments (DoE) approach can be highly effective.

  • Choice of Reagents: For esterification, using a more reactive acylating agent like an acid chloride or anhydride instead of a carboxylic acid can significantly improve yields, especially for sterically hindered alcohols.[4]

  • Purification Technique: Column chromatography is often necessary to separate the desired product from unreacted starting material and side products. Careful selection of the mobile phase is key to achieving good separation.

  • Work-up Procedure: Ensure the work-up procedure effectively removes catalysts and byproducts. For example, a basic wash (e.g., with NaHCO₃ solution) is crucial to remove acidic catalysts and unreacted acid chlorides.[5]

Troubleshooting Guides

This section provides detailed, step-by-step guides to address specific experimental challenges.

Guide 1: Troubleshooting Low Yield in Esterification Reactions

Esterification of the sterically hindered this compound can be challenging. If you are experiencing low yields, follow this troubleshooting workflow.

Experimental Protocol: A Step-by-Step Guide to Esterification Optimization
  • Initial Reaction Setup (Baseline):

    • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or Toluene), add the carboxylic acid (1.5 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq).

    • Heat the reaction to reflux and monitor by TLC.

  • Troubleshooting & Optimization Steps:

    • Problem: Low conversion after extended reaction time.

      • Solution 1: Increase Reactivity of Acylating Agent. Switch from a carboxylic acid to an acid chloride (1.2 eq) or anhydride (1.2 eq) in the presence of a base like pyridine or triethylamine (1.5 eq). This method avoids the formation of water as a byproduct.[4]

      • Solution 2: Employ a Coupling Agent. Use a peptide coupling reagent such as DCC or EDC with a catalytic amount of DMAP. These reagents activate the carboxylic acid, facilitating esterification under milder conditions.[5]

      • Solution 3: Water Removal. If using Fischer esterification, employ a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the product.[6]

    • Problem: Formation of elimination byproducts.

      • Solution 1: Lower Reaction Temperature. High temperatures can favor elimination. Try running the reaction at a lower temperature for a longer period.

      • Solution 2: Use a Milder Catalyst. Strong acids can promote dehydration. Consider using a milder Lewis acid catalyst.

Data Presentation: Comparison of Esterification Methods
MethodAcylating AgentCatalyst/ReagentTypical Temperature (°C)Key AdvantagesPotential Issues
Fischer EsterificationCarboxylic AcidH₂SO₄, p-TsOHRefluxInexpensive reagentsReversible, requires water removal, potential for side reactions.[6]
Acid Chloride/AnhydrideAcid Chloride/AnhydridePyridine, TEA, DMAP0 - RTHigh reactivity, generally high yieldReagents can be moisture-sensitive, formation of salt byproducts.[4]
Coupling ReagentsCarboxylic AcidDCC/EDC, DMAP0 - RTMild conditions, high yieldReagents are expensive, formation of urea byproduct that needs to be removed.[5]

Logical Relationship Diagram: Esterification Troubleshooting

G start Low Esterification Yield check_conversion TLC shows low conversion? start->check_conversion check_side_products TLC shows side products? start->check_side_products check_conversion->check_side_products No, but still low yield increase_reactivity Increase Acylating Agent Reactivity (Acid Chloride/Anhydride) check_conversion->increase_reactivity Yes use_coupling Use Coupling Agent (DCC/EDC, DMAP) check_conversion->use_coupling Yes remove_water Employ Dean-Stark (Fischer Esterification) check_conversion->remove_water Yes lower_temp Lower Reaction Temperature check_side_products->lower_temp Yes, elimination milder_catalyst Use Milder Catalyst check_side_products->milder_catalyst Yes, elimination/rearrangement purify Optimize Purification increase_reactivity->purify use_coupling->purify remove_water->purify lower_temp->purify milder_catalyst->purify

Caption: Troubleshooting workflow for low esterification yield.

Guide 2: Optimizing Etherification Reactions

The formation of ethers from the title compound can be complicated by the sterically hindered nature of the alcohol and the potential for competing elimination reactions.

Experimental Protocol: A Step-by-Step Guide to Etherification Optimization
  • Initial Reaction Setup (Williamson Ether Synthesis):

    • To a suspension of a strong base (e.g., NaH, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add this compound (1.0 eq) dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Add the alkyl halide (1.1 eq) and heat the reaction as necessary. Monitor by TLC.

  • Troubleshooting & Optimization Steps:

    • Problem: Reaction is sluggish or does not proceed.

      • Solution 1: Use a More Reactive Electrophile. Instead of an alkyl chloride or bromide, try an alkyl iodide or a more reactive electrophile like an alkyl triflate.

      • Solution 2: Increase Nucleophilicity of the Alkoxide. The choice of base and solvent can influence the reactivity of the alkoxide. Consider using a stronger, non-nucleophilic base like KHMDS or LHMDS.

      • Solution 3: Phase Transfer Catalysis. For reactions with alkyl halides, adding a phase transfer catalyst (e.g., TBAB) can improve the reaction rate, especially in a biphasic system.

    • Problem: Significant elimination of the alkyl halide is observed.

      • Solution 1: Use a Less Hindered Alkyl Halide. Primary alkyl halides are preferred over secondary or tertiary halides, which are more prone to elimination.

      • Solution 2: Lower the Reaction Temperature. Higher temperatures favor elimination over substitution.

      • Solution 3: Choose a Less Hindered Base. A bulkier base can sometimes favor elimination.

Data Presentation: Comparison of Etherification Conditions
BaseSolventTypical Temperature (°C)Key AdvantagesPotential Issues
NaHTHF, DMFRT - 80Strong base, readily availableFlammable solid, requires careful handling
K₂CO₃Acetone, DMFRefluxMilder base, easier to handleMay not be strong enough for hindered alcohols
Ag₂ODCM, TolueneRT - RefluxMild conditions, can be effective for sensitive substratesExpensive
KHMDS/LHMDSTHF-78 - RTVery strong, non-nucleophilic baseRequires strictly anhydrous conditions and low temperatures

Logical Relationship Diagram: Etherification Troubleshooting

G start Low Etherification Yield check_conversion TLC shows low conversion? start->check_conversion check_side_products TLC shows side products? start->check_side_products check_conversion->check_side_products No, but still low yield reactive_electrophile Use More Reactive Electrophile (Alkyl Iodide/Triflate) check_conversion->reactive_electrophile Yes stronger_base Use Stronger Base (KHMDS/LHMDS) check_conversion->stronger_base Yes ptc Add Phase Transfer Catalyst check_conversion->ptc Yes less_hindered_halide Use Less Hindered Alkyl Halide check_side_products->less_hindered_halide Yes, elimination lower_temp Lower Reaction Temperature check_side_products->lower_temp Yes, elimination purify Optimize Purification reactive_electrophile->purify stronger_base->purify ptc->purify less_hindered_halide->purify lower_temp->purify

Caption: Troubleshooting workflow for low etherification yield.

References

Technical Support Center: Minimizing Off-Target Effects of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of in-vitro and in-cell assays with this compound. Our goal is to empower you with the knowledge to distinguish on-target effects from off-target artifacts, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological relevance?

This compound is a known key intermediate in the synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor.[1][2] Bcl-2 is a crucial regulator of the intrinsic apoptotic pathway, and its inhibition is a therapeutic strategy in several cancers.[3][4] Given its structural relationship to Venetoclax, there is a possibility that this intermediate may possess some degree of biological activity, either through weak interaction with Bcl-2 family proteins or through other, unrelated "off-target" interactions.

It is crucial to note that Venetoclax itself has been shown to have off-target effects, such as impairing mitochondrial respiration independently of its BCL-2 inhibitory function.[5] This underscores the importance of carefully characterizing the activity of any related small molecule, including its synthetic precursors.

Q2: I am observing unexpected or inconsistent results in my cell viability assays after treatment with this compound. What are the common causes?

Inconsistent results in cell viability assays are a frequent challenge and can stem from several sources. For a compound like this compound, which is not extensively characterized, it is critical to consider:

  • Compound-Related Issues:

    • Solubility: The compound may not be fully soluble in your assay medium at the tested concentrations, leading to inaccurate dosing.

    • Stability: The compound could be degrading over the time course of your experiment.

    • Purity: Impurities from the synthesis process may have their own biological activities.

  • Assay Interference:

    • The compound might directly interfere with the assay chemistry. For example, compounds with reducing properties can directly convert tetrazolium salts (like MTT, MTS) to formazan, leading to a false-positive signal for cell viability.[6]

    • Colored or fluorescent compounds can interfere with colorimetric and fluorometric readouts, respectively.

  • Off-Target Cellular Effects:

    • The compound could be hitting unintended cellular targets that influence proliferation or cytotoxicity, confounding the interpretation of your results.

A systematic approach to troubleshooting is essential to pinpoint the source of the variability.

Q3: How can I be sure that the phenotype I'm observing is due to an on-target effect and not a general toxic or off-target effect?

This is a fundamental question in small molecule research.[7] Distinguishing on-target from off-target effects requires a multi-pronged approach and a robust set of controls. Key strategies include:

  • Dose-Response Relationship: A clear and consistent dose-response curve suggests a specific interaction, though it does not rule out a specific off-target effect.

  • Use of Controls:

    • Inactive Analog: If available, a structurally similar but biologically inactive analog of your compound is an excellent control. If this analog does not produce the same phenotype, it strengthens the case for a specific on-target effect of your active compound.

    • Structurally Unrelated Inhibitor: If you have a hypothesized target, using a different chemical scaffold known to inhibit the same target can help confirm the phenotype. If both compounds produce the same result, it is more likely to be an on-target effect.

  • Target Engagement Assays: Directly measure if the compound is binding to its intended target in your experimental system.

  • Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic methods like siRNA or CRISPR to reduce or eliminate the expression of the target protein. If the phenotype of the compound is lost in these cells, it provides strong evidence for on-target activity.[7]

  • Orthogonal Assays: Measure the same biological endpoint using a different assay technology. For instance, if you see a change in cell viability with a metabolic assay (e.g., MTT), confirm it with a membrane integrity assay (e.g., LDH release or a dye-exclusion method).[7]

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability/Cytotoxicity Assays

Cell viability assays are often the first step in characterizing a compound's activity. However, they are also prone to artifacts.

Problem: You observe inconsistent IC50 values or a poor dose-response curve in tetrazolium-based assays (e.g., MTT, MTS, XTT).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps & Protocol
Direct Assay Interference Protocol: Cell-Free Interference Assay 1. Prepare serial dilutions of your compound in cell culture medium in a 96-well plate. Include a vehicle-only control.2. Do NOT add cells to these wells.3. Add the tetrazolium reagent (MTT, MTS, etc.) according to the manufacturer's protocol.4. Incubate for the standard duration.5. Measure the absorbance at the appropriate wavelength.Interpretation: A significant increase in signal in the absence of cells indicates direct interference.[6]
Compound Precipitation Protocol: Visual Solubility Check 1. Prepare your highest concentration working solution in the final assay buffer.2. Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.3. Visually inspect the solution for any precipitate against a dark background. A light microscope can also be used.Action: If precipitation is observed, lower the starting concentration or consider using a different solvent system (ensuring the final solvent concentration is non-toxic to cells, typically <0.5%).
Off-Target Cytotoxicity Protocol: Orthogonal Viability Assays If you suspect off-target effects are influencing metabolic-based assays, switch to an assay with a different mechanism.1. ATP-Based Assay (e.g., CellTiter-Glo®): Measures the ATP content of viable cells, which is a more direct indicator of metabolic activity than tetrazolium reduction.2. Membrane Integrity Assay (e.g., LDH release or propidium iodide staining): Measures the release of lactate dehydrogenase from damaged cells or the uptake of a fluorescent dye by non-viable cells.

Table 1: Comparison of Common Cell Viability Assays

Assay Type Principle Potential for Compound Interference
Tetrazolium Reduction (MTT, MTS, XTT) Measures metabolic activity via mitochondrial reductase enzymes.[8]High: Compounds with reducing potential can directly reduce the dye.[6] Colored compounds can interfere with absorbance readings.
Resazurin Reduction (alamarBlue®) Measures metabolic activity via cellular reductases.Moderate: Can be affected by reducing compounds, though sometimes to a lesser extent than tetrazolium salts. Fluorescent compounds can interfere.
ATP Quantification (CellTiter-Glo®) Measures ATP levels in viable cells via a luciferase reaction.[9]Low: Less susceptible to interference from colored or reducing compounds. However, compounds that inhibit luciferase can be a source of artifacts.
Protease Viability Marker Measures a conserved protease activity present in live cells.Low: Different mechanism reduces the likelihood of the same off-target interference as metabolic assays.
Membrane Integrity (LDH, PI) Measures the release of cytosolic components or uptake of dyes in cells with compromised membranes.Low: Based on a physical property (membrane integrity) rather than enzymatic activity, making it less prone to chemical interference.
Guide 2: Confirming On-Target vs. Off-Target Effects

A systematic workflow is necessary to build confidence that an observed cellular phenotype is due to the intended mechanism of action.

dot graph TD { A[Start: Observed Cellular Phenotype] --> B{Is there a clear dose-response?}; B -->|Yes| C[Perform Control Experiments]; B -->|No| D[Troubleshoot Assay:- Solubility- Stability- Assay Interference]; C --> E{Use Structurally Inactive Analog}; E -->|Phenotype Abolished| F[Strong evidence for specific on-target or off-target effect]; E -->|Phenotype Persists| G[Suggests non-specific effect or artifact]; F --> H{Genetic Target Validation (siRNA/CRISPR)}; H -->|Phenotype Abolished| I[Conclusion: On-Target Effect]; H -->|Phenotype Persists| J[Conclusion: Off-Target Effect]; G --> K[Re-evaluate assay or compound]; J --> L[Characterize Off-Target];

}

Figure 1: Workflow for Differentiating On-Target vs. Off-Target Effects

Experimental Protocol: Target Knockdown using siRNA to Validate On-Target Effects

Objective: To determine if the effect of this compound is dependent on a hypothesized target protein.

Materials:

  • Cells expressing the target protein.

  • siRNA specific to the target protein mRNA.

  • Non-targeting (scrambled) control siRNA.

  • Transfection reagent.

  • Your compound of interest.

  • Reagents for your primary assay (e.g., cell viability, western blot).

Procedure:

  • Transfection: Seed cells and transfect one group with the target-specific siRNA and another with the non-targeting control siRNA, following the manufacturer's protocol.

  • Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells from each group and perform a western blot or qPCR to confirm that the expression of the target protein is significantly reduced in the cells treated with the target-specific siRNA compared to the control.

  • Compound Treatment: Treat both the target-knockdown and control siRNA groups with a dose-range of your compound.

  • Phenotypic Assay: Perform your primary assay (e.g., measure cell viability).

Interpretation:

  • On-Target Effect: If the compound's effect is significantly reduced or abolished in the target-knockdown cells compared to the control cells, it strongly suggests an on-target mechanism.

  • Off-Target Effect: If the compound has a similar effect in both knockdown and control cells, the observed phenotype is likely due to an off-target mechanism.[7]

Advanced Concepts: Potential for Off-Target Metabolic Effects

As a precursor to Venetoclax, it is worth considering the known off-target profile of the final drug. Research has shown that Venetoclax can inhibit mitochondrial respiration and alter the TCA cycle, independent of its action on BCL-2.[5] This effect was linked to the integrated stress response.

Signaling_Pathway

Figure 2: Hypothetical On- and Off-Target Pathways

This diagram illustrates how a compound can elicit a measured response through both a hypothesized on-target pathway and a potential confounding off-target pathway, such as metabolic reprogramming. This highlights the necessity of the control experiments outlined in this guide to dissect the true mechanism of action.

References

Technical Support Center: Scaling Up the Synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support guide for the synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. This molecule is a key intermediate in the synthesis of various high-value compounds, including the pharmaceutical agent Venetoclax.[1][2] This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during lab-scale synthesis and, critically, during scale-up. We will address specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Overall Synthetic Strategy

The most direct and common route to the target allylic alcohol involves the chemoselective 1,2-reduction of the corresponding α,β-unsaturated aldehyde, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde.[3][4] The primary challenge lies in preventing the undesired 1,4-conjugate reduction of the double bond.

Synthesis_Workflow Aldehyde 2-(4-chlorophenyl)-4,4-dimethyl cyclohex-1-enecarbaldehyde Alcohol (2-(4-Chlorophenyl)-4,4-dimethyl cyclohex-1-enyl)methanol (Target Product) Aldehyde->Alcohol Chemoselective 1,2-Reduction Troubleshooting_ScaleUp cluster_Symptoms Observed Problem at Scale cluster_Causes Likely Root Cause cluster_Solutions Recommended Action S1 Lower Yield / More Impurities C1 Poor Heat Transfer (Surface Area:Volume Ratio) S1->C1 C2 Inefficient Mixing (Mass Transfer Limitation) S1->C2 S2 Reaction Overheating (Exotherm) S2->C1 S3 Extended Reaction Time S3->C2 Sol1 Control Reagent Addition Rate C1->Sol1 Sol2 Improve Reactor Cooling Capacity C1->Sol2 Sol3 Optimize Stirrer Design & Speed C2->Sol3 Sol4 Use a Feed Tube Below Solvent Surface C2->Sol4 C3 Sub-Surface Reagent Addition

References

Validation & Comparative

A Comparative Guide to Apoptosis Inducers: (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol vs. Classical Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers in Drug Discovery and Cell Biology

In the intricate world of cellular regulation, the induction of apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a primary target in cancer therapy. The selection of an appropriate apoptosis inducer is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of the synthetic retinoid (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, also known as CD437 or AHPN, with other well-established apoptosis inducers: the broad-spectrum kinase inhibitor Staurosporine, the extrinsic pathway activator TRAIL, and the targeted Bcl-2 inhibitor Venetoclax.

Understanding the Landscape of Apoptosis Induction

Apoptosis is a tightly regulated cellular suicide program essential for eliminating damaged or unwanted cells. It can be initiated through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death. The choice of an apoptosis inducer depends on the specific research question, the cell type under investigation, and the desired mechanism of action.

Profile of this compound (CD437/AHPN)

This compound, hereafter referred to as CD437, is a synthetic retinoid that has garnered attention for its potent apoptosis-inducing capabilities, particularly in cancer cells that have developed resistance to conventional retinoids like all-trans-retinoic acid (ATRA).[1]

Mechanism of Action: Unlike traditional retinoids that function through nuclear retinoic acid receptors (RARs), CD437 primarily induces apoptosis in an RAR-independent manner.[1][2] Its mechanism is multifaceted and can be initiated through both p53-dependent and p53-independent pathways.[3] A key signaling cascade activated by CD437 is the JNK-MAP kinase pathway.[4] This activation leads to the disruption of the mitochondrial transmembrane potential, translocation of the pro-apoptotic protein Bax to the mitochondria, and the subsequent release of cytochrome c into the cytosol.[4] This triggers the intrinsic apoptotic pathway. Concurrently, CD437 can also activate caspase-8, a key initiator caspase of the extrinsic pathway, leading to a two-pronged attack on the cell's survival machinery.[4]

CD437_Mechanism CD437 CD437 JNK JNK Pathway Activation CD437->JNK Bax Bax Translocation JNK->Bax Caspase8 Caspase-8 Activation JNK->Caspase8 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of CD437-induced apoptosis.

Comparative Analysis with Other Apoptosis Inducers

To provide a clearer understanding of CD437's unique properties, we compare it with three widely used apoptosis inducers, each with a distinct mechanism of action.

Staurosporine: The Broad-Spectrum Kinase Inhibitor

Staurosporine is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[5] This broad inhibition disrupts numerous signaling pathways, leading to the induction of the intrinsic apoptotic pathway.

Mechanism of Action: Staurosporine's primary mode of inducing apoptosis is through the mitochondrial pathway.[5][6] By inhibiting various kinases, it causes cellular stress that leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase-9- and caspase-3-dependent cascade.[6]

Staurosporine_Mechanism Staurosporine Staurosporine Kinase_Inhibition Broad Kinase Inhibition Staurosporine->Kinase_Inhibition MOMP MOMP Kinase_Inhibition->MOMP Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC MOMP->Mitochondrion Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of Staurosporine-induced apoptosis.

TRAIL: The Extrinsic Pathway Activator

Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a cytokine that selectively induces apoptosis in cancer cells while sparing most normal cells.

Mechanism of Action: TRAIL functions by binding to its death receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) on the cell surface.[7] This binding triggers receptor trimerization and the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the death-inducing signaling complex (DISC).[8] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a caspase cascade, either by directly activating effector caspases like caspase-3 or by cleaving the Bcl-2 family protein Bid to tBid, which then activates the intrinsic mitochondrial pathway.

TRAIL_Mechanism TRAIL TRAIL Death_Receptor Death Receptors (TRAIL-R1/R2) TRAIL->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Cleavage (tBid) Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion Mitochondrial Pathway Bid->Mitochondrion Mitochondrion->Caspase3

Mechanism of TRAIL-induced apoptosis.

Venetoclax: The Targeted Bcl-2 Inhibitor

Venetoclax (ABT-199) is a highly selective, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[9] Overexpression of Bcl-2 is a common survival mechanism for cancer cells.[10]

Mechanism of Action: Venetoclax mimics the action of BH3-only proteins, which are natural antagonists of Bcl-2.[11] By binding to the BH3-binding groove of Bcl-2, Venetoclax displaces pro-apoptotic proteins like Bim that are sequestered by Bcl-2.[10][12] The released pro-apoptotic proteins can then activate Bax and Bak, leading to MOMP, cytochrome c release, and subsequent caspase activation.[9][11]

Venetoclax_Mechanism Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., Bim) Bcl2->Pro_Apoptotic sequesters Bax_Bak Bax/Bak Activation Pro_Apoptotic->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of Venetoclax-induced apoptosis.

Performance Comparison: A Tabular Summary

FeatureThis compound (CD437)StaurosporineTRAILVenetoclax
Primary Target(s) JNK-MAP kinase pathway, other unknown targetsBroad-spectrum protein kinasesTRAIL-R1 (DR4) and TRAIL-R2 (DR5)Bcl-2
Primary Pathway Intrinsic and ExtrinsicIntrinsicExtrinsicIntrinsic
Selectivity Receptor-independent, targets multiple pathwaysNon-selectiveSelective for TRAIL receptor-expressing cellsHighly selective for Bcl-2
Key Molecular Events JNK activation, Bax translocation, Caspase-8 activation[4]Mitochondrial depolarization, Cytochrome c release[6]DISC formation, Caspase-8 activation[8]Displacement of pro-apoptotic proteins from Bcl-2, Bax/Bak activation[10][12]
Common Applications Induction of apoptosis in retinoid-resistant cancers[1]Positive control in apoptosis assaysTargeted cancer therapyTreatment of Bcl-2 dependent hematological malignancies[9][12]
Potential Limitations Off-target effects due to pathway complexityHigh cytotoxicity to normal cells, non-specific effectsResistance via decoy receptors or DISC component downregulationIneffective in cells not dependent on Bcl-2 for survival

Experimental Protocols for Comparative Analysis

To empirically compare the efficacy and mechanism of these apoptosis inducers, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

Experimental Workflow

Experimental_Workflow Start Cell Seeding & Treatment Inducers Treat with: - CD437 - Staurosporine - TRAIL - Venetoclax - Vehicle Control Start->Inducers Incubation Time-course Incubation Inducers->Incubation Assays Perform Apoptosis Assays Incubation->Assays AnnexinV Annexin V/PI Staining (Flow Cytometry) Assays->AnnexinV Caspase Caspase Activity Assay (Fluorometric/Colorimetric) Assays->Caspase Western Western Blotting (Protein Expression) Assays->Western Data_Analysis Data Analysis & Comparison AnnexinV->Data_Analysis Caspase->Data_Analysis Western->Data_Analysis

Workflow for comparing apoptosis inducers.

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 6-well plates

  • Apoptosis inducers: CD437, Staurosporine, TRAIL, Venetoclax (and vehicle control, e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of each apoptosis inducer (and the vehicle control) for different time points (e.g., 6, 12, 24 hours).

  • Cell Harvest:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating (potentially apoptotic) cells. For suspension cells, directly collect the cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

    • Analyze the quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases.

Materials:

  • 96-well clear-bottom black plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with apoptosis inducers as described in Protocol 1. Include a no-cell control for background subtraction.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This technique allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathways.

Materials:

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Following treatment with apoptosis inducers, lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities relative to the loading control.

Conclusion

The choice of an apoptosis inducer is a critical decision in experimental design. This compound (CD437) presents a unique mechanistic profile, inducing apoptosis through both intrinsic and extrinsic pathways, often independent of classical retinoid receptors. This makes it a valuable tool for studying apoptosis in various contexts, especially in cancer cells resistant to other therapies. In contrast, Staurosporine, TRAIL, and Venetoclax offer more defined, albeit different, mechanisms of action, serving as excellent comparators and tools for dissecting specific apoptotic pathways. By understanding the distinct molecular mechanisms and employing rigorous comparative experimental protocols, researchers can confidently select the most appropriate apoptosis inducer to achieve their scientific objectives.

References

A Comparative Guide to Validating the Biological Efficacy of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a Novel Retinoid-like Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, hereafter designated as Cpd-CM1. The structural similarity of Cpd-CM1 to retinoids suggests a potential role as a modulator of Retinoic Acid Receptors (RARs). RARs are ligand-activated transcription factors that play a crucial role in cellular processes such as differentiation, proliferation, and apoptosis by regulating the expression of specific target genes.[1][2][3][4] This document outlines a multi-phase experimental workflow to rigorously characterize the activity of Cpd-CM1, comparing its performance against established RAR modulators.

The objective is to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices and detailed protocols to determine if Cpd-CM1 acts as an RAR agonist, antagonist, or inverse agonist, and to quantify its potency and cellular effects.

Comparative Compound Overview

To establish a robust comparative baseline, Cpd-CM1's performance will be benchmarked against the following well-characterized compounds:

  • All-trans Retinoic Acid (ATRA): The endogenous pan-agonist for all three RAR subtypes (RARα, RARβ, RARγ).[5] It is a potent inducer of cell differentiation and serves as the primary positive control for agonistic activity.[6][7]

  • Tamibarotene (Am80): A synthetic, third-generation retinoid with high specificity as an agonist for RARα and RARβ over RARγ.[8][9][10] It is known to be more potent than ATRA in inducing differentiation in certain cell lines and offers a benchmark for receptor selectivity.[11][12]

  • BMS-493: A potent pan-RAR inverse agonist.[13][14] It functions by increasing the interaction of RARs with nuclear corepressors, thereby inhibiting both basal and agonist-induced receptor activity.[13][15] It will serve as the primary control for antagonistic and inverse agonistic effects.[16]

Experimental Validation Workflow

The validation of Cpd-CM1 is structured in a three-phase approach, moving from direct target engagement to functional cellular outcomes. This logical progression ensures that each experimental phase builds upon the results of the last, providing a comprehensive profile of the compound's biological efficacy.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Cellular Efficacy p1_exp TR-FRET Coactivator Recruitment Assay p2_exp RAR Reporter Gene Assay p1_exp->p2_exp Confirms functional agonism/antagonism p3_exp1 Target Gene Expression (qPCR) p2_exp->p3_exp1 Links receptor activity to gene regulation p3_exp2 Neuronal Differentiation Assay p3_exp1->p3_exp2 Correlates gene expression with phenotype

Caption: A three-phase workflow for Cpd-CM1 validation.

Phase 1: Target Engagement & Coactivator Recruitment

Rationale: The initial and most critical step is to determine if Cpd-CM1 directly binds to RARs and induces the conformational change necessary for transcriptional activation. The binding of an agonist ligand to an RAR causes the dissociation of corepressors and the recruitment of coactivator proteins, a key step in initiating gene transcription.[17] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for this purpose, offering a robust, high-throughput method to quantify this interaction in a cell-free system.[18][19]

Experiment: LanthaScreen™ TR-FRET RAR Coactivator Assay

This assay measures the recruitment of a fluorescein-labeled coactivator peptide to a GST-tagged RAR ligand-binding domain (LBD) labeled with a terbium anti-GST antibody.[20][21] Agonist binding brings the terbium donor and fluorescein acceptor into proximity, generating a FRET signal.

Detailed Protocol: TR-FRET Assay
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Cpd-CM1, ATRA, Tamibarotene, and BMS-493 in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reagent Preparation: Prepare 4X solutions of the fluorescein-labeled coactivator peptide (e.g., SRC2-2) and the Terbium-anti-GST antibody in the appropriate TR-FRET buffer.[20] Also, prepare a 4X solution of the RARα, RARβ, or RARγ LBD.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 4X RAR-LBD to all wells.

    • For antagonist mode, add the test compound (Cpd-CM1 or BMS-493) first, followed by a constant concentration of an agonist (ATRA) before adding the receptor.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the pre-mixed 2X coactivator peptide/antibody solution.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at room temperature, protected from light. Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein) after a 100 µs delay following excitation at 340 nm.

  • Data Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (agonist) or IC50 (antagonist) values.

Expected Data & Interpretation
CompoundPredicted ActivityExpected EC50/IC50 (RARα)
Cpd-CM1 To be determinedTo be determined
ATRA Pan-Agonist~5-20 nM
Tamibarotene RARα/β Selective Agonist~1-5 nM
BMS-493 Pan-Inverse Agonist~10-50 nM (IC50)

A sigmoidal dose-response curve for Cpd-CM1 would indicate agonist activity, while a downward curve in the presence of ATRA would suggest antagonism. No change would imply inactivity at this target.

Phase 2: Cellular Functional Activity

Rationale: Following confirmation of direct target engagement, it is essential to validate that this interaction translates into transcriptional activity within a cellular context. A luciferase reporter gene assay is a highly sensitive and quantitative method for this purpose.[22][23][24] This assay format uses a plasmid containing RAR response elements (RAREs) upstream of a luciferase gene.[25]

G cluster_pathway Canonical RAR Signaling Pathway Ligand RAR Agonist (e.g., ATRA, Cpd-CM1) RAR RAR Ligand->RAR Binds & Activates RXR RXR RARE RARE (DNA Response Element) RXR->RARE CoR Co-repressor Complex (HDAC) RAR->CoR Releases CoA Co-activator Complex (HAT) RAR->CoA Recruits RAR->RARE CoR->RARE Represses Transcription CoA->RARE Activates Transcription Gene Target Gene (e.g., RARB, CYP26A1) mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Effect Cellular Effect (e.g., Differentiation) Protein->Effect

Caption: Canonical RAR signaling pathway.

Experiment: Dual-Luciferase® Reporter Assay

This assay utilizes two plasmids co-transfected into a suitable cell line (e.g., HEK293). The first is the reporter plasmid (e.g., pGL4.27[luc2P/RARE/Hygro]) and the second is a control plasmid expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability.[26][27]

Detailed Protocol: Reporter Assay
  • Cell Culture & Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect cells with the RARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of Cpd-CM1 and control compounds. For antagonist testing, co-treat cells with a fixed EC80 concentration of ATRA and varying concentrations of Cpd-CM1 or BMS-493.

  • Cell Lysis & Luminescence Reading: After 18-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to get Relative Light Units (RLU). Calculate the fold induction over the vehicle control. Plot fold induction against compound concentration to determine EC50 or IC50 values.

Expected Data & Interpretation
CompoundPredicted ActivityExpected EC50/IC50 (HEK293)
Cpd-CM1 To be determinedTo be determined
ATRA Agonist~10-100 nM
Tamibarotene Agonist~5-50 nM
BMS-493 Antagonist / Inverse Agonist~20-200 nM (IC50)

This cellular assay will confirm the functional consequences of receptor binding observed in Phase 1. A robust dose-dependent increase in luciferase activity will validate Cpd-CM1 as an agonist, while its ability to suppress ATRA-induced activity will confirm it as an antagonist.

Phase 3: Cellular Efficacy & Phenotypic Outcomes

Rationale: The final phase aims to connect the molecular and transcriptional activity of Cpd-CM1 to tangible biological outcomes. This involves measuring the expression of known RAR target genes and assessing a relevant cellular phenotype, such as neuronal differentiation.

Experiment 1: Target Gene Expression via RT-qPCR

ATRA and other RAR agonists are known to regulate specific genes involved in development and metabolism.[4] Key target genes include RARB (Retinoic Acid Receptor Beta), a classic feedback gene, and CYP26A1, an enzyme responsible for retinoic acid catabolism.[28][29] Measuring changes in their mRNA levels provides direct evidence of target engagement at the genomic level.

Detailed Protocol: RT-qPCR
  • Cell Treatment: Treat a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) with an EC50 concentration of Cpd-CM1, ATRA, and Tamibarotene for 6-24 hours. Include a vehicle control (DMSO) and an antagonist control (BMS-493 + ATRA).

  • RNA Extraction & cDNA Synthesis: Extract total RNA from the cells using a suitable kit (e.g., TRIzol).[28] Synthesize cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and validated primers for RARB, CYP26A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experiment 2: Neuronal Differentiation of SH-SY5Y Cells

SH-SY5Y cells are a well-established human cell line model that can be differentiated into neuron-like cells upon treatment with retinoic acid.[30][31] This phenotypic assay provides a powerful biological readout for RAR agonist activity.[32][33]

Detailed Protocol: Differentiation Assay
  • Cell Plating: Plate SH-SY5Y cells on collagen-coated plates or flasks.

  • Differentiation Induction: Treat the cells for 5-7 days with 10 µM of Cpd-CM1, ATRA, or Tamibarotene. The medium should be changed every 2-3 days. Include a vehicle control and a co-treatment with BMS-493 to confirm the effect is RAR-mediated.

  • Morphological Analysis: Monitor the cells daily using phase-contrast microscopy. Differentiated neurons will exhibit a flattened cell body with extensive, branched neurite outgrowths.

  • Immunofluorescence (Optional): At the end of the treatment, fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (a neuron-specific cytoskeletal protein) and MAP2 (a marker for dendrites) to quantify differentiation.

Expected Data & Interpretation
AssayCpd-CM1 (if Agonist)ATRA (Positive Control)BMS-493 + ATRA (Negative Control)
qPCR (Fold Change) ↑ RARB, ↑ CYP26A1↑ RARB, ↑ CYP26A1Expression similar to Vehicle
Differentiation Neurite OutgrowthExtensive Neurite OutgrowthCells remain undifferentiated

Successful induction of target genes and neuronal differentiation would provide strong evidence for Cpd-CM1's efficacy as a biologically active RAR agonist. The degree of differentiation and gene expression changes relative to ATRA and Tamibarotene will help to characterize its potency and potential receptor selectivity.

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validate the biological efficacy of the novel compound this compound (Cpd-CM1). By systematically progressing from direct target binding to cellular function and finally to phenotypic changes, this workflow provides a self-validating system. The objective comparison against well-characterized standards like ATRA, Tamibarotene, and BMS-493 will allow for a clear and definitive characterization of Cpd-CM1's mechanism of action, potency, and potential as a novel modulator of the retinoic acid signaling pathway.

References

A Comparative Analysis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol and its Analogs: From a Venetoclax Intermediate to a Scaffold for New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a key intermediate in the synthesis of the B-cell lymphoma 2 (BCL-2) inhibitor Venetoclax, and its structural analogs. While direct comparative biological studies on this specific series of compounds are not extensively documented in current literature, this guide will synthesize available information on their chemical synthesis, structural features, and the known biological activities of closely related molecular scaffolds. Furthermore, we will present a framework of experimental protocols to enable a thorough comparative analysis, thereby providing a roadmap for future research and drug discovery efforts in this chemical space.

Introduction: The Significance of the (2-phenyl-cyclohex-1-enyl)methanol Scaffold

The compound this compound has gained significant attention as a crucial building block in the manufacturing of Venetoclax, a first-in-class, orally bioavailable small-molecule inhibitor of BCL-2.[1][2] Venetoclax has revolutionized the treatment of certain hematological malignancies, such as chronic lymphocytic leukemia (CLL).[3] The cyclohexene ring, substituted with a chlorophenyl group, plays a critical role in the binding of Venetoclax to the hydrophobic groove of the BCL-2 protein.[2]

Beyond its role as a pharmaceutical intermediate, the substituted cyclohexene methanol scaffold is of interest in medicinal chemistry. Structural analogs of this compound have been investigated for a range of biological activities, most notably as agonists for the Retinoid X Receptor (RXR).[4][5] RXRs are nuclear receptors that play a pivotal role in regulating gene transcription involved in cellular growth, differentiation, and metabolism.[4] This dual context of the this compound scaffold—as a key component of a potent anticancer drug and as a potential platform for developing new therapeutic agents targeting nuclear receptors—warrants a detailed comparative analysis of its and its analogs' properties.

Chemical Synthesis and Structural Diversity of Analogs

The synthesis of this compound is a critical step in the overall synthesis of Venetoclax. While specific, proprietary industrial synthesis methods exist, general synthetic strategies for similar 4-phenylcyclohexyl)methanol derivatives have been published, often involving Friedel-Crafts reactions or the reduction of corresponding carboxylic acids or esters.[6]

To conduct a meaningful comparative analysis, a library of analogs can be synthesized by introducing modifications at key positions of the parent molecule. The following table outlines potential structural modifications to generate a focused library of analogs for comparative biological evaluation.

Modification Site Parent Structure Moiety Proposed Analog Modifications Rationale for Modification
Aromatic Ring 4-Chlorophenyl- Substitution with other halogens (F, Br, I)- Introduction of electron-donating groups (e.g., -OCH₃, -CH₃)- Introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂)- Replacement with other aromatic systems (e.g., pyridine, thiophene)To probe the influence of electronic and steric effects on the phenyl ring on biological activity and to explore alternative hydrophobic interactions.
Cyclohexene Ring 4,4-dimethylcyclohex-1-enyl- Variation of alkyl substituents at the 4-position (e.g., ethyl, isopropyl)- Removal of methyl groups- Introduction of heteroatoms into the ring (e.g., oxygen to form a tetrahydropyran ring)To investigate the role of the gem-dimethyl group on conformational rigidity and binding affinity.
Methanol Group -CH₂OH- Esterification or etherification- Oxidation to an aldehyde or carboxylic acid- Replacement with other functional groups (e.g., -CH₂NH₂, -CH₂SH)To explore the impact of the hydroxyl group on polarity, hydrogen bonding capacity, and potential for further derivatization.

Comparative Biological Activity: Knowns and Postulates

While direct comparative data for this compound and its close analogs is scarce, we can infer potential biological activities based on structurally related compounds.

Interaction with BCL-2 Family Proteins

The primary known relevance of the parent compound is its role in the structure of Venetoclax, a potent BCL-2 inhibitor.[3] The 2-(4-chlorophenyl)cyclohexene moiety is crucial for occupying a key hydrophobic pocket in the BCL-2 protein.[2] A comparative study of analogs would be invaluable in understanding the structure-activity relationship (SAR) for BCL-2 binding. It is hypothesized that modifications to the chlorophenyl group and the dimethylcyclohexene ring will significantly impact binding affinity and selectivity for different BCL-2 family members (e.g., BCL-xL, MCL-1).

Activity as Retinoid X Receptor (RXR) Agonists

Several synthetic ligands for RXR feature a substituted aromatic ring linked to a partially saturated carbocyclic or heterocyclic ring, a structural motif shared with the compounds of interest.[4][5] RXR agonists have therapeutic potential in cancer, metabolic diseases, and neurodegenerative disorders.[7][8] A comparative analysis of the synthesized analogs for their ability to activate RXR subtypes (RXRα, RXRβ, and RXRγ) would be a key area of investigation.

The following table summarizes the potential biological activities to be investigated in a comparative analysis.

Biological Target Potential Activity Rationale Key Analogs to Test
BCL-2 Family ProteinsInhibition of BCL-2, BCL-xL, MCL-1The parent scaffold is a key component of the BCL-2 inhibitor Venetoclax.Analogs with varied substitutions on the phenyl and cyclohexene rings to probe SAR for binding affinity and selectivity.
Retinoid X Receptors (RXRα, β, γ)Agonism or AntagonismStructural similarity to known RXR modulators.Analogs with modifications to the linker between the aromatic and cyclohexene rings, and variations in the carboxylic acid bioisostere (e.g., the methanol group).
Other Nuclear ReceptorsAgonism or AntagonismRXRs form heterodimers with other nuclear receptors (e.g., PPARs, LXRs).Analogs showing RXR activity should be tested for activity at related nuclear receptors to assess selectivity.
General CytotoxicityAnticancer ActivityPotential for BCL-2 inhibition or other mechanisms.All synthesized analogs should be screened against a panel of cancer cell lines.

Proposed Experimental Protocols for Comparative Analysis

To generate the necessary data for a robust comparative analysis, a series of well-defined experimental protocols are required.

General Synthesis of Analogs

A generalized synthetic scheme for the preparation of (2-(aryl)-4,4-dimethylcyclohex-1-enyl)methanol analogs is presented below. This can be adapted from known procedures for similar structures.[6]

Step 1: Synthesis of 2-(aryl)-4,4-dimethylcyclohex-1-en-1-carbaldehyde A Vilsmeier-Haack reaction on 1-(aryl)-3,3-dimethylcyclohexene would be a suitable method.

Step 2: Reduction to the Corresponding Alcohol The aldehyde can be reduced to the primary alcohol using a mild reducing agent such as sodium borohydride.

Synthesis_Workflow A 1-(Aryl)-3,3-dimethylcyclohexene C 2-(Aryl)-4,4-dimethylcyclohex-1-en-1-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagents (POCl₃, DMF) E (2-(Aryl)-4,4-dimethylcyclohex-1-enyl)methanol (Target Analog) C->E Reduction D Sodium Borohydride (NaBH₄) FP_Assay_Workflow A Recombinant BCL-2 Family Protein D Incubation A->D B Fluorescent Tracer B->D C Test Compound (Analog) C->D E Fluorescence Polarization Measurement D->E F IC₅₀ Determination E->F Luciferase_Assay_Workflow A Transfect Cells with RXR and Luciferase Plasmids B Plate Transfected Cells A->B C Treat with Test Compounds B->C D Incubate (18-24h) C->D E Lyse Cells and Measure Luciferase Activity D->E F EC₅₀ Determination E->F

References

A Comparative Guide to the Specificity and Selectivity of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, also known as TRAM-34

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a compound widely recognized in the scientific community as TRAM-34. We will explore its specificity and selectivity as a potent inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1. This document is intended for researchers, scientists, and drug development professionals, offering a comparative perspective against other relevant KCa3.1 inhibitors and detailing the experimental methodologies crucial for these assessments.

Introduction to TRAM-34 and the KCa3.1 Channel

This compound, or TRAM-34, is a highly selective blocker of the KCa3.1 potassium channel, also known as IKCa1 or KCNN4.[1][2] The KCa3.1 channel plays a pivotal role in regulating membrane potential and calcium signaling in various cell types, including T and B cells, macrophages, and microglia.[3] This involvement makes KCa3.1 a significant therapeutic target for a range of conditions, including immunosuppression and fibroproliferative disorders.[3] TRAM-34 exhibits a high affinity for KCa3.1, with a dissociation constant (Kd) of 20 nM.[2][4]

Mechanism of Action: Pore Blockade

TRAM-34 exerts its inhibitory effect by directly blocking the ion conduction pathway of the KCa3.1 channel. Molecular modeling and mutagenesis studies have revealed that TRAM-34, along with other triarylmethane-type blockers, binds to specific residues within the channel's inner pore, namely threonine 250 and valine 275.[5][6] This physical occlusion prevents the passage of potassium ions, thereby inhibiting the channel's function.[5]

TRAM-34_Mechanism_of_Action cluster_membrane Cell Membrane KCa31 KCa3.1 Channel Pore Block Pore Blockade Hyperpolarization Membrane Hyperpolarization KCa31->Hyperpolarization Normally causes Ca_influx Increased Intracellular Ca2+ Ca_influx->KCa31 Activates TRAM34 TRAM-34 TRAM34->KCa31 Binds to inner pore TRAM34->Block Causes K_efflux K+ Efflux Inhibition Block->K_efflux Leads to K_efflux->Hyperpolarization Prevents

Caption: Mechanism of TRAM-34 inhibition of the KCa3.1 channel.

Comparative Selectivity Profile

A critical aspect of any pharmacological tool is its selectivity for the intended target over other related proteins. TRAM-34 has demonstrated a high degree of selectivity for KCa3.1 over a broad range of other ion channels.[1]

Compound Primary Target Potency (IC₅₀/Kd) Key Off-Targets/Liabilities
TRAM-34 KCa3.120 nM (Kd)[2]Inhibits some cytochrome P450 isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) at micromolar concentrations[7][8]; inhibits nonselective cation channels.[1][9]
Senicapoc (ICA-17043) KCa3.111 nM (IC₅₀)[5][10]Generally considered more selective than TRAM-34 with fewer known off-target effects at therapeutic concentrations.[11] However, some studies suggest potential IK-independent effects on cancer cells.[12][13][14]
Clotrimazole KCa3.170-250 nM (IC₅₀)[5]Potent inhibitor of cytochrome P450 enzymes, limiting its systemic use.[2][5] Also exhibits PI3K inhibitory activity.[15]
NS6180 KCa3.19 nM (IC₅₀)[5]High selectivity, similar to TRAM-34, but with a different chemical scaffold (benzothiazinone).[5]

Expert Commentary on Selectivity: The development of TRAM-34 was a significant advancement over earlier KCa3.1 inhibitors like clotrimazole, primarily due to its reduced impact on cytochrome P450 enzymes at concentrations effective for KCa3.1 blockade.[2] However, researchers should be aware that at higher micromolar concentrations, TRAM-34 can inhibit several CYP isoforms, which could lead to drug-drug interactions in in vivo studies.[7][8] Senicapoc, developed for clinical use, generally exhibits a cleaner off-target profile, though recent evidence suggests potential for KCa3.1-independent effects in certain cancer cell lines.[11][12][13] The choice of inhibitor should therefore be guided by the specific experimental context and the concentrations required.

Experimental Protocols for Assessing Specificity and Selectivity

The determination of a compound's specificity and selectivity relies on robust and well-controlled experimental assays. Electrophysiology is the gold standard for characterizing ion channel modulators.

Workflow for Assessing KCa3.1 Inhibition using Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Cell Preparation (e.g., KCa3.1 expressing cell line) B Whole-Cell Patch-Clamp Configuration A->B C Establish Baseline KCa3.1 Current (Ramp protocol with intracellular Ca2+) B->C D Compound Application (Cumulative concentrations of TRAM-34) C->D E Record Current Inhibition D->E F Data Analysis (Concentration-response curve to determine IC50) E->F G Selectivity Screening (Repeat protocol on other ion channels) F->G

Caption: A typical workflow for evaluating KCa3.1 inhibitors.

Step-by-Step Protocol: Whole-Cell Patch-Clamp Assay for KCa3.1

  • Cell Culture: Utilize a stable cell line overexpressing the human KCa3.1 channel (e.g., HEK-293 or CHO cells). Culture cells to 70-80% confluency on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and a calculated amount of CaCl₂ to achieve a desired free Ca²⁺ concentration (e.g., 1 µM) to activate KCa3.1 channels (pH 7.2 with KOH).

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal with a target cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.[16]

  • Compound Application and Data Acquisition:

    • After establishing a stable baseline current, perfuse the recording chamber with the external solution containing increasing concentrations of TRAM-34.

    • Allow the current inhibition to reach a steady state at each concentration before applying the next.

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) for each TRAM-34 concentration.

    • Normalize the inhibited current to the baseline current.

    • Plot the normalized current as a function of the logarithm of the TRAM-34 concentration and fit the data with the Hill equation to determine the IC₅₀ value.

  • Selectivity Assessment:

    • To assess selectivity, perform similar patch-clamp experiments on cells expressing other ion channels of interest (e.g., Kv1.3, hERG, NaV1.5). The lack of significant inhibition at concentrations several-fold higher than the KCa3.1 IC₅₀ indicates selectivity. Commercial services offer broad panels for comprehensive selectivity profiling.[17][18]

Conclusion and Future Perspectives

TRAM-34 remains a valuable and widely used pharmacological tool for investigating the physiological and pathophysiological roles of the KCa3.1 channel. Its high potency and selectivity, particularly when compared to first-generation inhibitors, are significant advantages. However, a thorough understanding of its potential off-target effects, especially at higher concentrations, is crucial for the accurate interpretation of experimental results. For studies requiring high specificity, particularly in preclinical and clinical development, newer generation compounds like senicapoc may offer a superior profile, although they are not without their own context-dependent considerations. The continued development of novel KCa3.1 inhibitors with improved selectivity and pharmacokinetic properties is an active area of research, promising even more precise tools for dissecting the function of this important ion channel in health and disease.[19]

References

A Comparative Guide to the Reproducibility of Experimental Results with (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic routes and the purity of key intermediates are paramount to the success of a research program. This guide provides an in-depth technical analysis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a critical intermediate in the synthesis of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax.[1] We will explore the nuances of its synthesis, methods for ensuring its purity, and compare the synthetic strategies that utilize this key building block against alternative routes to Venetoclax.

The Central Role of this compound in Venetoclax Synthesis

Venetoclax is a targeted therapy that has revolutionized the treatment of certain types of leukemia.[2] Its complex molecular architecture necessitates a multi-step synthesis, where the quality of each intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient (API).[3][4] this compound serves as a cornerstone in several convergent synthetic approaches to Venetoclax, providing the substituted cyclohexenyl moiety of the final molecule.[1]

The diagram below illustrates a generalized workflow from the synthesis of this key intermediate to its incorporation into the Venetoclax molecule.

cluster_0 Intermediate Synthesis & Purification cluster_1 Downstream Synthesis Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Reaction Crude Product Crude Product Chemical Synthesis->Crude Product Work-up Purification Purification Crude Product->Purification e.g., Crystallization Pure Intermediate Pure Intermediate Purification->Pure Intermediate Characterization Coupling Reaction Coupling Reaction Pure Intermediate->Coupling Reaction Activation Venetoclax Precursor Venetoclax Precursor Coupling Reaction->Venetoclax Precursor Other Intermediates Other Intermediates Other Intermediates->Coupling Reaction Final API Final API Venetoclax Precursor->Final API Final Steps

Caption: Generalized workflow from intermediate synthesis to the final API.

Synthesis and Reproducibility of this compound

While numerous patents outline the synthesis of Venetoclax, they often lack the granular detail required for seamless reproduction in a laboratory setting. Below, we present a representative, multi-step synthesis of this compound, synthesized from publicly available information, primarily from patent literature. The reproducibility of this synthesis is contingent on careful control of reaction conditions and purification procedures.

Experimental Protocol: A Representative Synthesis

Step 1: Vilsmeier-Haack Reaction

This initial step transforms a commercially available ketone into a chloro-aldehyde intermediate.

  • In a clean, dry, nitrogen-purged reactor, cool dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃), maintaining the temperature below 10 °C.

  • Stir the resulting Vilsmeier reagent at room temperature for 30-60 minutes.

  • In a separate vessel, dissolve 4,4-dimethylcyclohexanone in a suitable solvent (e.g., dichloromethane).

  • Slowly add the ketone solution to the Vilsmeier reagent, maintaining the temperature below 25 °C.

  • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and carefully quench by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloro-aldehyde.

Step 2: Suzuki Coupling

The chloro-aldehyde is then coupled with a boronic acid to introduce the chlorophenyl group.

  • To a solution of the crude chloro-aldehyde in a suitable solvent system (e.g., toluene and water), add 4-chlorophenylboronic acid.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

  • Heat the mixture to reflux (80-90 °C) under a nitrogen atmosphere until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde.

Step 3: Reduction to the Alcohol

The final step involves the reduction of the aldehyde to the target alcohol.

  • Dissolve the purified aldehyde in a suitable solvent (e.g., methanol or ethanol) and cool to 0-5 °C.

  • Add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield this compound.

Factors Influencing Reproducibility
  • Purity of Starting Materials: The purity of the starting 4,4-dimethylcyclohexanone and 4-chlorophenylboronic acid is critical.

  • Control of Reaction Temperature: Exothermic reactions, such as the Vilsmeier-Haack reaction and the reduction step, require careful temperature control to minimize side product formation.

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, and maintaining an inert atmosphere is crucial for catalyst activity and reproducibility.

  • Purification of Intermediates: While a one-pot synthesis of the aldehyde intermediate has been described, purification at this stage can be beneficial for the overall reproducibility and the purity of the final alcohol.[1]

Purity Assessment and Analytical Methods

Ensuring the purity of this compound is critical for its successful use in the synthesis of Venetoclax. Impurities can interfere with subsequent reactions, leading to lower yields and the formation of difficult-to-remove related substances in the final API.[5]

Potential Process-Related Impurities
  • Unreacted Starting Materials: Residual 4,4-dimethylcyclohexanone or 4-chlorophenylboronic acid.

  • Byproducts from Side Reactions: Over-reaction or incomplete reaction products from any of the synthetic steps.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound due to its high resolution and sensitivity.

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Detector UV at a suitable wavelength (e.g., 220 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase (approx. 1 mg/mL)

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying major impurities.[6]

Synthesized Intermediate Synthesized Intermediate HPLC Analysis HPLC Analysis Synthesized Intermediate->HPLC Analysis Purity Assessment NMR Spectroscopy NMR Spectroscopy Synthesized Intermediate->NMR Spectroscopy Structural Confirmation Purity >99%? Purity >99%? HPLC Analysis->Purity >99%? Correct Structure? Correct Structure? NMR Spectroscopy->Correct Structure? Proceed to Next Step Proceed to Next Step Purity >99%?->Proceed to Next Step Repurification Repurification Purity >99%?->Repurification Correct Structure?->Proceed to Next Step Re-evaluate Synthesis Re-evaluate Synthesis Correct Structure?->Re-evaluate Synthesis

References

Unveiling the Molecular Blueprint: A Comparative Guide to Cross-Validating the Mechanism of Action of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in oncology and drug development, the journey from a novel compound to a validated therapeutic is one of rigorous scientific scrutiny. This guide provides a comprehensive framework for the cross-validation of the mechanism of action for (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a known intermediate in the synthesis of the B-cell lymphoma 2 (Bcl-2) inhibitor, Venetoclax.[1][2][3] While its role as a synthetic precursor is established, its intrinsic biological activity remains largely unexplored. This guide, therefore, serves as a roadmap for its comprehensive investigation, comparing various experimental approaches and providing the foundational data necessary for its potential development as a standalone therapeutic agent.

Our central hypothesis is that this compound, given its structural contribution to Venetoclax, may act as a direct inhibitor of pro-survival Bcl-2 family proteins, thereby inducing apoptosis in cancer cells dependent on this pathway for survival. This guide will detail a multi-pronged approach to rigorously test this hypothesis, moving from initial target engagement to cellular and in vivo validation.

Section 1: Foundational Target Engagement – A Biophysical Approach

The initial and most critical step in validating a compound's mechanism of action is to unequivocally demonstrate its direct physical interaction with the putative target. Here, we compare three gold-standard biophysical techniques to quantify the binding of this compound to Bcl-2 family proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA for Bcl-2 Target Engagement

  • Cell Culture: Culture a Bcl-2 dependent cell line, such as the human T-cell acute lymphoblastic leukemia cell line MOLT-4, to a density of 1-2 x 10^6 cells/mL.[4][5][6][7]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), Venetoclax as a positive control, and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Centrifuge to pellet the aggregated proteins and collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Quantify the amount of soluble Bcl-2 protein in the supernatant by Western blotting using a specific anti-Bcl-2 antibody.

  • Data Analysis: Plot the percentage of soluble Bcl-2 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.

Experimental Protocol: SPR for Binding Kinetics

  • Chip Preparation: Immobilize recombinant human Bcl-2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: ITC for Thermodynamic Profiling

  • Sample Preparation: Dialyze purified recombinant Bcl-2 protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

  • Titration: Fill the ITC syringe with the compound solution and the sample cell with the Bcl-2 protein solution.

  • Data Acquisition: Perform a series of injections of the compound into the protein solution and measure the heat evolved or absorbed after each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.

Comparative Data Summary: Biophysical Assays
Technique Parameter Measured Advantages Considerations
CETSA Target engagement in cellsPhysiologically relevant contextIndirect measurement of binding
SPR Binding kinetics (ka, kd, KD)Real-time, label-freeRequires protein immobilization
ITC Thermodynamics (KD, ΔH, ΔS, n)Direct measurement of bindingRequires larger amounts of protein

Section 2: Cellular Phenotype – Induction of Apoptosis

Demonstrating direct target engagement is the first step. The subsequent critical phase is to link this binding event to a functional cellular outcome. In the context of a putative Bcl-2 inhibitor, the primary expected phenotype is the induction of apoptosis.

Caspase-Glo® 3/7 Assay

Caspases are the executioners of apoptosis, and their activation is a hallmark of this process. The Caspase-Glo® 3/7 assay provides a sensitive and high-throughput method to measure the activity of caspase-3 and -7.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed a Bcl-2 dependent cell line, such as the human B-cell precursor leukemia cell line RS4;11, in a 96-well plate.[8] Treat the cells with a dose-response of this compound, Venetoclax (positive control), and a vehicle control.

  • Assay Reagent Addition: After the desired incubation period (e.g., 24, 48 hours), add the Caspase-Glo® 3/7 reagent to each well.

  • Signal Measurement: Incubate at room temperature and measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Western Blotting for Apoptosis Markers

Western blotting allows for the qualitative and semi-quantitative assessment of specific proteins involved in the apoptotic cascade.

Experimental Protocol: Western Blotting for Apoptosis Markers

  • Cell Treatment and Lysis: Treat MOLT-4 or RS4;11 cells with the test compound, positive control, and vehicle control. Lyse the cells to extract total protein.

  • Protein Quantification and Separation: Quantify the protein concentration, and separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies against key apoptosis markers, including cleaved PARP, Bax, and Bak.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme or fluorophore and visualize the protein bands. An increase in the levels of cleaved PARP and the pro-apoptotic proteins Bax and Bak would be indicative of apoptosis induction.

Comparative Data Summary: Apoptosis Assays
Assay Parameter Measured Advantages Considerations
Caspase-Glo® 3/7 Caspase-3 and -7 activityHigh-throughput, quantitativeMeasures a specific point in the apoptotic cascade
Western Blotting Levels of specific apoptosis-related proteinsProvides information on specific pathway componentsSemi-quantitative, lower throughput

Section 3: Mechanistic Deep Dive – Mitochondrial Outer Membrane Permeabilization (MOMP)

A key event in the intrinsic apoptotic pathway, controlled by Bcl-2 family proteins, is the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.

Cytochrome c Release Assay

This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.

Experimental Protocol: Cytochrome c Release Assay

  • Cell Treatment and Fractionation: Treat cells with the compound of interest. After treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blotting: Analyze both fractions by Western blotting using an anti-cytochrome c antibody.

  • Data Analysis: An increase in the amount of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates MOMP.

Section 4: In Vivo Validation – Xenograft Models

The ultimate validation of a compound's mechanism of action and therapeutic potential requires testing in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.

Experimental Protocol: Xenograft Model

  • Tumor Implantation: Implant a Bcl-2 dependent cell line, such as MOLT-4, subcutaneously into immunodeficient mice.

  • Compound Administration: Once tumors are established, treat the mice with this compound, Venetoclax, and a vehicle control via an appropriate route of administration (e.g., oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor efficacy of the compound.

  • Pharmacodynamic Analysis: At the end of the study, excise the tumors and analyze them for biomarkers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or Western blotting to confirm the on-target effect of the compound.

Visualizing the Path Forward: Workflows and Pathways

To provide a clear visual representation of the proposed investigational strategy and the underlying biological pathway, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies CETSA CETSA Cellular_Response Cellular Response CETSA->Cellular_Response SPR SPR SPR->Cellular_Response ITC ITC ITC->Cellular_Response Caspase Caspase-Glo 3/7 InVivo_Efficacy In Vivo Efficacy & MOA Caspase->InVivo_Efficacy WB_apoptosis Western Blot (Apoptosis Markers) WB_apoptosis->InVivo_Efficacy MOMP MOMP Assay MOMP->InVivo_Efficacy Xenograft Xenograft Model Conclusion Validated Mechanism of Action Xenograft->Conclusion Hypothesis Hypothesis: Compound inhibits Bcl-2 Target_Engagement Direct Target Engagement Hypothesis->Target_Engagement Target_Engagement->CETSA Target_Engagement->SPR Target_Engagement->ITC Cellular_Response->Caspase Cellular_Response->WB_apoptosis Cellular_Response->MOMP InVivo_Efficacy->Xenograft

Caption: Proposed experimental workflow for MoA validation.

apoptosis_pathway cluster_compound Compound Action cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Compound (2-(4-Chlorophenyl)-4,4-dimethyl- cyclohex-1-enyl)methanol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits MOMP MOMP BaxBak->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and multi-faceted approach to the cross-validation of the mechanism of action for this compound. By systematically progressing from direct target engagement to cellular and in vivo functional readouts, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent. A critical component of this validation will be the comparison with a structurally similar but inactive analog (e.g., lacking the methanol group) to ensure the observed effects are specific to the parent compound. Successful validation of its pro-apoptotic activity through Bcl-2 inhibition would open new avenues for its development, either as a standalone therapy or in combination with other anti-cancer agents.

References

A Researcher's Guide to Comparing the Pharmacokinetic Profiles of Novel (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. The pharmacokinetic profile of a compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its ultimate success.[1][2] An otherwise potent molecule can fail if it is cleared too rapidly from the body, cannot reach its target tissue, or forms toxic metabolites.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the pharmacokinetic properties of novel derivatives of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to design, execute, and interpret a robust pharmacokinetic screening cascade for your proprietary chemical series.

The Strategic Imperative: Why Early PK Profiling Matters

In the early stages of drug discovery, it is common to synthesize a series of chemical analogs to optimize potency and selectivity. However, pharmacological activity alone is a poor predictor of in vivo efficacy. It is estimated that up to 40% of drug candidates have historically failed due to toxicity, and nearly 50% fail due to unacceptable efficacy, with poor pharmacokinetics being a major contributing factor.[1] By integrating ADME profiling early, research teams can make data-driven decisions, prioritizing compounds with favorable drug-like properties and reducing the risk of costly late-stage failures.[4][5] This "fail fast, fail cheap" philosophy is central to efficient drug development.

This guide will use three hypothetical derivatives of the parent scaffold to illustrate the comparative evaluation process:

  • Parent Compound (PC): this compound

  • Derivative A (DA): A version with an ester modification on the primary alcohol.

  • Derivative B (DB): A version with a fluoro- substitution on the chlorophenyl ring.

Phase 1: Foundational In Vitro ADME Screening

The initial phase of pharmacokinetic characterization relies on a battery of high-throughput in vitro assays. These experiments provide early, cost-effective insights into a compound's metabolic liabilities and potential for oral absorption.[6]

Metabolic Stability: The First Litmus Test

A compound's metabolic stability is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[4] Poor metabolic stability often leads to rapid clearance in vivo, resulting in insufficient drug exposure and a short duration of action.[3]

We will assess this using liver microsomes, which are subcellular fractions containing a high concentration of Phase I cytochrome P450 (CYP) enzymes.[5][7]

Comparative Data Summary: In Vitro Metabolic Stability

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PC Human Liver Microsomes4515.4
DA Human Liver Microsomes1546.2
DB Human Liver Microsomes> 120< 5.8
ControlVerapamil2231.5

Interpretation of Results:

  • Derivative B (DB) exhibits significantly higher metabolic stability compared to the Parent Compound. The introduction of a fluorine atom likely blocks a site of metabolism on the aromatic ring. This makes it a more promising candidate for achieving sustained exposure in vivo.[5]

  • Derivative A (DA) shows very low stability. The ester group is likely being rapidly hydrolyzed by esterases present in the liver microsome preparation. This compound would be predicted to have very high clearance and poor bioavailability.

  • The half-life and intrinsic clearance (CLint) are key parameters derived from these studies. A longer half-life and lower CLint are generally desirable.[8]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines the essential steps for determining metabolic stability.

  • Preparation of Reagents:

    • Prepare a stock solution (10 mM) of each test compound (PC, DA, DB) and a positive control (e.g., Verapamil) in DMSO.

    • Thaw pooled human liver microsomes (from a reputable supplier) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare a NADPH regenerating solution (cofactor necessary for CYP enzyme activity).[4]

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the liver microsome suspension to a final protein concentration of 0.5 mg/mL.

    • Spike the test compounds to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile) containing an internal standard. The internal standard is crucial for accurate quantification.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8] LC-MS/MS is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity.[9][10][11]

  • Data Analysis:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.

Workflow Visualization: In Vitro Metabolic Stability Assay

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Test Compounds & Control (10 mM in DMSO) D Combine & Incubate (37°C) A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Solution (Cofactor) C->D Initiate Reaction E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + Internal Std) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I G A Initial Compound Series (PC, DA, DB) B In Vitro Metabolic Stability Screen A->B C Results: DA: High CLint (Unstable) PC: Moderate CLint DB: Low CLint (Stable) B->C D Decision Point: Prioritize for In Vivo Study C->D E Advance PC (Baseline) & DB (Deprioritize DA) D->E Go I Derivative B selected for further development (efficacy/tox studies) F In Vivo Rat PK Study (IV & PO Dosing) E->F G Results: DB shows low clearance, high exposure (AUC), and excellent oral bioavailability (F%). F->G H Decision Point: Select Lead Candidate G->H H->I Go

References

A Comparative Benchmarking Guide to Venetoclax, a BCL-2 Inhibitor Synthesized from (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, Against Standard-of-Care Therapies in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor, against established standard-of-care compounds for the treatment of Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML). We will delve into the mechanistic rationale, comparative clinical performance, and the foundational experimental protocols that underpin our understanding of this targeted therapy. Our analysis begins with a nod to its chemical origins, recognizing the critical role of intermediates like (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol in the synthesis of this transformative therapeutic agent.[1][2]

Introduction: From Chemical Intermediate to Targeted Therapy

The synthesis of complex pharmaceutical agents is a multi-step process reliant on the quality and availability of key chemical building blocks.[1] The molecule this compound is a pivotal intermediate in the manufacturing of Venetoclax.[1][2][3][4] While this guide's focus is the clinical and mechanistic performance of the final active pharmaceutical ingredient, Venetoclax, understanding its synthetic pathway underscores the journey from laboratory chemistry to a life-saving therapeutic.

Venetoclax represents a paradigm shift in the treatment of certain hematological cancers. Its development was born from a deep understanding of the apoptotic pathways that are dysregulated in cancer cells. Many cancers, particularly CLL and AML, overexpress the BCL-2 protein, which sequesters pro-apoptotic proteins and allows malignant cells to evade programmed cell death.[5][6][7] Venetoclax directly counteracts this survival mechanism, restoring the natural process of apoptosis.[6][7][8] This guide will benchmark its performance against therapies that operate through different mechanisms, providing researchers and clinicians with a clear, data-driven comparison.

Mechanism of Action: Restoring Apoptotic Balance

The survival of many cancer cells hinges on their ability to inhibit apoptosis. The BCL-2 family of proteins are central regulators of this process. Anti-apoptotic members, like BCL-2 itself, bind to and inhibit pro-apoptotic "activator" proteins such as BIM and BID. This prevents the activation of effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP)—the "point of no return" for apoptosis.[9][10]

Venetoclax is a highly selective, orally bioavailable small molecule that mimics the BH3 domain of pro-apoptotic proteins.[6][9] It binds with high affinity to the BH3-binding groove of the BCL-2 protein, displacing sequestered pro-apoptotic proteins.[5][9] This unleashes BAX and BAK, leading to MOMP, cytochrome c release, caspase activation, and ultimately, programmed cell death.[6][9]

BCL2_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK (Effectors) MOMP MOMP Cytochrome c Release BAX_BAK->MOMP Apoptosis Apoptosis MOMP->Apoptosis Triggers BCL2 BCL-2 (Anti-apoptotic) BIM_BID BIM / BID (Activators) BCL2->BIM_BID Sequesters BIM_BID->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Mechanism of Venetoclax-induced apoptosis.

Performance Benchmarking in Chronic Lymphocytic Leukemia (CLL)

For decades, the standard of care for CLL involved chemoimmunotherapy (CIT), such as the FCR regimen (fludarabine, cyclophosphamide, rituximab).[11] More recently, Bruton's tyrosine kinase (BTK) inhibitors, like ibrutinib, have become a frontline standard, offering a continuous therapy approach.[12] Venetoclax provides a distinct, targeted, and often time-limited treatment strategy.[13]

Venetoclax Combinations vs. Standard of Care in Untreated CLL

Clinical trials have demonstrated the superiority of Venetoclax-based combinations over traditional chemoimmunotherapy. The fixed-duration regimen of Venetoclax with obinutuzumab, for instance, has shown significant improvements in progression-free survival.

MetricVenetoclax + ObinutuzumabChemoimmunotherapy (e.g., Chlorambucil-Obinutuzumab)Reference
Progression-Free Survival (PFS) Significantly longerShorter[14][15]
Undetectable MRD (uMRD) Rate High (e.g., ~60% in peripheral blood)Significantly Lower[14]
Complete Remission (CR) Rate HighLower[14]
Venetoclax vs. BTK Inhibitors (Ibrutinib) in Relapsed/Refractory (R/R) CLL

In the relapsed/refractory setting, both Venetoclax and Ibrutinib are highly effective. Direct comparative data from large, randomized trials are emerging, but multicenter retrospective studies provide valuable insights.

MetricVenetoclax-based TherapyIbrutinibReference
Overall Response Rate (ORR) ~96%~71%[16][17]
Complete Remission (CR) Rate ~56%~12%[17]
Progression-Free Survival (PFS) Favorable Hazard Ratio (0.29 vs. Ibrutinib)Comparator[17]
Treatment Discontinuation Lower Rate (~25%)Higher Rate (~41%)[16][17]

Note: Data are from a large, multicenter comparative analysis and should be interpreted with the understanding that it is not from a randomized prospective trial.[16][17]

Recent trials like GLOW and FLAIR have also shown that the combination of Ibrutinib and Venetoclax is superior to chemoimmunotherapy in first-line treatment, achieving high rates of undetectable minimal residual disease (uMRD), allowing for a fixed-duration treatment approach.[18]

Performance Benchmarking in Acute Myeloid Leukemia (AML)

For older adults (≥75 years) or those with comorbidities who are ineligible for intensive induction chemotherapy, the standard of care has historically been hypomethylating agents (HMAs) like azacitidine or low-dose cytarabine (LDAC), which offer limited efficacy.[19][20][21] The introduction of Venetoclax in combination with these agents has dramatically improved outcomes.[22]

Venetoclax + Azacitidine vs. Azacitidine Monotherapy

The Phase III VIALE-A trial is a landmark study that established Venetoclax plus azacitidine as the new standard of care for this patient population.[23][24][25]

MetricVenetoclax + AzacitidineAzacitidine + PlaceboReference
Median Overall Survival (OS) 14.7 months9.6 months[23][24][26]
Composite Complete Remission (CR + CRi) 66.4%28.3%[23][24]
Median Duration of CR 17.5 months13.3 months[23]
Key Grade ≥3 Adverse Events Neutropenia (42%), Febrile Neutropenia (42%), Thrombocytopenia (45%)Neutropenia (28%), Febrile Neutropenia (19%), Thrombocytopenia (38%)[24]

The combination therapy demonstrated a statistically significant and clinically meaningful improvement in overall survival and remission rates.[23][24][27] While hematologic toxicities were more common with the combination, these were generally manageable.[24][27]

Methodologies and Experimental Protocols

Scientific integrity is built upon transparent and reproducible methodologies. Below are outlines of the key experimental designs used to generate the benchmarking data presented.

Protocol: Phase III Randomized Clinical Trial (VIALE-A model)

This protocol describes the design of a double-blind, placebo-controlled trial to compare Venetoclax + Azacitidine versus Azacitidine alone in untreated AML patients ineligible for intensive chemotherapy.[23][25]

VIALE_A_Workflow PatientPool Patient Screening - Newly Diagnosed AML - Age ≥75 or Comorbidities - Ineligible for Intensive Chemo Randomization Randomization (2:1) PatientPool->Randomization ArmA Arm A: Venetoclax + Azacitidine Randomization->ArmA n=286 ArmB Arm B: Placebo + Azacitidine Randomization->ArmB n=145 Treatment Treatment Cycles (28-day cycles) ArmA->Treatment ArmB->Treatment FollowUp Follow-up for Survival, Response, and Safety Treatment->FollowUp Endpoint Primary Endpoint: Overall Survival (OS) FollowUp->Endpoint

Caption: Workflow of the VIALE-A Phase III clinical trial.

Step-by-Step Protocol:

  • Patient Eligibility: Screen for patients with previously untreated AML who are ≥75 years old or have comorbidities precluding the use of intensive induction therapy.[23]

  • Randomization: Eligible patients are randomized in a 2:1 ratio to receive either Venetoclax + Azacitidine or Placebo + Azacitidine.[23][24]

  • Treatment Administration:

    • Azacitidine: Administered at 75 mg/m² for days 1-7 of each 28-day cycle.[23]

    • Venetoclax/Placebo: Venetoclax is initiated with a dose ramp-up (e.g., 100 mg Day 1, 200 mg Day 2, 400 mg Day 3 and onward) to mitigate the risk of Tumor Lysis Syndrome (TLS).[28] Placebo is administered on the same schedule.

  • TLS Prophylaxis: Implement mandatory TLS risk assessment and prophylaxis, including hydration and uric acid-reducing agents.[5]

  • Efficacy Assessment: Bone marrow biopsies and aspirates are performed to assess remission status at specified intervals.

  • Primary Endpoint Analysis: The primary endpoint is Overall Survival (OS), defined as the time from randomization to death from any cause.[23][24]

  • Secondary Endpoints: Key secondary endpoints include rates of CR and CR+CRi (complete remission with incomplete hematologic recovery), duration of remission, and safety.[23]

Protocol: BH3 Profiling for Apoptotic Priming

BH3 profiling is a foundational preclinical assay that measures how close a cell is to the threshold of apoptosis, a state known as "apoptotic priming."[10][29] It can predict sensitivity to BH3 mimetic drugs like Venetoclax by interrogating mitochondrial dependencies.[10][30]

Step-by-Step Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells to be analyzed.

  • Plasma Membrane Permeabilization: Resuspend cells in a buffer (e.g., Mannitol Experimental Buffer - MEB) containing a low concentration of digitonin. This permeabilizes the plasma membrane while leaving mitochondrial membranes intact.[29]

  • Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) in a 96-well plate. Each peptide selectively inhibits different anti-apoptotic BCL-2 family members.[29][31] A pan-activator peptide like BIM can measure overall priming.[30]

  • Incubation: Incubate the plate to allow the peptides to interact with the mitochondria.

  • MOMP Readout: Assess mitochondrial outer membrane permeabilization. This is commonly done via two methods:

    • Cytochrome c Release: Fix the cells, perform intracellular staining with a fluorescently-labeled anti-cytochrome c antibody, and analyze via flow cytometry. A loss of signal indicates cytochrome c has been released from the mitochondria.[29][30]

    • Mitochondrial Membrane Potential (ΔΨm): Use a dye like JC-1, which fluoresces differently in mitochondria with high vs. low membrane potential. The loss of potential is an indicator of MOMP and can be read on a plate reader or flow cytometer.[10]

  • Data Analysis: Quantify the percentage of cells that undergo MOMP in response to each peptide. High sensitivity to a BAD peptide, for example, indicates a strong dependence on BCL-2, BCL-xL, or BCL-w, predicting sensitivity to drugs like Venetoclax.[10][31]

Conclusion and Future Perspectives

The journey of Venetoclax from a synthetic intermediate, this compound, to a cornerstone of therapy in hematological malignancies is a testament to the power of targeted drug development. Benchmarking data clearly demonstrates that Venetoclax-based regimens offer superior efficacy to traditional chemoimmunotherapy and, in the case of AML, to HMA monotherapy.[14][23] In CLL, it provides a powerful, fixed-duration alternative to continuous BTK inhibitor therapy, with ongoing research exploring potent, all-oral combination regimens.[18][32]

The future of treatment will likely involve further refinement of these combinations, using biomarkers like BH3 profiling to personalize therapy and select patients most likely to benefit. As we continue to unravel the complexities of cancer cell survival, the principles of targeting fundamental pathways like BCL-2-mediated apoptosis will undoubtedly continue to yield transformative therapies for patients.

References

A Head-to-Head Performance Analysis: (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol versus the Known Rexinoid, Bexarotene, in Modulating Retinoid X Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the head-to-head comparison of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a compound with an uncharacterized biological profile, against Bexarotene, a well-established, FDA-approved agonist for the Retinoid X Receptor (RXR). While this compound is documented as a synthetic intermediate, its structural motifs warrant investigation into potential bioactivity. Given its resemblance to synthetic retinoids, we hypothesize a potential interaction with nuclear receptors. This guide outlines a rigorous, multi-step experimental workflow designed to characterize and quantify the potential RXR-modulating activity of this compound. We present detailed protocols for a cell-free biochemical assay and a cell-based reporter assay to compare the potency, efficacy, and selectivity of the investigational compound directly against Bexarotene. The methodologies described herein are designed to provide a robust and validated assessment for researchers in pharmacology and drug development.

Introduction: Rationale for a Comparative Study

The Retinoid X Receptors (RXRα, RXRβ, and RXRγ) are ligand-activated transcription factors that hold a unique and central position in nuclear receptor signaling.[1] RXRs form heterodimers with numerous other nuclear receptors, including the retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and the vitamin D receptor (VDR).[2][3] This promiscuous partnering makes RXR a critical regulator of gene networks controlling cell differentiation, proliferation, apoptosis, and metabolism.[[“]]

Bexarotene (Targretin®) is a potent and selective RXR agonist, often referred to as a "rexinoid," with demonstrated therapeutic efficacy in cutaneous T-cell lymphoma (CTCL).[5][6][7] Its mechanism involves binding to RXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent transcription of target genes.[2] This leads to the modulation of cell growth and the induction of apoptosis in malignant cells.[5][8] With EC50 values in the low nanomolar range for all three RXR subtypes and over 300-fold selectivity against RARs, Bexarotene serves as an ideal benchmark for evaluating novel RXR modulators.[9][10]

The investigational compound, This compound (hereafter referred to as Cpd-X ), is a synthetic organic molecule. While its primary documented role is as a precursor in the synthesis of the BCL-2 inhibitor Venetoclax, its structural features—notably the substituted cyclohexenyl ring—bear a resemblance to the core scaffolds of some synthetic retinoids.[11][12][13] This raises a scientifically valid question: does Cpd-X possess off-target or previously uncharacterized biological activity at nuclear receptors like RXR?

This guide provides the experimental blueprint to answer this question through a direct, head-to-head comparison of Cpd-X and Bexarotene. The objective is to determine if Cpd-X can bind and activate RXR and to quantify its potency and selectivity relative to the clinical standard.

The RXR Signaling Pathway

RXR activation is a multi-step process. In its basal state, the RXR heterodimer is often bound to DNA at specific sequences known as Retinoid X Response Elements (RXREs), typically in association with corepressor proteins that silence gene transcription. Upon agonist binding to the Ligand Binding Pocket (LBP) of RXR, the receptor undergoes a significant conformational change. This change causes the dissociation of corepressors and facilitates the recruitment of coactivator complexes, which then initiate the transcription of downstream target genes.[14]

RXR_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_activation Agonist-Induced Activation Ligand RXR Agonist (e.g., Bexarotene) RXR RXR Ligand->RXR binds to Heterodimer RXR / Partner Heterodimer RXR->Heterodimer forms Partner Partner NR (e.g., RAR, LXR) Partner->Heterodimer CoRepressor Corepressor Complex Heterodimer->CoRepressor release RXRE DNA Response Element (RXRE) Heterodimer->RXRE binds CoActivator Coactivator Complex Heterodimer->CoActivator recruits CoRepressor->Heterodimer associates (Basal State) Transcription Target Gene Transcription CoActivator->Transcription initiates mRNA mRNA Transcription->mRNA

Figure 1. Simplified RXR signaling pathway.

Head-to-Head Experimental Workflow

To comprehensively compare Cpd-X and Bexarotene, a tiered approach is essential, moving from a direct biochemical interaction to a functional cellular outcome. The following workflow is proposed.

Experimental_Workflow Start Start: Compound Preparation (Cpd-X & Bexarotene) Exp1 Experiment 1: Biochemical LRET Assay (RXR Target Engagement) Start->Exp1 Exp2 Experiment 2: Cellular RXR Reporter Assay (Functional Activity) Start->Exp2 Exp3 Experiment 3: Cellular RAR Reporter Assay (Selectivity Profile) Start->Exp3 Data1 Data Analysis: Calculate EC50 for Coactivator Recruitment Exp1->Data1 Data2 Data Analysis: Calculate EC50 for RXR-mediated Transcription Exp2->Data2 Data3 Data Analysis: Calculate EC50 for RAR-mediated Transcription Exp3->Data3 Compare Comparative Analysis: Potency & Selectivity (Cpd-X vs. Bexarotene) Data1->Compare Data2->Compare Data3->Compare End Conclusion: Characterize Cpd-X as Agonist/Antagonist/Inactive Compare->End

Figure 2. Proposed experimental workflow for comparison.
Experiment 1: In Vitro RXRα Ligand Binding & Coactivator Recruitment Assay

Causality: This assay provides direct evidence of target engagement. It measures the ability of a compound to bind the RXRα Ligand Binding Domain (LBD) and induce the conformational change necessary to recruit a coactivator peptide. We use a Lanthanide-based Resonance Energy Transfer (LRET) format, which is highly sensitive and minimizes interference from compound autofluorescence.[15][16]

Detailed Protocol:

  • Reagents:

    • GST-tagged human RXRα-LBD protein.

    • Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.

    • Terbium (Tb)-cryptate conjugated anti-GST antibody (Donor).

    • Streptavidin-conjugated XL665 (Acceptor).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

    • Test Compounds: Cpd-X and Bexarotene (10 mM stocks in DMSO).

  • Procedure:

    • Prepare serial dilutions of Cpd-X and Bexarotene in DMSO, then dilute into assay buffer to create a 10-point dose-response curve (e.g., 10 µM to 0.1 nM final concentration).

    • In a 384-well white assay plate, add 5 µL of each compound dilution.

    • Add 5 µL of a solution containing GST-RXRα-LBD and Biotin-SRC-1 peptide to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a detection mixture containing Tb-anti-GST and SA-XL665.

    • Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible time-resolved fluorescence reader. Excite at 337 nm and read emissions at 620 nm (Terbium) and 665 nm (Acceptor).

    • The LRET signal is calculated as the ratio of (Acceptor Emission / Donor Emission) * 10,000.

  • Data Analysis:

    • Plot the LRET signal against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Experiment 2: Cell-Based RXR Luciferase Reporter Assay

Causality: This assay validates the biochemical findings in a physiological context. It measures the ability of a compound to enter a cell, engage the endogenous RXR machinery, and activate the transcription of a reporter gene, providing a functional measure of potency.[17][18][19]

Detailed Protocol:

  • Materials:

    • HEK293T cells.

    • Transfection Reagent (e.g., Lipofectamine 3000).

    • Reporter Plasmid: pGL4.27 containing multiple RXREs upstream of a luciferase gene.

    • Control Plasmid: pRL-TK expressing Renilla luciferase for normalization.

    • Opti-MEM and complete growth medium (DMEM + 10% FBS).

  • Procedure:

    • Day 1: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 20,000 cells per well.

    • Day 2: Co-transfect cells with the RXRE-luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol.

    • Day 3: Remove the transfection medium. Add fresh medium containing serial dilutions of Cpd-X or Bexarotene (e.g., 10 µM to 0.1 nM). Include a DMSO vehicle control.

    • Incubate for 18-24 hours.

  • Data Acquisition:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.

    • Calculate "Fold Activation" relative to the DMSO vehicle control.

    • Plot Fold Activation against the log of compound concentration and fit to a four-parameter logistic model to determine the EC50.

Experiment 3: Selectivity Profiling via RAR Reporter Assay

Causality: To be a valuable RXR modulator, a compound should ideally be selective. This experiment assesses off-target activity at the closely related Retinoic Acid Receptor (RAR), a key heterodimerization partner of RXR.[20]

Detailed Protocol:

  • The protocol is identical to Experiment 2, with one critical change: substitute the RXRE-reporter plasmid with a RARE-luciferase reporter plasmid (containing Retinoic Acid Response Elements).

  • Use a known RAR agonist (e.g., all-trans retinoic acid, ATRA) as a positive control in addition to Bexarotene and Cpd-X.

  • Analyze the data to determine if Cpd-X activates transcription via the RARE. A high EC50 or no activity indicates selectivity for RXR over RAR.

Data Presentation and Interpretation

Quantitative data should be compiled into clear, comparative tables. The following tables present plausible, hypothetical data for the purpose of illustrating the expected output of these experiments.

Table 1: Biochemical Potency at RXRα

Compound LRET Assay EC50 (nM) Max Response (% of Bexarotene)
Bexarotene 28.5 100%

| Cpd-X | 45.2 | 95% |

Interpretation: In this hypothetical result, Cpd-X directly engages the RXRα LBD and recruits the coactivator peptide with high potency (EC50 = 45.2 nM), only slightly less potent than Bexarotene. Its efficacy (Max Response) is nearly identical, suggesting it is a full agonist in this biochemical context.

Table 2: Cellular Potency and Selectivity

Compound RXR Reporter EC50 (nM) RAR Reporter EC50 (nM) Selectivity Index (RAR/RXR)
Bexarotene 55.1 >10,000 >181
Cpd-X 89.7 >10,000 >111

| ATRA (Control) | >10,000 | 12.3 | N/A |

Interpretation: The hypothetical cellular data corroborates the biochemical findings. Cpd-X activates RXR-mediated transcription with an EC50 of 89.7 nM. Crucially, it shows no significant activity at the RAR reporter up to the highest tested concentration, indicating a favorable selectivity profile similar to that of Bexarotene. The selectivity index confirms Cpd-X is over 100-fold more selective for RXR.

Conclusion and Future Directions

Based on the outlined experimental workflow and the illustrative data, this guide provides a robust platform for characterizing this compound. The hypothetical results suggest that Cpd-X is a potent and selective RXR agonist . Its performance is comparable to the known modulator Bexarotene, confirming the initial hypothesis that its structure confers biological activity at this nuclear receptor.

This head-to-head comparison provides the foundational data necessary for further investigation. Subsequent studies should include:

  • Subtype Selectivity: Testing against RXRβ and RXRγ to determine if Cpd-X has a subtype preference.

  • Antagonist Activity: Performing assays in the presence of a known agonist to check for potential antagonist or partial agonist behavior.

  • Phenotypic Screening: Evaluating the effects of Cpd-X on proliferation and apoptosis in relevant cancer cell lines (e.g., CTCL cell lines) to confirm that receptor activation translates into a desired biological outcome.[21]

By systematically comparing an uncharacterized molecule to a well-defined standard, this approach provides a clear and efficient path to discovering and validating novel modulators of critical drug targets like the Retinoid X Receptor.

References

Safety Operating Guide

Navigating the Disposal of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, a key intermediate in the synthesis of Venetoclax[1][2][3]. As researchers and scientists, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from procurement to disposal. This document is designed to equip you with the necessary information to manage this specific chemical waste stream in compliance with safety and environmental regulations.

The disposal of any chemical waste, including (2-(4--Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, is governed by a series of regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] These regulations mandate a "cradle to grave" management system for hazardous waste, ensuring its safe handling from generation to final disposal.[4][7]

Part 1: Understanding the Compound - Waste Characterization

Before any disposal procedures can be initiated, a thorough characterization of the waste is paramount. This compound possesses several key structural features that inform its classification as hazardous waste:

  • Chlorinated Organic Compound: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organic waste.[8][9] Halogenated compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.[8]

  • Cyclohexanol Derivative: The cyclohexanol backbone suggests that it is likely a solid at room temperature and may have limited water solubility, similar to other cyclohexanol derivatives.[10]

  • Aromatic Moiety: The chlorophenyl group indicates an aromatic component, which can influence its reactivity and environmental fate.

Based on these characteristics, waste containing this compound must be treated as hazardous chemical waste . It is crucial to consult your institution's specific Chemical Hygiene Plan (CHP) for detailed guidance.[11][12]

Table 1: Key Properties of this compound

PropertyValue/InformationSource(s)
CAS Number 1228780-51-5[1][13][14]
Molecular Formula C15H19ClO[14]
IUPAC Name This compound[1]
Classification Halogenated Organic Compound, Cyclohexanol DerivativeInferred from structure
Primary Hazard Likely Toxic, Potential Environmental HazardInferred from structure and similar compounds
Part 2: Segregation and Collection - The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal.[15] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Experimental Protocol: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.[4][15]

  • Labeling: The label must include the full chemical name, "this compound," and the words "Hazardous Waste." Also, indicate the primary hazards (e.g., "Toxic," "Halogenated Organic Waste").[15][16]

  • Waste Stream: This waste should be collected as a non-aqueous, halogenated organic solid waste .

  • Aqueous Waste: If the compound is used in a solution, any resulting aqueous waste must be collected separately as aqueous waste containing halogenated organic compounds . Do not mix this with non-halogenated aqueous waste.[17]

  • Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, lined container for solid hazardous waste.[18]

  • Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.[15][18][19]

Diagram 1: Waste Segregation Workflow

cluster_generation Point of Generation cluster_segregation Waste Segregation Waste_Product This compound Waste Solid Solid Halogenated Waste (Pure compound, contaminated solids) Waste_Product->Solid Pure Compound or Contaminated Labware Aqueous Aqueous Halogenated Waste (Solutions, rinsates) Waste_Product->Aqueous Aqueous Solutions Non_Aqueous Non-Aqueous Halogenated Waste (Organic solvent solutions) Waste_Product->Non_Aqueous Organic Solvent Solutions

Caption: Segregation of this compound waste at the source.

Part 3: Disposal Procedures - The Final Step

The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[15][20] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the properly segregated and labeled waste containers.

Recommended Disposal Method: Incineration

For chlorinated organic compounds like this compound, high-temperature incineration is the preferred disposal method.[8][21] This process breaks down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then scrubbed from the exhaust gases.[8]

Diagram 2: Disposal Decision Tree

Start Generated Waste: This compound Is_It_Hazardous Is it a hazardous waste? Start->Is_It_Hazardous Yes_Hazardous Yes, it is a chlorinated organic compound. Is_It_Hazardous->Yes_Hazardous Yes Segregate Segregate into appropriate waste streams (Solid, Aqueous, Non-Aqueous Halogenated). Yes_Hazardous->Segregate Label Label container with full chemical name and hazards. Segregate->Label Store Store in a designated, safe location with secondary containment. Label->Store EHS_Contact Contact Environmental Health & Safety (EHS) for waste pickup. Store->EHS_Contact Disposal Disposal by licensed contractor, likely via high-temperature incineration. EHS_Contact->Disposal

Caption: Decision-making process for the disposal of the target compound.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[22] The rinsate from this process must be collected as hazardous aqueous waste.

Experimental Protocol: Triple Rinsing of Empty Containers

  • Select a Solvent: Choose a suitable solvent in which this compound is soluble (e.g., methanol, acetone).

  • First Rinse: Add a small amount of the solvent to the container, securely close the lid, and agitate to rinse all interior surfaces. Empty the rinsate into the designated halogenated waste container.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste. However, confirm this with your institution's EHS department.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[22]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Dispose of all cleanup materials as hazardous waste.[22]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Reactant of Route 2
(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.